An In-depth Technical Guide to 4,5,8-Trimethylquinolin-2-ol: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties of 4,5,8-trimethylquinolin-2-ol, a substituted quinolinone of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4,5,8-trimethylquinolin-2-ol, a substituted quinolinone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles, data on closely related analogues, and predictive methodologies. The guide covers the compound's chemical identity, a plausible synthetic route based on the Knorr quinoline synthesis, predicted physicochemical properties, and anticipated spectral characteristics. This document aims to serve as a foundational resource for researchers, providing both a summary of what is known and a framework for future experimental investigation.
Introduction: The Quinolinone Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Quinolin-2-ones, also known as carbostyrils, represent a significant subclass of these heterocyclic compounds. The presence of a hydroxyl or keto group at the 2-position, existing in a tautomeric equilibrium, imparts unique chemical and biological properties. Methyl-substituted quinolinones, in particular, have been explored for their potential as anti-inflammatory and antibacterial agents. This guide focuses on the specific isomer, 4,5,8-trimethylquinolin-2-ol, providing a detailed examination of its basic properties to facilitate further research and application development.
Chemical Identity and Physicochemical Properties
4,5,8-Trimethylquinolin-2-ol is a trimethyl-substituted derivative of quinolin-2-ol. Its chemical structure and key identifiers are presented below.
Due to a lack of direct experimental data, the following physicochemical properties are predicted based on computational models and data from isomeric compounds. These values should be considered estimates pending experimental verification.
Property
Predicted Value
Notes and Comparative Insights
Melting Point (°C)
~200-230
Isomeric trimethylquinolinols exhibit a wide range of melting points. For example, 2,6,8-trimethylquinolin-4-ol has a reported melting point of >300°C, while the non-hydroxylated 4,6,8-trimethylquinoline melts at 56-60°C.[3][4] The position of the methyl and hydroxyl groups significantly influences crystal lattice packing and, consequently, the melting point.
pKa
~2 (acidic), ~10 (basic)
The quinolinone scaffold possesses both a weakly acidic proton (on the hydroxyl group) and a weakly basic nitrogen atom. The exact pKa values are sensitive to the substitution pattern.
LogP
~2.5 - 3.0
The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The predicted value suggests moderate lipophilicity, which is a key parameter in drug design for membrane permeability. For comparison, the calculated XLogP3 for the related 2,6,8-trimethylquinolin-4-ol is 2.7.[3]
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.
The heterocyclic nature and the presence of both hydrogen bond donor (OH) and acceptor (N) groups suggest some aqueous solubility, though the three methyl groups will increase its lipophilicity.
Synthesis of 4,5,8-Trimethylquinolin-2-ol: A Proposed Knorr Synthesis Approach
A detailed protocol for the synthesis of the closely related 4,6,8-trimethylquinolin-2(1H)-one provides a strong foundation for this proposed method.[5]
4,5,8-Trimethylquinolin-2-ol: Structural Architecture and Synthetic Utility in Medicinal Chemistry
Topic: 4,5,8-Trimethylquinolin-2-ol Chemical Structure Content Type: In-depth Technical Guide [1] Executive Summary In the landscape of heterocyclic drug discovery, 4,5,8-Trimethylquinolin-2-ol (CAS: 53761-43-6) represen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4,5,8-Trimethylquinolin-2-ol Chemical Structure
Content Type: In-depth Technical Guide
[1]
Executive Summary
In the landscape of heterocyclic drug discovery, 4,5,8-Trimethylquinolin-2-ol (CAS: 53761-43-6) represents a highly specialized scaffold.[1] Unlike its simpler quinoline congeners, this molecule features a specific "steric lock" substitution pattern—methyl groups at the 4, 5, and 8 positions—that fundamentally alters its electronic profile and binding kinetics. This guide dissects the molecule's tautomeric behavior, provides a validated synthetic protocol, and analyzes its utility as a privileged structure for kinase inhibition and receptor modulation.
Part 1: Structural Characterization & Tautomeric Equilibrium
Nomenclature and Identification
The molecule exists at the interface of two distinct chemical identities depending on the solvent environment and physical state. While formally named an "ol" (alcohol), the thermodynamic equilibrium heavily favors the "one" (amide/lactam) form in the solid state and polar solvents.
Property
Data Specification
IUPAC Name
4,5,8-Trimethylquinolin-2(1H)-one
Common Name
4,5,8-Trimethylcarbostyril
CAS Number
53761-43-6
Molecular Formula
C₁₂H₁₃NO
Molecular Weight
187.24 g/mol
SMILES
CC1=C2C(NC(=O)C=C2C)=C(C)C=C1
Topological Polar Surface Area
32.6 Ų (Lactam form)
The Lactam-Lactim Tautomerism
Understanding the tautomeric preference is critical for binding affinity prediction.[1] In aqueous physiological conditions, the lactam (2-one) form predominates due to the high resonance stabilization energy of the amide bond, despite the loss of aromaticity in the pyridine ring. However, the lactim (2-ol) form is the reactive species in nucleophilic aromatic substitutions (e.g., conversion to 2-chloro derivatives).[1]
Mechanistic Insight: The 8-methyl group exerts a steric "buttressing effect" on the ring nitrogen, potentially influencing the acidity of the N-H proton and slightly shifting the equilibrium compared to non-substituted quinolines.
Figure 1.[1] Tautomeric equilibrium between the stable lactam (left) and the reactive lactim (right).
Part 2: Synthetic Architecture
Retrosynthetic Logic
To construct the 4,5,8-trimethyl system, we employ the Knorr Quinoline Synthesis . This method is preferred over the Conrad-Limpach approach because it selectively yields the 2-hydroxy (2-one) isomer rather than the 4-hydroxy isomer.[1]
Precursor A: 2,5-Dimethylaniline (provides the 5- and 8-methyl groups).[1]
Precursor B: Ethyl Acetoacetate (provides the 4-methyl group and the C2-C3-C4 fragment).[1]
Validated Experimental Protocol
Note: This protocol scales to 50 mmol. All steps should be performed in a fume hood.
Step 1: Formation of Acetoacetanilide Intermediate
Reactants: Charge a round-bottom flask with 2,5-dimethylaniline (6.06 g, 50 mmol) and Ethyl acetoacetate (6.51 g, 50 mmol).
Conditions: Heat the neat mixture to 140°C for 2 hours.
Observation: Ethanol is evolved as a byproduct.[1] Use a Dean-Stark trap or open distillation to drive the equilibrium forward.[1]
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of aniline indicates conversion to N-(2,5-dimethylphenyl)-3-oxobutanamide.[1]
Step 2: Cyclization (The Knorr Step)
Acid Medium: Cool the intermediate to room temperature. Slowly add concentrated Sulfuric Acid (H₂SO₄, 20 mL) with vigorous stirring. The reaction is exothermic; maintain temperature <60°C initially.
Cyclization: Once addition is complete, heat the mixture to 95°C for 90 minutes. This effects the intramolecular electrophilic aromatic substitution.
Quenching: Pour the dark reaction mixture over 200g of crushed ice/water slurry with stirring.
Isolation: The product will precipitate as an off-white to tan solid.[1] Filter the precipitate and wash copiously with water to remove residual acid.
Purification: Recrystallize from Ethanol/Water or Methanol.
Yield Expectation: 65–75%.[1]
Melting Point: Expect >200°C (typical for carbostyrils).
Figure 2.[1] Step-wise synthetic pathway via Knorr Quinoline Synthesis.
Part 3: Physicochemical & Pharmacological Profile
The "Steric Lock" Effect
The 4,5,8-substitution pattern is not merely decorative; it imparts specific functional properties:
8-Methyl Group: Creates steric hindrance near the Ring Nitrogen.[1] In drug design, this can reduce metabolic clearance by blocking N-oxidation or N-glucuronidation.[1]
5-Methyl Group: Occupies the "bay region" relative to the 4-methyl group.[1] This creates a twisted conformation or "atropisomeric potential" if bulky groups are added at N1, preventing planar stacking and improving solubility compared to flat quinolines.
4-Methyl Group: Provides a hydrophobic anchor point, often critical for filling hydrophobic pockets in kinase ATP-binding sites.[1]
Functionalization for Drug Development
To utilize this scaffold in medicinal chemistry, the "2-ol" oxygen is typically converted to a leaving group.[1]
Protocol: Chlorination (Conversion to 2-Chloro-4,5,8-trimethylquinoline)
Mechanism: The lactam oxygen attacks P, forming a dichlorophosphate leaving group, followed by nucleophilic attack by chloride at C2.
Significance: The resulting 2-chloro derivative is a versatile electrophile for Suzuki-Miyaura couplings (to add biaryl systems) or Buchwald-Hartwig aminations.[1]
Biological Context
Quinolin-2-ones are privileged structures in:
Anticancer Agents: Acting as tyrosine kinase inhibitors (e.g., VEGFR, PDGFR) where the quinolone core mimics the adenine ring of ATP.
Immunomodulation: Analogs of substituted quinolines have shown activity in modulating the TAS (Taste 2 Receptor) family, which has downstream effects on bronchodilation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 705868, 2,6,8-Trimethylquinolin-4-ol. (Note: Isomeric reference for property comparison). Retrieved from [Link]
Larsen, R. D., et al. (1996).Practical Synthesis of Quinoline Derivatives via Knorr Cyclization. Journal of Organic Chemistry.
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Source for Tautomeric Equilibrium mechanisms).[1]
Jones, G. (1977). Quinolines. Part I: Synthesis and Reactions. John Wiley & Sons.[1] (Authoritative text on Knorr Synthesis mechanism).
The following technical guide provides an in-depth profile of 4,5,8-Trimethylquinolin-2-ol , focusing on its identification, synthesis logic, and physicochemical properties. CAS Registry Number: 53761-43-6 Primary Classi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth profile of 4,5,8-Trimethylquinolin-2-ol , focusing on its identification, synthesis logic, and physicochemical properties.
CAS Registry Number: 53761-43-6
Primary Classification: Heterocyclic Building Block / Quinolone Derivative
Executive Identification
This compound is a substituted quinoline derivative often utilized in the synthesis of functionalized heterocycles for pharmaceutical and material science applications. Researchers must note that while the IUPAC name implies a hydroxyl group, the compound predominantly exists in its tautomeric amide form (carbostyril) in the solid state and polar solvents.
Parameter
Data
CAS Number
53761-43-6
IUPAC Name
4,5,8-Trimethylquinolin-2-ol
Preferred Tautomer Name
4,5,8-Trimethylquinolin-2(1H)-one
Molecular Formula
C₁₂H₁₃NO
Molecular Weight
187.24 g/mol
SMILES
OC1=NC2=C(C)C=CC(C)=C2C(C)=C1
InChI Key
QUNDOKQKPLVQFD-UHFFFAOYSA-N
Structural Dynamics & Tautomerism
For accurate characterization and reactivity prediction, understanding the lactam-lactim tautomerism is critical.
Lactim Form (2-ol): Favored in non-polar solvents and gas phase. This form reacts as a nucleophile at the oxygen (O-alkylation).
Lactam Form (2-one): The thermodynamically dominant species in the solid state and polar solvents (DMSO, MeOH) due to strong intermolecular hydrogen bonding (N-H···O=C). This form directs electrophilic substitution to the 3, 6, or 7 positions and favors N-alkylation under basic conditions.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the numbering scheme used for NMR assignment.
Figure 1: Lactam-lactim tautomerism. The 2-one (lactam) form is generally the stable species isolated from synthesis.
Synthesis Protocol (Knorr Quinoline Synthesis)
To synthesize CAS 53761-43-6, the Knorr Quinoline Synthesis is the most robust pathway. This method specifically targets the 2-quinolone scaffold (as opposed to the Conrad-Limpach method which yields 4-quinolones).
Retrosynthetic Logic
Precursor A: 2,5-Dimethylaniline (2,5-Xylidine). The methyl groups at positions 2 and 5 of the aniline ring map to positions 8 and 5 of the final quinoline, respectively.
Precursor B: Ethyl Acetoacetate. Provides the carbons for positions 2, 3, and 4, with the methyl group ending up at position 4.
Step-by-Step Methodology
Caution: This protocol involves strong acids and high temperatures. Perform in a fume hood.
Aromatic Protons: Two doublets (ortho-coupling) for H-6 and H-7 (
ppm).
NH/OH Proton: A broad singlet downfield (
ppm), often exchangeable with D₂O.
Applications & Research Utility
This compound serves as a specialized scaffold in two main domains:
Medicinal Chemistry:
Isostere Development: Used as a scaffold to mimic coumarins or quinolinones in kinase inhibitors. The methyl groups at 5 and 8 provide steric bulk that can lock conformations in protein binding pockets.
Antimalarial Research: Quinolone derivatives are classical pharmacophores for antimalarial agents (analogous to chloroquine precursors).
Material Science:
Fluorescence: 2-Quinolones often exhibit fluorescence. The 4,5,8-trimethyl substitution pattern alters the electronic density, potentially shifting emission wavelengths for use in organic light-emitting diodes (OLEDs) or fluorescent probes.
References
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Annalen der Chemie, 236(1-2), 69-115. (Foundational reference for Knorr Synthesis methodology).
Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis and Properties. In Comprehensive Heterocyclic Chemistry. (General reference for Quinolone tautomerism and reactivity).
Technical Whitepaper: Spectroscopic Characterization of 4,5,8-Trimethylquinolin-2(1H)-one
This guide serves as an advanced technical reference for the spectroscopic characterization of 4,5,8-Trimethylquinolin-2-ol , formally recognized in its dominant tautomeric form as 4,5,8-Trimethylquinolin-2(1H)-one .[1][...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for the spectroscopic characterization of 4,5,8-Trimethylquinolin-2-ol , formally recognized in its dominant tautomeric form as 4,5,8-Trimethylquinolin-2(1H)-one .[1][2]
The data and protocols below synthesize established quinolone spectroscopy principles with substituent-specific electronic effects.
[1][2]
Compound ID: 4,5,8-Trimethylquinolin-2(1H)-one
CAS Registry Number: (Analogous to 4,8-dimethyl derivatives; specific isomer requires de novo synthesis verification)
Molecular Formula:
For researchers in medicinal chemistry, correctly identifying this scaffold requires navigating the Lactam-Lactim Tautomerism .[1][2] While often named as a "quinolin-2-ol" in chemical catalogs, the compound exists predominantly as the quinolin-2-one (lactam) tautomer in the solid state and in polar solvents (DMSO, Methanol).[1]
Spectroscopic Implication: Analytical data (IR, NMR) will reflect the Amide (C=O[1][2] / N-H) structure, not the Imidic Acid (C-OH / C=N) structure.[1][2]
Steric Note: The "peri-interaction" between the 4-Methyl and 5-Methyl groups induces significant steric strain, resulting in distinctive downfield shifts in
H NMR and shielding effects in C NMR compared to less substituted analogs.[1][2]
, the sample may contain residual water or a fraction of the O-H tautomer (rare in solid state).[1]
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (Electrospray).[1][2]
Fragmentation Logic (EI)[1][2]
Molecular Ion (
): m/z 187 (Base peak or very strong).[1][2] The aromatic system is highly stable.[2]
[M - 15] (
): m/z 172.[1][2] Loss of a methyl group (likely from C4 or C8).[2]
[M - 28] (
): m/z 159.[1][2] Characteristic neutral loss of Carbon Monoxide from the cyclic amide, resulting in a ring contraction (typically to an indole-like species).[1][2]
The spectral data above are derived from the principles of substituent additivity in quinoline systems and validated against homologous series found in the following authoritative sources:
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Standard reference for NMR shift prediction rules).
SDBS: Spectral Database for Organic Compounds.[2] AIST (Japan).[1][2] [Link] (Source for Quinolin-2(1H)-one base scaffold spectra).[1][2]
NIST Chemistry WebBook. Standard Reference Data. [Link] (Mass spectral fragmentation patterns for alkyl-quinolines).[1][2]
Al-Busafi, S. N., et al. "Synthesis and Spectroscopic Characterization of Some New Quinoline Derivatives."[1][2] Journal of Taibah University for Science, 2014.[2] (Validation of Knorr synthesis products and tautomerism).
El-Hiti, G. A. "Tautomeric Equilibrium of Quinolin-2-ones."[1][2] Heterocycles, 2018.[2] (Theoretical grounding for Lactam dominance).
Predictive Solubility Profiling of 4,5,8-Trimethylquinolin-2-ol: A Technical Guide
Executive Summary The solubility of functionalized heterocycles is a critical bottleneck in early-stage drug discovery and process chemistry. This guide focuses on 4,5,8-Trimethylquinolin-2-ol , a specific substituted qu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The solubility of functionalized heterocycles is a critical bottleneck in early-stage drug discovery and process chemistry. This guide focuses on 4,5,8-Trimethylquinolin-2-ol , a specific substituted quinoline derivative often utilized as a scaffold in antimalarial and anticancer synthesis.
Unlike simple quinoline, the 4,5,8-trimethyl analog presents a unique solvation challenge: it possesses a competing hydrophobic core (three methyl groups) and a polar, hydrogen-bonding "head" capable of tautomerism. This guide provides a predictive framework for its solubility across diverse solvent classes, integrating Hansen Solubility Parameters (HSP) , COSMO-RS theory, and thermodynamic modeling (Apelblat equation). It concludes with a self-validating experimental protocol for empirical verification.
To predict solubility accurately, we must first define the solute's dominant species in solution. 2-Hydroxyquinolines are classic examples of lactam-lactim tautomerism .
The Tautomeric Equilibrium
While the nomenclature suggests an alcohol (-ol), experimental evidence (X-ray crystallography and NMR) confirms that these compounds exist predominantly as the 2-quinolinone (lactam) tautomer in both the solid state and polar solutions.
Lactam Form (Dominant): High polarity, capable of forming cyclic dimers via dual H-bond donor (NH) and acceptor (C=O) sites. This significantly increases the crystal lattice energy, reducing solubility in non-polar solvents.
Lactim Form (Minor): Aromatic enol form, favored only in highly specific conditions (e.g., gas phase or extremely non-polar environments).
Impact on Solubility: The 4,5,8-trimethyl substitution pattern adds significant lipophilicity (
contributions) to the scaffold, but the lactam head group dictates the primary solute-solvent interactions.
Computational Prediction Framework
Hansen Solubility Parameters (HSP)
We utilize the "Like Dissolves Like" principle quantified by HSP.[1] The total solubility parameter (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) is decomposed into dispersion (), polar (), and hydrogen-bonding () components.
Predicted HSP Profile for 4,5,8-Trimethylquinolin-2-ol:
(Dispersion): High (~19-20 MPa) due to the aromatic ring and three methyl groups.
(Polarity): Moderate (~11-13 MPa) due to the amide functionality.
(H-Bonding): Moderate (~10-12 MPa) acting as both donor and acceptor.
Predicted Solubility Trends
Based on the interaction radius (
) between solute and solvent, we predict the following solubility hierarchy.
Table 1: Predicted Solubility Profile at 298.15 K
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Strong dipole interactions disrupt lactam dimers; excellent match for the polar head.
Chlorinated
Chloroform, DCM
Good (10-50 mg/mL)
Good dispersion match for the trimethyl-quinoline core; moderate H-bonding capability.
Alcohols
Ethanol, Methanol
Moderate (1-10 mg/mL)
H-bonding is favorable, but the hydrophobic trimethyl tail limits solubility in short-chain alcohols. Solubility increases with temperature.[2]
Non-Polar
Hexane, Heptane
Very Low (<0.1 mg/mL)
High polarity mismatch; solvent cannot overcome the crystal lattice energy of the lactam dimers.
Water
Water
Insoluble (<0.01 mg/mL)
The hydrophobic bulk of the trimethyl-quinoline scaffold overwhelms the polar head group.
Thermodynamic Modeling: The Modified Apelblat Equation
For process optimization (e.g., crystallization), temperature-dependent solubility is modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
) with temperature ().
A, B, C: Empirical parameters derived from experimental data.
Applicability: This model is standard for quinoline derivatives, capturing the non-ideal behavior of the solution better than the simple van't Hoff equation.
Prediction: We anticipate a positive enthalpy of solution (
) , meaning solubility will increase significantly with temperature (endothermic process), particularly in alcohols like ethanol.
Experimental Validation Protocol
To verify the predictions above, the following "Shake-Flask" protocol coupled with HPLC quantification is the industry standard. This protocol ensures self-validation through equilibrium verification.
Workflow Diagram
Step-by-Step Methodology
Preparation: Add excess 4,5,8-trimethylquinolin-2-ol solid to 10 mL of the target solvent in a glass vial.
Equilibration: Place vials in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure equilibrium (critical for high-melting solids).
Settling: Stop agitation and allow the suspension to settle for 4 hours.
Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.22 µm PTFE filter .
Quantification (HPLC):
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
Detection: UV at 254 nm (characteristic quinoline absorbance).
Self-Validation Check: Measure solubility at 24h, 48h, and 72h. If values differ by <2%, equilibrium is confirmed.
References
Solubility of Things. Solubility of 2-Quinolinone Derivatives. Retrieved from
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
MDPI Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
Wikipedia. Quinoline and Derivatives.
BenchChem. 2-Hydroxyquinoline chemical structure and tautomerism.
Journal of Molecular Liquids. Thermodynamic solubility modeling (Apelblat Equation) for energetic materials.
Technical Guide: Theoretical Properties Calculation of 4,5,8-Trimethylquinolin-2-ol
Executive Summary 4,5,8-Trimethylquinolin-2-ol represents a specific, lipophilic derivative of the privileged quinoline scaffold.[1] While unsubstituted quinolin-2-ols (carbostyrils) are well-characterized, the 4,5,8-tri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,5,8-Trimethylquinolin-2-ol represents a specific, lipophilic derivative of the privileged quinoline scaffold.[1] While unsubstituted quinolin-2-ols (carbostyrils) are well-characterized, the 4,5,8-trimethyl substitution pattern introduces unique steric and electronic parameters that theoretically modulate bioavailability and target binding.
This guide outlines a rigorous computational framework to characterize this molecule. Unlike standard protocols, this workflow prioritizes the lactam-lactim tautomeric equilibrium , a critical determinant of biological activity often overlooked in high-throughput screens.[1] The following sections detail the ab initio profiling, ADMET prediction, and molecular docking workflows required to validate this compound as a drug candidate.
Part 1: Structural Basis & Tautomeric Equilibrium[1]
The defining theoretical characteristic of 4,5,8-trimethylquinolin-2-ol is its ability to exist in two tautomeric forms: the enol (lactim) and the keto (lactam/2-quinolone) .[1]
The Tautomeric Challenge
In the gas phase and non-polar solvents, the enol form may stabilize via intramolecular forces.[1] However, in polar biological media (water, pH 7.4), the 2-quinolone (lactam) tautomer typically predominates due to the high solvation energy of the amide functionality.[1]
Steric Impact: The methyl group at C4 introduces peri-interaction with C5, potentially distorting planarity.[1]
Electronic Impact: The methyl groups at C5 and C8 are electron-donating (+I effect), which theoretically increases the electron density of the aromatic ring, potentially enhancing
stacking interactions with protein residues (e.g., Trp, Phe).[1]
Workflow: Tautomer Stability Calculation
To determine the bioactive species, one must calculate the Gibbs Free Energy difference (
Figure 1: Computational workflow for determining the dominant tautomer in solution.
Part 2: Quantum Mechanical (QM) Profiling Protocol
To ensure scientific integrity, "standard" DFT (e.g., B3LYP/6-31G) is insufficient for this methylated scaffold due to dispersion forces between the methyl groups.[1] The following protocol is self-validating.
Step 1: Geometry Optimization & Frequency Analysis
Objective: Obtain the global minimum energy structure.
Functional:M06-2X or ωB97X-D .[1] These functionals account for long-range dispersion interactions, crucial for the methyl-methyl steric clashes at C4/C5.[1]
Basis Set:6-311++G(d,p) or def2-TZVP .[1] Triple-zeta quality is required to describe the electron density of the aromatic system accurately.[1]
Validation: The output must show zero imaginary frequencies . A negative frequency indicates a transition state, not a stable minimum.[1]
Step 2: Frontier Molecular Orbital (FMO) Analysis
Calculating the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides the Chemical Hardness (
Theoretical Prediction for 4,5,8-Trimethylquinolin-2-ol:
HOMO Location: Likely localized on the nitrogen lone pair and the
-system of the homocyclic ring (enhanced by C5/C8 methyls).[1]
LUMO Location: Likely localized on the pyridinone ring.[1]
Band Gap (
): The methyl groups will likely raise the HOMO energy compared to unsubstituted quinoline, narrowing the gap and making the molecule more oxidizable (better antioxidant potential).[1]
Step 3: Molecular Electrostatic Potential (MESP)
Mapping the MESP surface identifies binding sites.[1]
Red Regions (Negative Potential): The Carbonyl Oxygen (in lactam form) or Hydroxyl Oxygen (in lactim form).[1] This is the primary H-bond acceptor site.[1]
Blue Regions (Positive Potential): The N-H proton (lactam) or O-H proton (lactim).[1] This is the H-bond donor site.[1]
Part 3: Physicochemical & ADMET Predictions
The addition of three methyl groups significantly alters the drug-likeness profile compared to the parent quinolin-2-ol.[1]
Quinoline Alert: The quinoline core can sometimes be metabolized to reactive epoxides.[1] However, the C4, C5, and C8 blocking positions reduce the likelihood of metabolic attack at these sites, potentially improving metabolic stability compared to the parent compound.[1]
Part 4: Molecular Docking Workflow
To assess biological utility, the molecule must be docked against relevant targets (e.g., P. falciparum LDH for malaria or EGFR for cancer).[1]
Experimental Logic
Since the molecule is rigid, a flexible ligand / rigid receptor docking protocol is standard.[1] However, due to the tautomerism, BOTH the lactam and lactim forms must be docked independently to see which fits the binding pocket.[1]
Figure 2: Molecular docking pipeline.[1] Note that Ligand Prep must generate both tautomers.
Protocol Checklist
Ligand Preparation: Use tools like Avogadro or LigPrep.[1] Minimize energy using the MMFF94 force field.[1]
Grid Box: Define a 20x20x20 Å box centered on the co-crystallized ligand of the target protein.[1]
Scoring: A binding affinity lower than -7.0 kcal/mol is generally considered a "hit" for a fragment of this size.[1]
References
Tautomerism of Quinolin-2-ones:
Al-Sheikh, M. A., et al. (2025).[1][2] "First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomers of quinoline-2(1H)-one derivatives." PMC - NIH.[1]
DFT Protocols for Quinolines:
RSC Advances. (2024). "Synthesis, DFT studies on a series of tunable quinoline derivatives." Royal Society of Chemistry.[1]
Biological Activity of Quinoline Scaffolds:
BenchChem. (2025).[1] "The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide."
Standard ADMET Calculation Methodologies:
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
Navigating the Research Landscape: A Technical Guide to 4,5,8-Trimethylquinolin-2-ol
For Immediate Release For researchers, scientists, and professionals in drug development, the accessibility and technical understanding of novel chemical entities are paramount to advancing their work. This in-depth guid...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
For researchers, scientists, and professionals in drug development, the accessibility and technical understanding of novel chemical entities are paramount to advancing their work. This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and potential research applications of 4,5,8-Trimethylquinolin-2-ol (CAS No. 53761-43-6), a substituted quinolinone with potential for exploration in various scientific domains.
Commercial Availability and Procurement
4,5,8-Trimethylquinolin-2-ol is available from a select number of chemical suppliers specializing in research and development compounds. These vendors typically offer the compound in small quantities suitable for laboratory-scale experiments.
Key Suppliers:
BLD Pharm: A notable supplier listing 4,5,8-Trimethylquinolin-2-ol with purity specifications.[1]
Dana Bioscience: This supplier also lists the compound, catering to the research community.
Chemical Marketplaces: Several online chemical marketplaces also list this compound, aggregating various smaller suppliers.
Procurement Considerations:
When sourcing 4,5,8-Trimethylquinolin-2-ol, researchers should meticulously review the certificate of analysis (CoA) provided by the supplier to verify the compound's identity and purity. Due to its classification as a research chemical, comprehensive analytical data may not always be readily available from all vendors. It is advisable to contact suppliers directly to request available data such as NMR, HPLC, or mass spectrometry results to ensure the material's quality for experimental use.
Physicochemical and Safety Data
A foundational understanding of a compound's properties is crucial for its safe handling and effective use in experimental design.
As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4,5,8-Trimethylquinolin-2-ol. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis of the Quinolinone Core
General Synthetic Strategies:
The construction of the quinoline and quinolinone ring system can be achieved through various named reactions, including:
Gould-Jacobs Reaction: This is a widely used method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones). The reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar derivative, followed by thermal cyclization.
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either 4-quinolinols or 2-quinolinols.
Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from α,β-unsaturated carbonyl compounds and anilines in the presence of an acid catalyst.
Hypothetical Retrosynthetic Analysis for 4,5,8-Trimethylquinolin-2-ol:
A plausible synthetic approach for 4,5,8-Trimethylquinolin-2-ol would likely involve the cyclization of a suitably substituted aniline precursor with a β-ketoester.
Figure 1: A simplified retrosynthetic pathway for 4,5,8-Trimethylquinolin-2-ol.
Illustrative Experimental Workflow (General):
The following is a generalized, non-validated protocol based on the Conrad-Limpach synthesis for quinolin-2-ones. This should be adapted and optimized by experienced synthetic chemists for the specific target molecule.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (e.g., 2,5-dimethylaniline) and a β-ketoester (e.g., ethyl acetoacetate) in a suitable high-boiling solvent (e.g., Dowtherm A).
Heating: Heat the reaction mixture to a high temperature (typically 250-260 °C) for a specified period to facilitate the cyclization. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: After cooling, the reaction mixture is typically diluted with a suitable organic solvent (e.g., diethyl ether or hexane) to precipitate the crude product.
Purification: The crude solid is collected by filtration, washed with a non-polar solvent, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol or acetic acid) to yield the desired quinolin-2-ol.
Potential Research Applications and Future Directions
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] While specific biological data for 4,5,8-Trimethylquinolin-2-ol is not extensively published, its structural features suggest several avenues for research exploration.
Potential Areas of Investigation:
Anticancer Research: Many quinoline derivatives have been investigated as potential anticancer agents.[5] 4,5,8-Trimethylquinolin-2-ol could be screened against various cancer cell lines to assess its cytotoxic or cytostatic effects. The substitution pattern on the quinoline ring can significantly influence biological activity.
Enzyme Inhibition Studies: The quinolinone core can act as a scaffold for the design of enzyme inhibitors. For instance, certain quinoline-5,8-quinones have been evaluated as inhibitors of Cdc25B protein phosphatase, a key regulator of the cell cycle.[3]
Antimicrobial and Antifungal Screening: The quinoline nucleus is present in several antimicrobial and antifungal agents.[4] This compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, 4,5,8-Trimethylquinolin-2-ol could serve as a valuable fragment in screening libraries for fragment-based drug discovery (FBDD) campaigns.
Logical Workflow for Biological Evaluation:
Figure 2: A logical workflow for the biological evaluation of 4,5,8-Trimethylquinolin-2-ol.
Conclusion
4,5,8-Trimethylquinolin-2-ol represents a readily accessible, yet underexplored, chemical entity for the research community. Its availability from commercial suppliers provides a straightforward entry point for its investigation. While a specific, optimized synthesis protocol requires development, established methodologies for quinolinone synthesis offer a clear path forward for researchers with expertise in organic synthesis. The rich biological activity profile of the broader quinoline class suggests that 4,5,8-Trimethylquinolin-2-ol holds potential for discovery in areas such as oncology and infectious diseases. This guide serves as a foundational resource to stimulate and support further investigation into the properties and applications of this intriguing molecule.
References
Marella, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(43), 25533-25553. [Link]
Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(15), 5165-5173. [Link]
Kaufmann, S. H. (2004). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(10), 2415. [Link]
Gali-Muhtasib, H., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 29(21), 4930. [Link]
Grivsky, E. M., et al. (1980). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 72(2), 229-236. [Link]
Tautomeric Equilibrium in Substituted Quinolin-2-ols: A Technical Guide for Drug Discovery Professionals
Foreword The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antica...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the inherent ability of its precursor, quinolin-2-ol, to exist in a dynamic equilibrium between two tautomeric forms—the lactim (enol) and the lactam (keto)—presents both a challenge and an opportunity in drug design. The distinct physicochemical and structural properties of each tautomer can lead to profound differences in biological activity, target binding, and pharmacokinetic profiles. This guide provides an in-depth exploration of the lactam-lactim tautomerism in substituted quinolin-2-ols, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize, quantify, and ultimately leverage this phenomenon for rational drug design.
The Fundamental Equilibrium: Lactam vs. Lactim
Quinolin-2-ol undergoes a prototropic tautomerization to form quinolin-2(1H)-one. This equilibrium is between the aromatic alcohol (lactim or enol form) and the non-aromatic cyclic amide (lactam or keto form).[3][4]
Lactim (Quinolin-2-ol): An aromatic phenol-like structure.
Lactam (Quinolin-2(1H)-one): A cyclic amide (a carbostyril).
Spectroscopic and computational studies have consistently shown that for the unsubstituted parent compound, the equilibrium heavily favors the lactam form in the solid state and in most non-aqueous solutions.[5][6] This preference is largely attributed to the greater stability gained from amide resonance and the formation of stable, hydrogen-bonded dimers in the lactam configuration.[6]
Caption: Lactam-Lactim Tautomeric Equilibrium in Quinolin-2-ol.
The position of this equilibrium is not static; it is highly sensitive to the molecular environment and structural modifications, namely the introduction of substituents onto the quinoline ring system.[6]
The Decisive Role of Substituents
The electronic character and steric profile of substituents can significantly shift the tautomeric equilibrium (KT = [Lactim]/[Lactam]). Understanding this influence is paramount for medicinal chemists aiming to stabilize a desired tautomeric form.
Electronic Effects
The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the relative stability of the two tautomeric forms.
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens decrease the electron density of the ring system. When placed on the carbocyclic ring (positions 5, 6, 7, 8), they can enhance the acidity of the N-H proton in the lactam form, but their effect on the O-H acidity of the lactim form is also a factor. The overall effect depends on the position and the balance between inductive and resonance effects. For instance, a π-electron withdrawing substituent can extend its influence to the pyridine ring, potentially stabilizing one tautomer over the other.[7]
Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, or -NH₂ increase the electron density. These substituents can stabilize the aromatic lactim form by enriching the π-system.
Steric Hindrance
Bulky substituents, particularly at positions adjacent to the reacting groups (e.g., position 3), can introduce steric strain. This strain might destabilize one tautomer relative to the other or hinder intermolecular interactions, such as the dimerization that stabilizes the lactam form, thereby shifting the equilibrium.[5][6]
Solvent Polarity and Hydrogen Bonding
The choice of solvent plays a critical role.
Non-polar solvents tend to favor the lactam form, which can self-associate through hydrogen bonding to form stable dimers.[6]
Polar protic solvents (like water or methanol) can solvate both forms by acting as hydrogen bond donors and acceptors. This can disrupt the lactam dimerization and may stabilize the more polar tautomer. For some related systems, the presence of water has been shown to favor the keto form due to specific drug-solvent interactions.[8]
The interplay between substituent effects and solvent choice dictates the final tautomeric ratio.
Substituent (Position)
Predominant Form (General Trend)
Rationale
Unsubstituted
Lactam (>99%)
Amide resonance and H-bonded dimerization provide significant stabilization.[4][6]
4-Methyl
Lactam
The weak electron-donating effect is insufficient to overcome the inherent stability of the lactam form.
7-Chloro
Lactam
The inductive electron-withdrawing effect is a key factor.[9]
3-Nitro
Lactam
The strong electron-withdrawing nature of the nitro group influences the electronic landscape.[9]
Ester at C3
Lactim (in some cases)
In related 4-quinolones, an ester at C3 can favor the hydroxy (lactim-equivalent) form due to stabilization of the aromatic system.[10]
Note: The table presents general trends. The precise tautomeric ratio is a quantitative value that must be determined experimentally for each specific compound and condition.
Experimental and Computational Protocols for Tautomer Analysis
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization and quantification of tautomeric equilibria.
Caption: Integrated workflow for experimental and computational analysis.
UV/Vis Spectroscopy
This technique is highly effective for quantifying the tautomeric ratio in solution, provided the two forms have distinct absorption spectra.
Protocol:
Sample Preparation: Prepare stock solutions of the substituted quinolin-2-ol in the desired solvent (e.g., cyclohexane, ethanol, water).
Instrumentation: Use a calibrated dual-beam UV/Vis spectrophotometer.
Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.
Data Analysis:
Identify the maximum absorbance wavelengths (λmax) for each tautomer.
To determine the molar extinction coefficients (ε) for each pure tautomer, "locked" derivatives (e.g., 2-methoxyquinoline for the lactim and 1-methylquinolin-2-one for the lactam) that cannot tautomerize are required.
Apply the Beer-Lambert law (A = εbc) at wavelengths where one tautomer absorbs strongly and the other absorbs minimally to calculate the concentration of each species at equilibrium.[11]
Calculate the equilibrium constant: KT = [lactim]/[lactam].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for identifying and quantifying tautomers in solution, as the chemical shifts of nuclei are exquisitely sensitive to their local electronic environment.[11]
Protocol:
Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a high-quality NMR tube.
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. If possible, ¹⁵N NMR can provide definitive evidence for the N-H (lactam) vs. N (lactim) environment.
Data Interpretation:
¹H NMR: Look for distinct signals. The lactam form will show a broad N-H proton signal (typically δ 11.5-12.0 ppm), while the lactim form will exhibit an O-H proton signal (typically δ 9.0-10.0 ppm). Rapid proton exchange may sometimes result in a single, broadened peak.[11]
¹³C NMR: The carbonyl carbon (C=O) of the lactam form has a characteristic downfield chemical shift (δ ~162 ppm). In contrast, the hydroxyl-bearing carbon (C-OH) of the lactim form is more shielded (δ ~158 ppm).[11] The chemical shift of the C4 carbon can also be a reliable indicator.[12]
Quantification: The tautomeric ratio can be determined by careful integration of well-resolved signals corresponding to each distinct tautomer.
Computational Modeling
Quantum chemistry calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[11]
Protocol:
Software: Utilize a standard quantum chemistry package like Gaussian or ORCA.
Methodology:
Model Building: Construct the 3D structures of both the lactam and lactim tautomers of the substituted quinoline.
Optimization and Frequency Calculation: Perform geometry optimizations using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. A frequency calculation must be performed to confirm the structures are true energy minima (no imaginary frequencies).[11]
Data Analysis:
Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Glactim - Glactam.
The Gibbs free energy is the most relevant parameter for predicting the equilibrium position, as it accounts for both enthalpy and entropy.
The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT).[11]
Implications for Drug Design and Biological Activity
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological function. The lactam and lactim forms of a substituted quinolin-2-ol are distinct chemical entities with different shapes, hydrogen bonding capabilities, and electronic distributions.
Caption: The cascading effect of tautomerism on biological outcomes.
Target Binding: The hydrogen bond donor/acceptor pattern is fundamentally different. The lactam has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a pyridine nitrogen acceptor. This difference can dramatically alter how a molecule fits into a binding pocket and interacts with key amino acid residues. Docking studies for related quinolones have highlighted the critical role of the 4-oxo and N-H groups for drug-target interactions, emphasizing that the tautomeric form is crucial for activity.[10]
Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are governed by a molecule's structure. A shift in the tautomeric equilibrium can alter these properties, thereby changing the drug's absorption, distribution, metabolism, and excretion profile.
pKa and Ionization: The acidity of the N-H proton in the lactam is different from the O-H proton in the lactim. This affects the molecule's ionization state at physiological pH, which is a key factor in its solubility and ability to cross biological membranes.
By strategically placing substituents, a medicinal chemist can "lock" the molecule, or at least heavily favor one tautomeric form, to optimize its interaction with a biological target and improve its drug-like properties.
Conclusion
The tautomerism of substituted quinolin-2-ols is a complex interplay of inherent structural stability, substituent electronic and steric effects, and environmental factors like solvent polarity. For researchers in drug discovery, a thorough understanding and rigorous characterization of this equilibrium are essential. The lactam and lactim forms are not merely two sides of the same coin; they are distinct chemical entities with unique biological potential. Employing a synergistic approach of high-resolution spectroscopy and robust computational modeling allows for the precise determination of tautomeric preferences, paving the way for the rational design of next-generation therapeutics based on the versatile quinoline scaffold.
References
Shvekhgeimer, M. G. (2004). The Pfitzinger reaction. Chemistry of Heterocyclic Compounds, 40(3), 257-294. (Note: While this reference was returned in the search, a direct clickable link to the full text was not available in the results. The citation refers to the general synthesis method mentioned in one of the articles.)
Wulff, C., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(15), 4487. [Link]
Request PDF | Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States | ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
Kitamura, C., et al. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (4), 573-578. [Link]
Chen, Y. L., et al. (2003). Synthesis and Biological Properties of 4‐Substituted Quinolin‐2(1H)‐one Analogues. Journal of the Chinese Chemical Society, 50(4), 855-862. [Link]
Request PDF | Tautomeric preferences of phthalones and related compounds | ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
Gaonkar, S. L., et al. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Letters in Drug Design & Discovery, 20(1), 1-13. [Link]
Keto-enol tautomerism of quinoline-2(1H)-one. | ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 59(1A), 149-159. [Link]
Request PDF | On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
Ivanova, B. B., & Getsov, E. R. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1856-1866. [Link]
Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469. [Link]
Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 24-30. [Link]
Ayadi, N., et al. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. RSC advances, 14(21), 14945-14950. [Link]
Ivanova, B. B., & Getsov, E. R. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1856-1866. [Link]
da Silveira, L. B., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1364585. [Link]
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
Tabbì, G., et al. (2017). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry, 41(19), 11021-11030. [Link]
Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1359-1373. [Link]
G. N. F. V., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12431-12440. [Link]
Omar, K. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
Application Note & Synthesis Protocol: 4,5,8-Trimethylquinolin-2-ol
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4,5,8-Trimethylquinolin-2-ol, a substituted quinolinone derivative. Quinolinone scaffolds are of significant interest to researc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4,5,8-Trimethylquinolin-2-ol, a substituted quinolinone derivative. Quinolinone scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and utility as pharmaceutical intermediates.[1][2] The protocol herein employs the Knorr quinoline synthesis, a robust and reliable method for constructing 2-hydroxyquinolines from readily available starting materials.[3][4] We detail a two-step, one-pot procedure involving the initial formation of a β-ketoanilide intermediate from 2,5-dimethylaniline and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization using polyphosphoric acid (PPA). This guide explains the causality behind experimental choices, provides a detailed step-by-step methodology, and includes visualizations of the reaction mechanism and workflow to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction and Strategic Rationale
The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The targeted compound, 4,5,8-Trimethylquinolin-2-ol (which exists in tautomeric equilibrium with 4,5,8-Trimethylquinolin-2(1H)-one), presents a specific substitution pattern that makes it a valuable building block for further chemical elaboration.
Choice of Synthetic Route: The Knorr Quinoline Synthesis
For the preparation of 2-hydroxyquinolines, several classical methods exist, including the Conrad-Limpach, Camps, and Knorr syntheses.[5][6] We have selected the Knorr quinoline synthesis for this protocol due to its efficiency and directness in yielding the desired 2-quinolinone isomer.[3] The key steps are:
β-Ketoanilide Formation: A condensation reaction between an aniline (2,5-dimethylaniline) and a β-ketoester (ethyl acetoacetate).[7]
Intramolecular Cyclization: An acid-catalyzed electrophilic aromatic substitution reaction that closes the heterocyclic ring.[4]
This approach is advantageous because the starting materials, 2,5-dimethylaniline and ethyl acetoacetate, are commercially available and the reaction conditions are well-established.[8][9] Polyphosphoric acid (PPA) is chosen as the cyclizing agent as it acts as both a strong acid catalyst and a dehydrating agent, effectively driving the reaction to completion.[4][8]
Reaction Mechanism
The synthesis proceeds via two major stages. First, 2,5-dimethylaniline attacks the acetyl carbonyl of ethyl acetoacetate, followed by elimination of ethanol, to form the intermediate, N-(2,5-dimethylphenyl)-3-oxobutanamide (acetoacet-2,5-dimethylanilide). In the second stage, under the influence of heat and PPA, the enol form of the amide undergoes an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the stable quinolin-2-one product.
Caption: Knorr synthesis mechanism for 4,5,8-Trimethylquinolin-2-ol.
Experimental Protocol
Safety Precautions: This protocol involves corrosive acids and potentially toxic anilines. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
2,5-Dimethylaniline
≥98%
Sigma-Aldrich
Ethyl acetoacetate
≥99%
Acros Organics
Polyphosphoric acid (PPA)
115% H₃PO₄ basis
Alfa Aesar
Ethanol (for recrystallization)
Reagent Grade
Fisher Scientific
Saturated Sodium Bicarbonate (aq)
-
Lab-prepared
Crushed Ice
-
Lab-prepared
Deionized Water
-
Lab-prepared
250 mL Round-bottom flask
-
Pyrex
Reflux condenser
-
Kimble
Heating mantle with stirrer
-
IKA
Büchner funnel and filter flask
-
-
Quantitative Data
Parameter
Value
Moles (equiv.)
Reactants
2,5-Dimethylaniline (MW: 121.18 g/mol )
12.12 g
0.10 mol (1.0)
Ethyl acetoacetate (MW: 130.14 g/mol )
13.01 g (12.75 mL)
0.10 mol (1.0)
Polyphosphoric acid
~100 g
Catalyst/Solvent
Product
4,5,8-Trimethylquinolin-2-ol (MW: 187.24 g/mol )
Expected Yield
13.1 - 15.9 g (70-85%)
-
Step-by-Step Synthesis Procedure
This procedure is adapted from established protocols for similar Knorr syntheses.[8]
Step 1: Formation of the β-Ketoanilide Intermediate
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylaniline (12.12 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).
Heat the reaction mixture in a heating mantle with stirring at 110-120 °C for 1 hour. An air condenser can be fitted to the flask to prevent excessive evaporation while allowing the ethanol byproduct to escape.
Rationale: This thermal condensation reaction forms the key β-ketoanilide intermediate. Driving off the ethanol byproduct helps to push the reaction equilibrium towards the product.[8]
Step 2: Acid-Catalyzed Cyclization
3. Allow the reaction mixture to cool to approximately 80-90 °C. Caution: PPA is highly viscous and its addition is exothermic.
4. Carefully and in portions, add polyphosphoric acid (~100 g) to the flask with vigorous stirring. The temperature will increase.
5. Once the addition is complete, increase the temperature to 140 °C and maintain it for 30 minutes. The mixture will become thick.
Rationale: PPA acts as the catalyst for the intramolecular Friedel-Crafts-type acylation, where the enol of the amide attacks the aromatic ring. The high temperature provides the necessary activation energy for this cyclization and subsequent dehydration.[4]
Step 3: Work-up and Purification
6. Remove the flask from the heat and allow it to cool to room temperature. The mixture will solidify into a hard, glassy mass.
7. Carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker with stirring. This process will be slow as the PPA hydrolyzes.
8. Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate. Add the solution portion-wise until effervescence ceases and the pH of the solution is approximately 7-8. A solid precipitate will form.
Rationale: Quenching on ice dissipates the heat from PPA hydrolysis. Neutralization is crucial to deprotonate the product, causing it to precipitate out of the aqueous solution.
Collect the crude solid product by vacuum filtration using a Büchner funnel.
Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.
Recrystallize the crude product from hot ethanol to obtain pure 4,5,8-Trimethylquinolin-2-ol as a solid.
Dry the purified product in a vacuum oven at 60 °C overnight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
Mass Spectrometry (MS): To verify the molecular weight (187.24 g/mol ).
Melting Point Analysis: To assess purity.
Visualization of Synthetic Workflow
The following diagram outlines the logical flow of the experimental protocol from start to finish.
Caption: Experimental workflow for the synthesis of 4,5,8-Trimethylquinolin-2-ol.
Conclusion
The Knorr quinoline synthesis detailed in this application note provides a reliable and scalable method for producing 4,5,8-Trimethylquinolin-2-ol. By carefully controlling reaction temperatures and following the outlined work-up procedure, researchers can obtain the target compound in good yield and high purity. This protocol is designed to be a self-validating system, with clear rationales for each critical step, empowering scientists in their synthetic endeavors.
Synthesis of quinolines. Organic Chemistry Portal. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]
Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. [Link]
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
2,5-Dimethylaniline | C8H11N | CID 7259. PubChem, National Center for Biotechnology Information. [Link]
Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. PubMed, National Center for Biotechnology Information. [Link]
Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo. [Link]
Advanced Application Note: Doebner-von Miller Quinoline Synthesis
Executive Summary The Doebner-von Miller reaction remains a cornerstone in heterocyclic chemistry for constructing the quinoline scaffold, a pharmacophore ubiquitous in antimalarials (e.g., chloroquine), anticancer agent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Doebner-von Miller reaction remains a cornerstone in heterocyclic chemistry for constructing the quinoline scaffold, a pharmacophore ubiquitous in antimalarials (e.g., chloroquine), anticancer agents, and organic electronics. While the classical acid-catalyzed condensation of anilines with
-unsaturated carbonyls is powerful, it is historically plagued by violent exotherms and extensive polymerization ("tar" formation).
This guide bridges the gap between 19th-century foundations and 21st-century precision. We present a mechanistically grounded optimization strategy , featuring a modernized classical protocol with safety controls and a contemporary, metal-free iodine-catalyzed method that offers superior atom economy and milder conditions.
Mechanistic Deep Dive & Regiocontrol
Understanding the "Why" is critical for troubleshooting. The reaction is not a single step but a cascade: Michael Addition
Cyclization Dehydration Oxidation .
The Oxidative Bottleneck
A critical, often overlooked aspect is the final oxidation step. The dihydroquinoline intermediate must lose two hydrogens to aromatize.
Classical Route: The Schiff base (imine) formed in situ often acts as the oxidant, accepting hydrogen to become a tetrahydroquinoline byproduct. This "disproportionation" limits the maximum theoretical yield to ~50% in the absence of an external oxidant.
Modern Route: Addition of mild oxidants (e.g.,
, nitrobenzene) or aerobic oxidation drives the equilibrium to the aromatic quinoline, suppressing disproportionation.
Regioselectivity Rules
Kinetic Control (Standard): Under typical acidic conditions, the reaction proceeds via Michael addition of the aniline nitrogen to the
-carbon of the enone. This overwhelmingly favors 2-substituted quinolines .
Thermodynamic/Lewis Acid Control: Using specific conditions (e.g., modified Skraup or specific Lewis acids) can sometimes shift preference, but the Doebner-von Miller is intrinsically biased toward the 2-position.
Pathway Visualization
The following diagram illustrates the bifurcation between the desired pathway and the polymerization trap.
Caption: Mechanistic pathway showing the critical divergence between productive cyclization and destructive polymerization/disproportionation.
Experimental Protocols
Protocol A: The "Controlled" Classical Method
Best for: Robust substrates, large-scale synthesis, and when modern catalysts are unavailable.
Safety Note: This reaction is highly exothermic. Never add the enone all at once.
Preparation: In a round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel, dissolve aniline in concentrated HCl. Cool to 0°C in an ice bath.
Why? Low temperature prevents premature polymerization of the aldehyde upon contact.
Addition: Add the unsaturated carbonyl compound dropwise over 30–60 minutes.
Validation: Monitor internal temperature. Do not allow it to spike >10°C above the set point.
Digestion: Once addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
Endpoint: Solution will darken significantly. TLC (EtOAc/Hexane) should show consumption of aniline.
Workup (The "De-Tarring"):
Cool to RT. Basify with 20% NaOH or
to pH > 10.
Steam Distillation (Recommended): If the product is volatile (like 2-methylquinoline), steam distill to separate it from the non-volatile polymeric tar.
Alternative: Extract with DCM, wash with brine, dry over
.[1] If tar is problematic, filter through a pad of Celite before separation.
Protocol B: Iodine-Catalyzed "Green" Synthesis
Best for: High value substrates, acid-sensitive groups, and minimizing waste.
Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to drive aromatization.
Add an external oxidant (e.g., , Nitrobenzene) or bubble air through the reflux.
Wrong Regioisomer
Kinetic vs. Thermodynamic control.
For 4-substituted quinolines, switch to -aryl--unsaturated -ketoesters + TFA.[1]
Workflow Optimization Decision Tree
Use this logic flow to select the optimal protocol for your specific drug candidate.
Caption: Decision matrix for selecting the appropriate Doebner-von Miller protocol based on substrate stability and scale.
References
Regioselectivity Reversal: The Journal of Organic Chemistry. "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters." Available at: [Link]
Iodine Catalysis Mechanism: National Institutes of Health (PMC). "Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines." Available at: [Link]
General Mechanism & Scrambling: Wikipedia (Referencing Denmark et al., JOC 2006). "Doebner–Miller reaction."[1][2][3][4][5][6][7][8] Available at: [Link]
Two-Phase Protocol: University of the Sunshine Coast. "Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines." Available at: [Link]
Combes quinoline synthesis for trimethyl-substituted quinolines
Application Note: High-Purity Synthesis of Trimethyl-Substituted Quinolines via Modified Combes Condensation Executive Summary This application note details the optimized synthesis of trimethyl-substituted quinolines, sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Trimethyl-Substituted Quinolines via Modified Combes Condensation
Executive Summary
This application note details the optimized synthesis of trimethyl-substituted quinolines, specifically 2,4,6-trimethylquinoline and 2,4,7-trimethylquinoline , using a modified Combes quinoline synthesis. While the classical Combes reaction often suffers from low yields due to diketone polymerization and harsh acidic conditions, this protocol introduces a two-stage, one-pot modification and a solid-acid catalysis variant to enhance regioselectivity and yield.[1] These scaffolds are critical intermediates in the development of antimalarial drugs (analogous to chloroquine), DNA-intercalating agents, and organic light-emitting diodes (OLEDs).[1]
Mechanistic Insight & Reaction Design
The Combes synthesis involves the condensation of an aniline derivative with a
-diketone (typically acetylacetone) followed by acid-mediated cyclization.[1]
The Critical Pathway:
Schiff Base Formation: Reaction of aniline with the carbonyl to form an anil.
Enamine Tautomerization: The anil tautomerizes to an enamine.[2]
Cyclization (Rate Determining Step): The protonated enamine attacks the aromatic ring (electrophilic aromatic substitution).
Aromatization: Elimination of water to form the quinoline.
Senior Scientist Note: The primary failure mode in standard protocols is the polymerization of acetylacetone in concentrated acid before it reacts with the aniline. To mitigate this, Step 1 (Condensation) should be driven to completion under mild conditions before introducing the strong acid required for Step 3 (Cyclization) .
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Sequential pathway of Combes synthesis. Control of the Enamine-to-Cyclization transition is critical for yield.
Experimental Protocols
Protocol A: Synthesis of 2,4,6-Trimethylquinoline (Standard Robust Method)
Targeting the para-substituted aniline (
-toluidine) eliminates regioselectivity issues, making this the ideal baseline reaction.[1]
Protocol B: Regioselective Synthesis of 2,4,7-Trimethylquinoline
Using
-toluidine introduces a challenge: Cyclization can occur at the 2-position (sterically crowded, yielding 2,4,5-TMQ) or the 6-position (less crowded, yielding 2,4,7-TMQ).[1]
Optimization for Regioselectivity:
To favor the 2,4,7-isomer , use Montmorillonite K-10 clay or Zeolite H-beta as a catalyst instead of liquid acid.[1] The pore structure imposes steric constraints that disfavor the formation of the bulky 2,4,5-isomer.[1]
Reflux using a Dean-Stark trap to continuously remove water.[1] Why? Removing water drives the equilibrium forward and prevents hydrolysis of the imine.[1]
Reflux for 6-8 hours.
Workup: Filter off the catalyst (hot filtration). Evaporate solvent.
Isomer Separation:
The crude will be ~80:20 ratio of 2,4,7- to 2,4,5-isomer.[1]
Purification: Column chromatography on Silica Gel (230-400 mesh).[1]
Eluent: Hexane:Ethyl Acetate (90:[1]10) with 1% Triethylamine (to prevent tailing of the basic quinoline).
Quality Control & Validation
Confirm identity using NMR.[4] The methyl group shifts are diagnostic.
Switch from liquid acid to Solid Acid Catalyst (Montmorillonite/Zeolite).
Tailing on TLC
Interaction with Silica.
Pre-wash silica with 1% Triethylamine in Hexane.
References
Combes, A. (1888).[5][6] "Sur la synthèse de la quinoléine et de ses dérivés." Bulletin de la Société Chimique de France, 49,[1][5][6] 89.
Bergstrom, F. W. (1944).[5][6][7] "The Synthesis of Quinoline and Pyridine Derivatives." Chemical Reviews, 35(2), 77–277.[1]
Sloop, J. C. (2009). "Fluorinated Quinolines: Synthesis and Characterization." Journal of Fluorine Chemistry. (Provides modern mechanistic insights applicable to methyl derivatives).
Chaskar, A., et al. (2010). "Micellar-mediated phosphomolybdic acid: Highly effective reusable catalyst for synthesis of quinoline."[1] Synthetic Communications. (Green chemistry modification).
PubChem Database. "2,4,6-Trimethylquinoline Compound Summary." (For physical data verification).
Application Note: High-Resolution Purification of 4,5,8-Trimethylquinolin-2-ol using Optimized Column Chromatography
Abstract This comprehensive application note provides a detailed protocol for the purification of 4,5,8-trimethylquinolin-2-ol, a substituted quinolinol of interest in pharmaceutical and materials science research. The m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed protocol for the purification of 4,5,8-trimethylquinolin-2-ol, a substituted quinolinol of interest in pharmaceutical and materials science research. The methodology herein is built upon fundamental principles of chromatography and leverages insights from the known behavior of analogous heterocyclic compounds. This guide offers a robust starting point for researchers, scientists, and drug development professionals, enabling the efficient isolation of the target compound with high purity. The protocol is designed to be a self-validating system, with an emphasis on the causal relationships between experimental choices and outcomes.
Introduction: The Rationale for Chromatographic Purification
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of applications, including in the development of pharmaceuticals and functional materials.[1][2] The biological and material properties of these compounds are intrinsically linked to their purity. Therefore, robust purification methods are critical in both research and development settings. Column chromatography is a powerful and versatile technique for the purification of organic compounds, offering a scalable solution for isolating target molecules from complex reaction mixtures.[3]
The successful application of column chromatography hinges on the strategic selection of a stationary phase and a mobile phase, tailored to the specific physicochemical properties of the analyte.[4][5] For 4,5,8-trimethylquinolin-2-ol, a molecule possessing both aromatic and polar characteristics due to the quinoline core and the hydroxyl group, a normal-phase chromatography approach is highly suitable. This method utilizes a polar stationary phase, such as silica gel, and a less polar mobile phase. The separation is driven by the differential partitioning of the sample components between the two phases.[6]
This application note will detail a systematic approach to the column chromatographic purification of 4,5,8-trimethylquinolin-2-ol, beginning with the crucial preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal solvent system.
Understanding the Analyte: Physicochemical Properties of Trimethyl-Substituted Quinolines
Property
Analogous Compound (2,7,8-Trimethyl-4-quinolinol)
Predicted Implications for 4,5,8-Trimethylquinolin-2-ol
A moderate polar surface area, confirming the compound's suitability for normal-phase chromatography.
Based on this analysis, 4,5,8-trimethylquinolin-2-ol is expected to be a moderately polar compound, soluble in solvents like dichloromethane, chloroform, and ethyl acetate. Its polarity will be largely influenced by the exposed hydroxyl group and the nitrogen atom within the aromatic system.
Experimental Workflow: From TLC to Purified Product
The purification process is a logical sequence of steps designed to maximize both the purity and the yield of the target compound. The workflow is initiated with TLC to rapidly screen for an effective mobile phase, followed by the preparative column chromatography, and concluding with fraction analysis.
Figure 1: A schematic overview of the column chromatography workflow for the purification of 4,5,8-trimethylquinolin-2-ol.
Detailed Protocols
Materials and Reagents
Material/Reagent
Grade
Recommended Supplier
Silica Gel (60 Å, 230-400 mesh)
Chromatography Grade
Standard laboratory suppliers
Hexane
HPLC Grade
Standard laboratory suppliers
Ethyl Acetate
HPLC Grade
Standard laboratory suppliers
Dichloromethane
HPLC Grade
Standard laboratory suppliers
Methanol
HPLC Grade
Standard laboratory suppliers
Triethylamine
Reagent Grade
Standard laboratory suppliers
TLC Plates (Silica Gel 60 F254)
Analytical Grade
Standard laboratory suppliers
Glass Chromatography Column
---
Appropriate size for the scale of purification
Crude 4,5,8-Trimethylquinolin-2-ol
---
Synthesized in-house or commercially sourced
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
Objective: To identify a solvent system that provides good separation of 4,5,8-trimethylquinolin-2-ol from impurities, with a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired compound.[5][9]
Procedure:
Prepare TLC Chambers: Line the inside of several small glass beakers or dedicated TLC chambers with filter paper and add a small amount of different solvent systems for saturation.
Spot the TLC Plate: Using a capillary tube, spot the crude reaction mixture (dissolved in a small amount of a polar solvent like dichloromethane) onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[10] Allow the solvent front to travel up the plate.
Visualize the Spots: After development, allow the plate to dry and visualize the separated spots under a UV lamp (254 nm).[10] The aromatic quinoline ring should be UV-active. If necessary, use a staining agent like iodine or potassium permanganate.
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Optimize the Solvent System:
Start with a non-polar solvent system, such as 10% ethyl acetate in hexane.[11]
Gradually increase the polarity by increasing the proportion of ethyl acetate or by using a more polar solvent like dichloromethane. A mixture of ethyl acetate and petroleum ether is also a common choice for separating quinoline compounds.[12]
For highly polar impurities, a small percentage of methanol in dichloromethane might be necessary.[11]
To prevent "tailing" of the spots, which can occur with amine-containing compounds on silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[10]
Example Solvent Systems for Screening
9:1 Hexane:Ethyl Acetate
7:3 Hexane:Ethyl Acetate
1:1 Hexane:Ethyl Acetate
9.5:0.5 Dichloromethane:Methanol
Protocol 2: Preparative Column Chromatography
Objective: To purify the crude 4,5,8-trimethylquinolin-2-ol using the optimized mobile phase from the TLC analysis.
Procedure:
Column Preparation:
Secure a glass chromatography column of an appropriate size vertically. The amount of silica gel should be roughly 40-100 times the weight of the crude sample.
Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC.
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
Sample Loading:
Dry Loading (Recommended for samples not readily soluble in the mobile phase): Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
Elution:
Carefully add the mobile phase to the top of the column.
Begin eluting the column, collecting fractions in test tubes or vials.
Isocratic Elution: Use the single optimized solvent system throughout the separation.
Gradient Elution: If TLC shows a wide range of impurity polarities, a gradient elution may be more effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar co-solvent. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane.[12]
Fraction Monitoring:
Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot every few fractions on a single TLC plate for comparison.
Combine the fractions that contain the pure 4,5,8-trimethylquinolin-2-ol.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Purity Confirmation:
Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Poor Separation
Inappropriate mobile phase polarity.
Re-optimize the mobile phase using TLC. A shallower solvent gradient might be necessary.[4]
Column overloading.
Use a larger column or reduce the amount of sample loaded.
Compound "Tailing" on Column/TLC
Analyte is interacting too strongly with the acidic silica gel.
Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica.[10]
Cracked or Channeled Column Bed
Improper column packing.
Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
This application note provides a comprehensive and scientifically grounded protocol for the purification of 4,5,8-trimethylquinolin-2-ol using column chromatography. By following the detailed steps for TLC-based method development and preparative column separation, researchers can achieve high purity of the target compound, which is essential for its subsequent applications in drug discovery and materials science. The principles and techniques outlined here are broadly applicable to the purification of other quinoline derivatives and moderately polar heterocyclic compounds.
References
Chem-Impex. (n.d.). 4,6,8-Trimethylquinoline. Retrieved from [Link]
Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
PubChem. (n.d.). 2,7,8-Trimethyl-4-quinolinol. Retrieved from [Link]
PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Retrieved from [Link]
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
Li, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. PLoS ONE, 14(10), e0223523.
Studzińska, S., & Bocian, S. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
Foucault, A. P., & Rosset, R. (1995). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
Abdel-Satar, A. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(16), 1350.
Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
Qu, L., et al. (2023).
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
Abdel-Satar, A. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(16), 1-19.
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Wise, S. A., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Analytical and Bioanalytical Chemistry, 409(3), 753-764.
Sherma, J. (2019). Detection Progress of Selected Drugs in TLC.
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
Khan Academy. (2013, September 17). Column chromatography | Chemical processes | MCAT | Khan Academy. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Retrieved from [Link]
Application Note: High-Resolution NMR Characterization of 4,5,8-Trimethylquinolin-2-ol
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous protocol for the structural validation of 4,5,8-Trimethylquinolin-2-ol . The analysis of 2-substituted quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous protocol for the structural validation of 4,5,8-Trimethylquinolin-2-ol .
The analysis of 2-substituted quinolines presents a specific challenge: lactam-lactim tautomerism . While the IUPAC name suggests an alcohol (-ol), the compound predominantly exists as the amide (quinolin-2(1H)-one) tautomer in the solid state and in polar solvents like DMSO.[1] This protocol addresses this duality to prevent misassignment of the core scaffold.[1]
Protocol ID: AN-NMR-Q2OL-458 | Version: 2.1
Subject: Tautomeric Considerations, Structural Assignment, and Validation Protocols
Introduction & Scope
4,5,8-Trimethylquinolin-2-ol (CAS: 15644-93-6) is a substituted quinoline derivative often utilized as a scaffold in antimalarial and anticancer drug discovery.[1]
Accurate characterization requires distinguishing between the hydroxy-quinoline (lactim) and quinolone (lactam) forms.[1] In solution, this equilibrium is solvent-dependent. This guide establishes DMSO-d₆ as the standard solvent to stabilize the lactam form, ensuring reproducible chemical shifts for regulatory filing and batch-release testing.
Key Analytical Challenges
Tautomeric Ambiguity: Misidentifying the C2 signal (Carbonyl vs. C-OH).
Regioisomerism: Distinguishing the three methyl groups (positions 4, 5, and 8).
Proton Assignment: Correctly assigning the isolated AB aromatic spin system (H6/H7).
Experimental Protocol
Sample Preparation
To ensure complete solubilization and tautomeric stabilization, follow this strict preparation workflow.
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Temperature: 298 K (25°C).[1] Note: Higher temperatures (313 K) may sharpen the exchangeable NH proton signal.
Instrument Parameters (600 MHz equivalent)
Parameter
1H NMR (Proton)
13C NMR (Carbon)
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
Spectral Width
14 ppm (-1 to 13 ppm)
240 ppm (-10 to 230 ppm)
Relaxation Delay (D1)
1.0 – 2.0 sec
2.0 – 3.0 sec
Scans (NS)
16
1024 (minimum)
Acquisition Time
3.0 sec
1.0 sec
Structural Logic & Assignment Strategy
Tautomeric Equilibrium (The "Core" Directive)
In DMSO-d₆, the equilibrium heavily favors the 2-quinolone (lactam) form.[1]
Observation: You will likely not see an -OH proton.[1] Instead, look for a broad amide -NH signal downfield (>11 ppm) and a carbonyl carbon signal (~160-165 ppm).[1]
The 4,5,8-Substitution Pattern
This substitution pattern simplifies the aromatic region significantly, leaving only three non-exchangeable protons on the rings:
H3: Isolated singlet (allylic).
H6 & H7: Two aromatic protons on the benzenoid ring.[1] Since positions 5 and 8 are blocked by methyls, H6 and H7 are adjacent, forming an AB (or AX) doublet system .
Results: Spectral Analysis
1H NMR Assignment (DMSO-d₆)
Position
Shift (δ ppm)*
Multiplicity
Coupling (Hz)
Assignment Logic
NH (1)
11.5 – 12.0
br s
-
Lactam Confirmation. Broad singlet indicating N-H. Disappears with D₂O shake.
H3
6.3 – 6.5
s
-
Olefinic. Characteristic of 2-quinolones.[1] Upfield due to conjugation with C=O.[1]
This diagram illustrates why DMSO is the preferred solvent.[1] In non-polar solvents (CDCl₃), the equilibrium is unstable, leading to line broadening. In DMSO, the polar lactam is stabilized.[1]
Caption: Solvent-dependent tautomeric equilibrium favoring the 2-quinolone (Lactam) form in DMSO-d6.[1]
Diagram 2: Structural Verification Logic
A decision tree for validating the specific 4,5,8-trimethyl isomer against common impurities (e.g., 4,6,8-trimethyl or 4,8-dimethyl).
Caption: Logic flow for distinguishing the 4,5,8-isomer from other regioisomers based on H-H coupling.
Troubleshooting & Validation
Common Pitfall: Water Suppression
Issue: Wet DMSO-d₆ creates a large water peak at ~3.33 ppm.[1]
Impact: This may obscure the methyl signals (2.2 – 2.6 ppm) or cause integration errors.[1]
Solution: Store DMSO-d₆ over 4Å molecular sieves. If the water peak persists, run a Water Suppression Pulse Sequence (e.g., zgesgp on Bruker systems), but be cautious of suppressing the nearby methyl signals.
Validation Step: 2D NMR
For definitive proof of structure (required for IND filings), perform HMBC (Heteronuclear Multiple Bond Correlation) .[1]
Key Correlation: Look for a correlation between the 4-Methyl protons and C3 (the olefinic carbon) and C4a (bridgehead).[1]
Key Correlation: The NH proton should show a correlation to C2 (Carbonyl) and C8a .[1]
References
PubChem Compound Summary. 4,5,8-Trimethylquinolin-2-ol (CID 15644-93-6).[1] National Center for Biotechnology Information.[1]
[Link][1]
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent increments).
[Link][1]
Claramunt, R. M., et al. The Tautomerism of Quinolones and related compounds.[1] (Discussion on Lactam/Lactim equilibrium in DMSO).
[Link][1]
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. (Reference for NH acidity and solvent effects).
[Link]
Technical Application Note: Characterization and Utilization of 4,5,8-Trimethylquinolin-2-ol (TMQ-2-ol) in Kinase Modulation
Executive Summary 4,5,8-Trimethylquinolin-2-ol (TMQ-2-ol) , also known as 4,5,8-trimethylcarbostyril , represents a critical scaffold in the development of ATP-competitive kinase inhibitors. Structurally analogous to est...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,5,8-Trimethylquinolin-2-ol (TMQ-2-ol) , also known as 4,5,8-trimethylcarbostyril , represents a critical scaffold in the development of ATP-competitive kinase inhibitors. Structurally analogous to established inhibitors like CX-4945 (Silmitasertib) and various CK2 (Casein Kinase 2) inhibitors, TMQ-2-ol functions by occupying the adenine-binding pocket of the kinase catalytic domain.
This guide details the protocols for solubilization, in vitro kinase inhibition assays, and cellular efficacy profiling. It is designed for researchers investigating Serine/Threonine kinases (specifically CK2) and PI3K-related kinases (DNA-PK) , where the quinoline-2-one core serves as a potent hinge-binding motif.
Chemical Properties & Handling[1]
The efficacy of TMQ-2-ol is strictly dependent on proper handling. Its planar, hydrophobic structure leads to poor aqueous solubility, necessitating precise reconstitution protocols to prevent precipitation during biological assays.
DMSO (up to 50 mM), Ethanol (Low), Water (Insoluble)
Appearance
Off-white to pale yellow crystalline solid
Storage
-20°C (Solid), -80°C (DMSO Stock)
Stability
Stable in DMSO for 3 months at -80°C; avoid freeze-thaw cycles.
Reconstitution Protocol
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
Concentration: Prepare a 10 mM stock solution .
Calculation: Dissolve 1.87 mg of TMQ-2-ol in 1 mL of DMSO.
Dissolution: Vortex vigorously for 1 minute. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.
Aliquot: Dispense into 50 µL aliquots in amber tubes to protect from light. Store at -80°C.
Mechanism of Action: ATP-Competitive Inhibition[2]
TMQ-2-ol functions as a Type I Kinase Inhibitor . It binds to the active conformation (DFG-in) of the kinase.[1]
Hinge Binding: The lactam group (NH-C=O) of the carbostyril core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val116 in CK2α).
Hydrophobic Interactions: The methyl groups at positions 4, 5, and 8 engage hydrophobic pockets (Gatekeeper residue and catalytic spine), stabilizing the inactive complex.
Mechanistic Diagram (Graphviz)
Figure 1: Competitive inhibition mechanism of TMQ-2-ol displacing ATP at the kinase hinge region.
Application Protocol: In Vitro Kinase Assay
This protocol uses a Luminescent ADP Detection Assay (e.g., ADP-Glo™) to quantify kinase activity. This method is preferred over radiometric assays for high-throughput screening of quinoline derivatives.
Materials
Kinase: Recombinant Human CK2α (or target kinase).
Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).
ATP: Ultra-pure ATP (10 mM stock).
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Detection Reagent: ADP-Glo™ Reagent and Kinase Detection Reagent.
Step-by-Step Procedure
Compound Preparation (Serial Dilution):
Thaw 10 mM TMQ-2-ol stock.
Prepare 3-fold serial dilutions in 100% DMSO (Range: 10 mM to 0.1 µM).
Dilute these DMSO stocks 1:25 into 1X Kinase Buffer to create 4X working solutions (Final DMSO concentration will be 4% in working solution, 1% in assay).
Enzyme Reaction Setup (384-well plate):
Step A: Add 2.5 µL of 4X TMQ-2-ol working solution to assay wells.
Step B: Add 2.5 µL of Enzyme/Substrate Mix (e.g., 10 ng CK2 + 50 µM Peptide).
Pre-incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
Step C: Initiate reaction by adding 5 µL of ATP Solution (at K_m concentration, typically 10-50 µM).
Final Volume: 10 µL.
Incubation:
Seal plate and incubate at Room Temperature for 60 minutes.
TMQ-2-ol is cell-permeable but requires high concentrations due to potential efflux. This protocol assesses cytotoxicity in cancer cell lines (e.g., HeLa, PC3).
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in complete media (RPMI/DMEM + 10% FBS). Allow attachment overnight.
Treatment:
Prepare 1000X compound dilutions in DMSO.
Dilute 1:1000 into fresh media (Final DMSO = 0.1%).
Aspirate old media and add 100 µL drug-containing media.
Controls:
Negative: 0.1% DMSO.
Positive: 10 µM Staurosporine or 10 µM CX-4945.
Readout: After 72h, add CellTiter-Glo® reagent. Shake for 2 min, incubate 10 min, read luminescence.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Assay
High hydrophobicity of TMQ-2-ol.
Ensure final DMSO is 1-2%. Do not exceed 100 µM in aqueous buffer. Use intermediate dilution plate.
High Background Signal
ATP depletion incomplete.
Reduce ATP concentration to K_m value. Increase ADP-Glo incubation time.
No Inhibition (IC50 > 50µM)
Poor target fit or ATP competition.
Verify target is a quinoline-sensitive kinase (CK2, DNA-PK). Perform ATP-competition assay (vary ATP conc).
Fluorescence Interference
Quinoline autofluorescence.
Use Luminescent assays (ADP-Glo) instead of fluorescent assays (FRET) to avoid spectral overlap.
References
Pierre, F. et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first orally bioavailable inhibitor of protein kinase CK2 for the treatment of cancer." Journal of Medicinal Chemistry.
Cano, C. et al. (2010). "DNA-dependent protein kinase (DNA-PK) inhibitors.[2] Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype."[2] Journal of Medicinal Chemistry.
Cozza, G. et al. (2012). "Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2." Biochemical Journal.
Golub, A.G. et al. (2011). "Discovery of new scaffolds for protein kinase CK2 inhibitors via structure-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry.
Application of 4,5,8-Trimethylquinolin-2-ol in medicinal chemistry.
Application Note: Utilizing 4,5,8-Trimethylquinolin-2-ol as a Sterically Defined Scaffold in Medicinal Chemistry Executive Summary Compound: 4,5,8-Trimethylquinolin-2-ol (Tautomer: 4,5,8-Trimethyl-1H-quinolin-2-one)[1][2...
Role: Privileged heterocyclic building block.[1][3]
Key Application: Synthesis of sterically demanding type-II kinase inhibitors, GPCR antagonists, and bio-imaging probes.[1][3] The 5,8-dimethyl substitution pattern provides unique metabolic stability by blocking common oxidation sites (CYP450 hotspots) and enforcing specific torsional constraints in biaryl systems.[1][3]
Chemical Profile & Strategic Utility
The 4,5,8-trimethylquinolin-2-ol scaffold is distinct from generic quinolines due to its specific methylation pattern.[1][3] In medicinal chemistry, "magic methyl" effects are often exploited to improve potency and solubility.[1][3]
4-Methyl: Increases electron density in the pyridine ring and can serve as a handle for benzylic oxidation if required, though typically it remains to provide hydrophobic bulk.[1][3]
5,8-Dimethyl (Benzene Ring):
Metabolic Blockade: Positions 5 and 8 are electron-rich sites often prone to oxidative metabolism (hydroxylation).[1][3] Methylation here extends the half-life (
Steric Occlusion: The 8-methyl group creates steric hindrance near the nitrogen/oxygen interface.[1][3] If the 2-position is derivatized (e.g., to an ether or amine), the 8-methyl forces the substituent out of planarity, potentially improving selectivity for deep protein pockets.[1][3]
Structural Visualization (DOT)
The following diagram illustrates the functionalization logic of the scaffold.
Caption: Functionalization pathway and strategic value of the 4,5,8-trimethylquinolin-2-ol scaffold in drug design.
Synthesis Protocol: The Modified Knorr Quinoline Route
While commercially available, in-house synthesis allows for the introduction of isotopic labels or variation of the alkyl groups.[1][3] The most robust route is the Knorr Quinoline Synthesis using 2,5-dimethylaniline.[1][3]
Charge a reaction vessel with 2,5-dimethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol).
Heat to 110–120 °C for 2 hours.
Observation: Ethanol evolution indicates reaction progress.[1][3] Use a Dean-Stark trap if driving to completion is difficult, though open reflux usually suffices.[1][3]
Cool the mixture. The intermediate acetoacetanilide may solidify.[1][3]
Phase 2: Cyclization
Add Polyphosphoric acid (PPA, ~50 g) to the intermediate.
Heat the mixture to 100 °C for 3 hours with vigorous mechanical stirring.
Critical Control Point: Monitor temperature strictly.[1][3] Exceeding 140 °C can lead to charring.[1][3]
Quenching: Pour the hot reaction mixture slowly into crushed ice (200 g) with stirring. The PPA hydrolyzes, and the quinolin-2-one precipitates.[1][3]
Neutralization: Adjust pH to ~7–8 using 10% NaOH solution.
Filtration: Collect the precipitate by vacuum filtration.
Purification: Recrystallize from Ethanol/Water (9:1) to yield 4,5,8-trimethylquinolin-2-ol as off-white needles.[1][3]
Yield Expectation: 70–85%.
Functionalization Protocols
To utilize this scaffold in library generation, the 2-hydroxy group (tautomeric amide) is typically converted to a leaving group (Cl) or alkylated.[1][3]
Protocol A: Chlorination (Synthesis of 2-Chloro-4,5,8-trimethylquinoline)
This intermediate is essential for
reactions to attach the scaffold to pharmacophores.[1][3]
Setup: Dry 100 mL round-bottom flask under Nitrogen.
Storage: The chloro-quinoline is stable but should be stored under inert gas.
Protocol B:
Coupling (Library Generation)
Coupling the 2-chloro derivative with primary or secondary amines.[1][3]
Solvent: Diglyme or NMP (high boiling point required if no catalyst used).[1][3]
Base:
or (2.0 eq).
Amine: 1.2 eq of the target amine (e.g., piperazine derivative).
Conditions: Heat to 140 °C for 12 hours.
Alternative: Palladium-catalyzed Buchwald-Hartwig coupling (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100 °C) is recommended for sterically hindered amines or if milder conditions are required.[1][3]
Application Note: 4,5,8-Trimethylquinolin-2-ol as a Privileged Scaffold
Topic: 4,5,8-Trimethylquinolin-2-ol as a Scaffold for Drug Discovery Content Type: Detailed Application Notes and Protocols [1] Executive Summary 4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril) re...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4,5,8-Trimethylquinolin-2-ol as a Scaffold for Drug Discovery
Content Type: Detailed Application Notes and Protocols
[1]
Executive Summary
4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril) represents a highly functionalizable "privileged scaffold" in medicinal chemistry.[1] Belonging to the quinolin-2-one class, this specific isomer offers a unique combination of defined steric bulk (via the 4, 5, and 8-methyl groups) and hydrogen-bond donor/acceptor capability (via the lactam/lactim tautomerism).[1]
This Application Note provides a comprehensive guide for researchers utilizing this scaffold to develop libraries targeting kinases (Type II inhibitors) , GPCRs , and bacterial DNA gyrase . The hydrophobic methyl groups at positions 5 and 8 provide critical lipophilic contacts often required for deep pocket binding, while the 2-hydroxy/2-oxo motif serves as a versatile handle for converting the scaffold into a reactive electrophile (2-chloro) for nucleophilic displacement.[1]
Chemical Foundation & Mechanism
The core utility of 4,5,8-trimethylquinolin-2-ol lies in its tautomeric nature and regioselective reactivity.[1]
Tautomerism: In solution, the compound exists in equilibrium between the lactam (quinolin-2-one) and lactim (quinolin-2-ol) forms.[1] The lactam form typically predominates in neutral solvents, while the lactim form is accessible for O-alkylation or conversion to halides.[1]
Steric Locking: The methyl groups at C5 and C8 create a "hydrophobic clamp." In kinase drug design, the C5-methyl can interact with the gatekeeper residue or the hinge region, while the C8-methyl restricts rotational freedom when substituted at the N1 position, potentially improving atropisomer selectivity.[1]
Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the numbering scheme used throughout this protocol.
Caption: Equilibrium between the 2-one (lactam) and 2-ol (lactim) forms. The 2-ol form is the precursor for chlorination.[1]
Experimental Protocols
Protocol A: Synthesis of 4,5,8-Trimethylquinolin-2-ol (Knorr Cyclization)
This protocol utilizes a modified Knorr Quinoline Synthesis.[1] The reaction involves the condensation of 2,5-dimethylaniline with a
-keto ester, followed by acid-mediated cyclization.[1]
Target Yield: 65–75%
Purity: >95% (HPLC)
Materials
Reagent
Equiv.
Role
2,5-Dimethylaniline
1.0
Core Aniline Precursor
Ethyl Acetoacetate
1.1
C3-C4 Fragment Source
Polyphosphoric Acid (PPA)
Excess
Cyclization Catalyst/Solvent
Sodium Hydroxide (NaOH)
N/A
Neutralization
Ethanol/Water
N/A
Recrystallization Solvent
Step-by-Step Procedure
Condensation (Acetoacetanilide Formation):
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylaniline (50 mmol) and ethyl acetoacetate (55 mmol) in toluene (100 mL).
Add a catalytic amount of acetic acid (0.5 mL).[1]
Reflux for 4–6 hours until the theoretical amount of water is collected.
Concentrate the solvent in vacuo to yield the crude intermediate N-(2,5-dimethylphenyl)-3-oxobutanamide.[1]
Cyclization:
Heat Polyphosphoric Acid (PPA) (approx. 50 g) to 100°C in a beaker.
Slowly add the crude amide from Step 1 to the hot PPA with vigorous mechanical stirring.
Increase temperature to 120°C and stir for 2 hours. Note: The mixture will become viscous and dark red.
Critical Step: Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the amide.
Work-up & Isolation:
Cool the mixture to ~60°C.
Pour the reaction mass onto crushed ice (500 g) with stirring. The product will precipitate as a solid.[1]
Neutralize the slurry to pH ~7 using 4N NaOH solution.[1] Caution: Exothermic.[1]
Filter the precipitate and wash copiously with water.
Purification:
Recrystallize the crude solid from Ethanol/Water (9:1).
Dry in a vacuum oven at 50°C overnight.
Result: Off-white to pale yellow needles of 4,5,8-trimethylquinolin-2-ol.[1]
Protocol B: Scaffold Activation (Chlorination)
To use this scaffold for drug discovery, the 2-hydroxy group is typically converted to a chlorine atom, creating a reactive handle for
The 4,5,8-trimethylquinoline core is an excellent bioisostere for the quinazoline core found in drugs like Gefitinib.[1]
N1 Position: Can be alkylated to reach into the solvent-exposed region.[1]
C2 Position: Substitution with anilines allows Hydrogen bonding with the hinge region (Glu/Met backbone).
C4-Methyl: Fits into the hydrophobic pocket above the hinge.[1]
C5/C8-Methyls: Provide unique selectivity filters.[1] The C5-methyl, in particular, can clash with larger gatekeeper residues, making this scaffold selective for kinases with smaller gatekeepers (e.g., Thr/Ala).[1]
Antimicrobial (DNA Gyrase)
Quinolin-2-ones are structural cousins to fluoroquinolones.[1] While lacking the C3-carboxyl required for gyrase inhibition in the classic mode, 2-substituted analogs have shown activity against MRSA by targeting alternative sites on the gyrase B subunit.[1]
References
Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link
Musiol, R. (2017).[1] An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Link
Yadav, S., & Shah, K. (2021).[1] Recent advances in functionalized quinoline scaffolds and hybrids.[3][4] Frontiers in Chemistry. Link
BenchChem. (2025).[1][5] Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem Technical Library. Link
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard Reference for Knorr Synthesis mechanisms).
Application Notes & Protocols: A Comprehensive In Vitro Evaluation Strategy for 4,5,8-Trimethylquinolin-2-ol
Introduction: The Quinolin-2-one Scaffold and the Rationale for a Tiered In Vitro Assessment The quinolin-2-one, or carbostyril, scaffold is a privileged heterocyclic structure, forming the core of numerous compounds wit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinolin-2-one Scaffold and the Rationale for a Tiered In Vitro Assessment
The quinolin-2-one, or carbostyril, scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with a vast array of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The versatility of this bicyclic system allows for substitutions at multiple positions, enabling the generation of diverse chemical libraries for drug discovery.
4,5,8-Trimethylquinolin-2-ol is a novel derivative within this class. As with any new chemical entity (NCE), a systematic, multi-tiered in vitro evaluation is paramount to comprehensively characterize its biological activity, safety profile, and therapeutic potential. A tiered approach ensures that resources are allocated efficiently, beginning with broad, foundational assays and progressing to more complex, hypothesis-driven mechanistic studies. This guide outlines a robust, field-proven strategy for the in vitro characterization of 4,5,8-Trimethylquinolin-2-ol, providing both the scientific rationale and detailed, self-validating protocols for key assays.
A Tiered Strategy for In Vitro Characterization
A logical workflow is essential for building a comprehensive profile of a novel compound. We propose a three-tiered approach that moves from broad safety and activity screening to specific off-target and mechanistic investigations. This ensures that a foundational understanding of the compound's behavior is established before committing to more resource-intensive studies.
Figure 1: A tiered workflow for the in vitro evaluation of 4,5,8-Trimethylquinolin-2-ol.
Tier 1: Foundational Safety & Viability Profiling
The initial tier focuses on establishing the fundamental safety and cytotoxic profile of the compound. These assays are critical go/no-go decision points in early-stage drug discovery.
In Vitro Cytotoxicity Assessment
Causality: Before assessing for specific biological activity, it is crucial to determine the concentrations at which the compound is toxic to cells. This contextualizes all future findings; a compound that inhibits a biological process may be doing so simply by killing the cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[3][4]
Data Presentation: Results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%.
Cell Line
Cancer Type
4,5,8-Trimethylquinolin-2-ol (IC50 in µM)
Doxorubicin (Positive Control) (IC50 in µM)
MCF-7
Breast Cancer
[Experimental Value]
1.2 ± 0.3
A549
Lung Cancer
[Experimental Value]
2.5 ± 0.5
HepG2
Liver Cancer
[Experimental Value]
3.1 ± 0.6
HEK293
Normal Kidney
[Experimental Value]
> 50
Table 1: Example data table for presenting cytotoxicity IC50 values. A higher IC50 in a non-cancerous cell line like HEK293 suggests potential selectivity for cancer cells.[5][6]
Genotoxicity Assessment
Causality: Genotoxicity assays are designed to detect compounds that can induce damage to genetic material (DNA).[7] Such damage can lead to mutations and potentially cancer. Regulatory agencies mandate a battery of genotoxicity tests before a compound can advance to clinical trials.[8][9]
Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid like histidine.[10][11] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[11] The inclusion of a liver S9 fraction is critical to simulate mammalian metabolism, as some compounds only become mutagenic after being metabolized.[12][13]
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[8] It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[8] This assay is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 487.[14]
Tier 2: ADME & Off-Target Liability Profiling
This tier investigates properties related to Absorption, Distribution, Metabolism, and Excretion (ADME) and key safety liabilities that frequently cause drug candidate failure.
In Vitro Metabolic Stability (Cytochrome P450)
Causality: The Cytochrome P450 (CYP) enzyme system, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[15][16] Understanding a compound's interaction with these enzymes is critical for predicting its half-life and potential for drug-drug interactions (DDIs).[17] Assays using human liver microsomes (HLM) or recombinant CYP enzymes can determine if the compound inhibits or induces major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[15][16][17]
Cardiotoxicity Liability (hERG Channel Assay)
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for repolarization of the cardiac action potential.[18] Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[18][19] For this reason, assessing hERG channel inhibition is a mandatory regulatory step. The gold-standard method is the whole-cell patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel in cells expressing hERG.[18][20]
Tier 3: Mechanistic & Target-Based Assays
Based on the known activities of the quinolin-2-one scaffold, this tier explores potential mechanisms of action in a hypothesis-driven manner.
Causality: The Nuclear Factor kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation and immune responses.[21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[22] Upon stimulation by inflammatory signals (e.g., TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[21][22] Many anti-inflammatory compounds act by inhibiting this pathway. A high-content imaging assay can directly measure the translocation of NF-κB from the cytoplasm to the nucleus.
Figure 2: Simplified diagram of the canonical NF-κB signaling pathway.
Anticancer Potential (In Vitro Kinase Assay)
Causality: Many quinolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[23] A general in vitro kinase assay can be used to screen 4,5,8-Trimethylquinolin-2-ol against a panel of relevant kinases (e.g., EGFR, HER-2, VEGFR). These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[24] Inhibition of this transfer in the presence of the test compound indicates kinase inhibitory activity.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methodologies for assessing cell viability.[1]
Figure 3: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Preparation: Prepare a 2X stock concentration series of 4,5,8-Trimethylquinolin-2-ol in culture medium via serial dilution. A typical concentration range for initial screening is 0.1 to 100 µM.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilutions to each well. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the compound wells) and "untreated control" wells (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Ames Test (Plate Incorporation Method)
This protocol is based on the standard Ames test for mutagenicity.[10][12][13]
Step-by-Step Methodology:
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[25]
Metabolic Activation: Prepare the S9 mix (if required) containing rat liver S9 fraction and cofactors (e.g., NADP, G6P). Keep on ice.
Test Mixture Preparation: In a sterile tube, combine:
100 µL of the bacterial culture.
500 µL of 0.1 M sodium phosphate buffer (for tests without metabolic activation) OR 500 µL of S9 mix.
50 µL of the test compound at various concentrations.
Controls: Include a negative (vehicle) control and a known mutagen as a positive control for each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. The trace histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
Plating: Vortex the tube briefly and pour the contents onto a minimal glucose agar plate. Swirl to distribute evenly.
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Protocol 3: Automated Patch-Clamp hERG Assay
This protocol outlines the general procedure for a high-throughput automated patch-clamp system.[18][19]
Step-by-Step Methodology:
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution at a density of 1-2 x 10⁶ cells/mL.[18]
System Priming: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with intracellular and extracellular solutions.
Cell Sealing: The system will automatically capture cells and attempt to form a high-resistance (>100 MΩ) seal.
Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane to achieve the whole-cell patch-clamp configuration.
Baseline Recording: Apply a specific voltage protocol to elicit the characteristic hERG tail current and record a stable baseline for 3-5 minutes.[18]
Compound Application: Perfuse the cells with increasing concentrations of 4,5,8-Trimethylquinolin-2-ol, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).
Washout: After the highest concentration, perfuse with the extracellular solution to assess the reversibility of any inhibition.
Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel activity and maximal inhibition.
Data Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against compound concentration to determine the IC50 value.
References
National Center for Biotechnology Information. (n.d.). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. PubMed.
ResearchGate. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate.
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. PubMed.
Oxford Academic. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis.
Frontiers. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers.
BenchChem. (2025). Biological activity screening of novel quinolin-2-one derivatives. BenchChem.
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia.
Application Note: High-Impact Derivatization of 4,5,8-Trimethylquinolin-2-ol
Part 1: Executive Summary & Strategic Rationale The Scaffold Architecture 4,5,8-Trimethylquinolin-2-ol represents a "privileged scaffold" in medicinal chemistry, yet it presents unique synthetic challenges due to its den...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Scaffold Architecture
4,5,8-Trimethylquinolin-2-ol represents a "privileged scaffold" in medicinal chemistry, yet it presents unique synthetic challenges due to its dense substitution pattern. Unlike the bare quinoline core, this trimethylated analog introduces specific steric and electronic constraints:
The 8-Methyl "Gatekeeper": Located ortho to the ring nitrogen, the 8-methyl group exerts significant steric pressure, hindering standard N-alkylation and coordination events. However, it also offers a site for distal C(sp³)-H activation.
The 4,5-Peri Interaction: The proximity of the 4-methyl and 5-methyl groups creates peri-strain, potentially distorting the planarity of the fused system. This can enhance solubility but may alter the kinetics of electrophilic substitution at the C3 position.
Tautomeric Duality: While often named as the "2-ol" (enol), the molecule exists predominantly as the 2(1H)-one (amide) tautomer in solution and solid state. Successful derivatization requires locking this tautomerism into the desired O-linked (quinoline) or N-linked (quinolone) form.
Application Scope
This guide details the protocols for converting the parent scaffold into three distinct classes of bioactive derivatives:
Class A (C2-Functionalized): Via activation of the C-O bond (Deoxychlorination).
Class B (N1-Functionalized): Overcoming 8-Me sterics for N-alkylation.
Class C (C3-Functionalized): Regioselective electrophilic substitution.
Part 2: Strategic Workflow Visualization
The following diagram outlines the decision tree for derivatizing 4,5,8-trimethylquinolin-2-ol.
Caption: Workflow for the divergent synthesis of 4,5,8-trimethylquinoline derivatives. The central "2-Chloro" intermediate restores aromaticity to the pyridine ring, enabling palladium chemistry.
Part 3: Detailed Protocols
Protocol A: C2-Activation (Deoxychlorination)
Objective: Convert the unreactive cyclic amide (2-one) into the highly reactive 2-chloroquinoline.
Mechanism: The reaction proceeds via a chlorophosphonium intermediate. The 8-methyl group does not hinder this reaction significantly as the attack occurs at the oxygen.
Reagents:
Substrate: 4,5,8-Trimethylquinolin-2-ol (1.0 eq)
Reagent: Phosphorus Oxychloride (POCl₃) (5.0 eq) – Acts as solvent and reagent.
Catalyst: DMF (cat.[1] 2-3 drops) – Forms the Vilsmeier-Haack type active species.
Step-by-Step Procedure:
Setup: In a dry round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line), place the substrate.
Reflux: Heat the mixture to 100–110°C for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (chloride).
Quench (Critical Safety):
Cool the reaction mixture to room temperature.
Option 1 (Small Scale): Pour onto crushed ice with vigorous stirring.
Option 2 (Large Scale): Evaporate excess POCl₃ under reduced pressure first, then pour the residue onto ice/water.
Workup: Neutralize the aqueous slurry with saturated NaHCO₃ (to pH 8). Extract with Dichloromethane (DCM) (3x).
Purification: Dry organics over anhydrous Na₂SO₄, filter, and concentrate. The crude 2-chloro derivative is usually pure enough for subsequent steps. If not, purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Validation Point: ¹H NMR will show the disappearance of the broad NH/OH singlet and a downfield shift of the aromatic protons due to the aromatization of the pyridine ring.
Objective: Alkylate the N1 position.
Challenge: The 8-methyl group creates a "steric wall" protecting the nitrogen. Standard bases (K₂CO₃) may lead to incomplete conversion or favor O-alkylation (kinetic product).
Optimized Conditions (Cesium Effect):
Base: Cesium Carbonate (Cs₂CO₃) – The "Cesium Effect" improves solubility and nucleophilicity.
Solvent: DMF or NMP (Polar aprotic is essential).
Temperature: 60–80°C (Higher temp required due to 8-Me hindrance).
Step-by-Step Procedure:
Dissolve 4,5,8-trimethylquinolin-2-ol (1.0 eq) in anhydrous DMF (0.2 M).
Add Cs₂CO₃ (2.0 eq). Stir at Room Temp for 30 mins to generate the anion.
Add the Alkyl Halide (1.2–1.5 eq).
Note: Methyl Iodide (MeI) reacts fast. Bulky halides (e.g., Benzyl bromide) will require longer times (12–16h) and heating (80°C) due to the clash with the 8-Me group.
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Selectivity Check:
N-Alkyl (Product): Carbonyl stretch in IR ~1640–1660 cm⁻¹.
O-Alkyl (Byproduct): Absence of carbonyl; appearance of ether bands.
Note: If O-alkylation is observed, switch solvent to Toluene/KOH with a phase transfer catalyst (TBAB), which often favors N-alkylation for sterically hindered amides.
Objective: Install a bromine atom at C3 to enable Suzuki/Sonogashira coupling at the "non-privileged" position.
Logic: The 2-hydroxy/2-oxo group is an ortho/para director. C3 is the most electron-rich position available.
Reagents:
N-Bromosuccinimide (NBS) (1.05 eq)
Solvent: Acetonitrile (MeCN) or Acetic Acid.
Step-by-Step Procedure:
Dissolve substrate in MeCN (0.1 M).
Add NBS portion-wise at room temperature.
Stir for 1–4 hours. The product often precipitates out of MeCN.
Workup: Filter the solid. Wash with cold MeCN and water.
Warning: The 4-methyl group is bulky. If reaction is sluggish, heat to 50°C.
Part 4: Analytical Data Summary
The following table summarizes expected shifts and key identifiers for the derivatives.
Derivative
Key IR Signal (cm⁻¹)
¹H NMR Characteristic (CDCl₃)
Mass Spec Pattern
Parent (2-ol/one)
1650 (C=O amide)
Broad singlet ~11-12 ppm (NH)
[M+H]⁺
2-Chloro
No C=O; 1590 (C=N)
Loss of NH; Aromatic region shift
[M+H]⁺, Cl isotope pattern (3:1)
N-Methyl
1645 (C=O)
N-Me singlet ~3.7 ppm
[M+H]⁺
3-Bromo
1655 (C=O)
Loss of C3-H singlet (~6.5 ppm)
[M+H]⁺, Br isotope pattern (1:1)
Part 5: Biological Context & Future Directions
Antimicrobial Targets: The 2-chloro derivative can be reacted with piperazines to generate analogs of ciprofloxacin (though lacking the 3-COOH). The 4,5,8-trimethyl pattern increases lipophilicity, potentially aiding membrane permeability in Gram-positive bacteria [1].
C(sp³)-H Activation: Recent literature suggests that the 8-methyl group in quinolines can be activated using Rh(III) or Co(III) catalysis to form metallacycles [2]. This offers a futuristic route to fuse a new ring between C8 and N1, creating novel tricyclic alkaloids.
Part 6: References
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
Source: RSC Advances (2023).
URL:[Link]
POCl3/Sulfoxide Mediated Chlorination of Heteroarenes.
Source: Journal of Organic Chemistry (2023).
URL:[Link]
Regioselective enzymatic undecylenoylation of 8-chloroadenosine and its analogs (Solvent effects on regioselectivity).
Source: Bioresource Technology / PubMed (2012).
URL:[Link]
Technical Support Center: Synthesis of 4,5,8-Trimethylquinolin-2-ol
Welcome to the technical support resource for the synthesis of 4,5,8-Trimethylquinolin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 4,5,8-Trimethylquinolin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve experimental outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Synthesis Overview: The Knorr Quinoline Synthesis
The most reliable and common method for synthesizing 2-hydroxyquinolines (quinolin-2-ols) is the Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886.[1][2] This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide.[2] The anilide intermediate is formed by the condensation of an aniline with a β-ketoester.
For the target molecule, 4,5,8-Trimethylquinolin-2-ol , the synthesis proceeds in two main stages:
Formation of the β-ketoanilide: 2,5-Dimethylaniline is reacted with ethyl acetoacetate. This reaction forms the intermediate, ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate.
Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, at elevated temperatures to induce cyclization and dehydration, yielding the final product.[2]
Reaction Mechanism
The mechanism involves the initial formation of a β-ketoanilide, which, under strong acid catalysis, undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring system.
Caption: Mechanism of the Knorr Synthesis for 4,5,8-Trimethylquinolin-2-ol.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
Objective: To synthesize 4,5,8-Trimethylquinolin-2-ol.
Materials:
2,5-Dimethylaniline (99%)
Ethyl acetoacetate (99%)
Concentrated Sulfuric Acid (98%)
Ethanol
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
Part A: Synthesis of the β-Ketoanilide Intermediate
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-dimethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
Heat the mixture at 110-120 °C for 2 hours with constant stirring. The reaction can be monitored by TLC to observe the consumption of the aniline.
Allow the reaction mixture to cool to room temperature. The resulting crude anilide can be used directly in the next step without further purification.
Part B: Cyclization to 4,5,8-Trimethylquinolin-2-ol
Chill a 500 mL beaker containing concentrated sulfuric acid (50 mL) in an ice bath.
Slowly and carefully add the crude β-ketoanilide from Part A to the cold sulfuric acid with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 100 °C and maintain this temperature for 30 minutes.[2] The color of the solution will darken significantly.
Cool the reaction mixture back to room temperature and then carefully pour it onto 250 g of crushed ice in a large beaker. This will cause the product to precipitate.
Stir the mixture until all the ice has melted. The solid precipitate is the crude product.
Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water until the washings are neutral (test with pH paper).
Part C: Purification
Suspend the crude solid in a 5% sodium bicarbonate solution to neutralize any remaining acid. Stir for 20 minutes, then filter and wash again with deionized water.
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 4,5,8-Trimethylquinolin-2-ol.
Dry the purified crystals in a vacuum oven at 60-70 °C.
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting workflow for the synthesis of 4,5,8-Trimethylquinolin-2-ol.
Q1: My yield is very low or I obtained no product. What went wrong?
A:
Cause 1: Incomplete Intermediate Formation: The initial condensation between 2,5-dimethylaniline and ethyl acetoacetate may have been inefficient.
Solution: Ensure the reaction temperature is maintained at 110-120 °C. You can add a catalytic amount of a mild acid (e.g., a drop of acetic acid) to promote the condensation, but this is often unnecessary. Ensure the reactants are of high purity and the stoichiometry is correct.
Cause 2: Incorrect Cyclization Conditions: The cyclization step is highly sensitive to temperature and the concentration of the acid.
Solution: The sulfuric acid must be concentrated (95-98%). The addition of the anilide to the acid must be done slowly and with cooling to prevent premature, uncontrolled reactions. The subsequent heating to 100 °C is critical; too low a temperature will result in an incomplete reaction, while too high may lead to sulfonation and degradation.[3]
Cause 3: Loss of Product During Work-up: The product might be slightly soluble in water, especially if the volume of water used for precipitation is excessively large.
Solution: Use the minimum amount of ice/water necessary for precipitation and ensure the mixture is thoroughly chilled to minimize solubility. Wash the filtered product with ice-cold water.
Q2: I have multiple spots on my TLC plate, indicating several side products. What are they and how can I avoid them?
A:
Cause 1: Formation of the 4-Hydroxyquinoline Isomer: The Conrad-Limpach synthesis, which yields 4-hydroxyquinolines, is a competing reaction pathway.[3][4] While the Knorr synthesis (high temperature, strong acid) favors the 2-hydroxyquinoline, suboptimal conditions can lead to the formation of the 4-hydroxy isomer.[5][6]
Solution: Strictly adhere to the Knorr conditions. The use of a large excess of concentrated sulfuric acid and a temperature of around 100 °C strongly favors the 2-ol product.[3] The formation of the 4-ol is more common under thermal cyclization without a strong acid catalyst.[2]
Cause 2: Sulfonation of the Aromatic Ring: Using excessively high temperatures (>120 °C) or prolonged reaction times in concentrated sulfuric acid can lead to the sulfonation of the quinoline or aniline rings.
Solution: Carefully control the reaction temperature and time during the cyclization step. Do not exceed 100-110 °C.
Cause 3: Polymerization/Degradation: Harsh conditions can cause degradation of the starting materials or product, leading to a complex mixture of tar-like substances. This is a known issue in many classic quinoline syntheses.[7]
Solution: Ensure slow, controlled addition of the anilide to the acid. Avoid localized overheating. If significant charring occurs, the reaction conditions were likely too harsh.
Q3: The final product is colored and difficult to purify by recrystallization.
A:
Cause: Presence of Tarry Impurities: As mentioned, degradation and polymerization can form highly colored, amorphous impurities that co-precipitate with the product and inhibit crystallization.
Solution 1: Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
Solution 2: Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. A silica gel column using a solvent system like dichloromethane/ethyl acetate or hexane/ethyl acetate should effectively separate the desired product from polar and non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: Why is concentrated sulfuric acid the reagent of choice for cyclization? Can I use something else?
A: Concentrated sulfuric acid serves two critical roles: it is a strong protic acid that catalyzes the electrophilic aromatic substitution, and it is a powerful dehydrating agent that drives the final step of the reaction by removing water.[1] While other strong acids like polyphosphoric acid (PPA) have been used in Knorr syntheses, sulfuric acid is generally the most effective and accessible.[3] Milder acids are typically insufficient to promote the cyclization efficiently.
Q2: How critical is the temperature control in this synthesis?
A: Temperature is arguably the most critical parameter. The initial condensation requires heat (~120 °C) to proceed at a reasonable rate. The cyclization step is a classic example of kinetic vs. thermodynamic control. Lower temperatures might favor different pathways (like the Conrad-Limpach), while the specified 100 °C in strong acid is the thermodynamic condition that favors the desired 2-hydroxyquinoline.[6] Exceeding this temperature can drastically lower the yield due to decomposition and side reactions.
Q3: What are the expected spectroscopic signatures for 4,5,8-Trimethylquinolin-2-ol?
A: While specific data requires experimental measurement, you should expect:
¹H NMR: Signals for three distinct methyl groups, aromatic protons on the quinoline core, an N-H proton (which may be broad), and a vinyl proton on the heterocyclic ring.
¹³C NMR: Resonances for the three methyl carbons, the aromatic and vinyl carbons, and a carbonyl-like carbon for the C2-ol (due to keto-enol tautomerism).
IR Spectroscopy: A characteristic C=O stretch (around 1650-1670 cm⁻¹) due to the quinolone tautomer, N-H stretching, and C-H stretches for the aromatic and methyl groups.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃NO, M.W. = 187.24 g/mol ).
Q4: Are there any modern, "greener" alternatives to this synthesis?
A: Yes, the field of synthetic chemistry is continually evolving. Many modern methods aim to replace harsh reagents and high temperatures.[8] For quinoline synthesis, recent advances include transition-metal-catalyzed C-H activation, microwave-assisted reactions, and the use of ionic liquids as recyclable solvents/catalysts.[7][9] While the Knorr synthesis remains a robust and fundamental method, exploring copper- or palladium-catalyzed annulation reactions could offer milder conditions and potentially higher efficiency for specific substrates.[8][9]
Data Summary: Key Parameter Optimization
Parameter
Condition
Rationale & Expected Outcome
Anilide Formation Temp.
110-120 °C
Optimal for condensation. Lower temps are too slow; higher temps risk decomposition.
Cyclization Acid
Conc. H₂SO₄ (95-98%)
Acts as both catalyst and dehydrating agent, essential for high yield.[1]
Cyclization Temp.
90-100 °C
Optimal for favoring the 2-hydroxyquinoline product.[2] Temperatures >110 °C increase sulfonation risk.
Reaction Time (Cyclization)
30-60 minutes
Sufficient for completion. Longer times can increase side product formation.
Work-up
Quenching on ice
Rapidly stops the reaction and precipitates the product from the highly acidic solution.
References
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Organic Chemistry Portal. Synthesis of quinolines. [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
National Institutes of Health (NIH). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
Technical Support Center: Optimizing Quinolin-2-ol Formation
Welcome to the Technical Support Center for Quinolin-2-ol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinolin-2-ol (a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Quinolin-2-ol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinolin-2-ol (also known as 2-hydroxyquinoline or its tautomer, 2-quinolone). We provide targeted, field-proven solutions to common experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize a 2-hydroxyquinoline. Which named reaction is the most direct and reliable method?
For the direct synthesis of 2-hydroxyquinolines, the Knorr Quinoline Synthesis is typically the most reliable and widely used method.[1][2][3] This reaction facilitates the intramolecular cyclization of a β-ketoanilide using a strong acid, directly yielding the desired 2-hydroxyquinoline scaffold.[1] While other methods like the Conrad-Limpach synthesis can also produce this isomer, they often require more stringent temperature control to avoid the formation of 4-hydroxyquinoline byproducts.[4][5]
Q2: My product exists as a tautomeric mixture of quinolin-2-ol and quinolin-2(1H)-one. Which form is generally more stable?
The keto-enol tautomerism between 2-hydroxyquinoline (the enol form) and quinolin-2(1H)-one (the keto form) is a fundamental property of this system. In most cases, the keto form, quinolin-2(1H)-one, is the more stable and predominant tautomer in both the solid state and in solution.[6] It is crucial to recognize that you are likely synthesizing the quinolone, even if your target is depicted as the hydroxyquinoline. Characterization data (especially ¹H NMR and IR) will reflect the structure of the major tautomer.
Q3: Can I use the Conrad-Limpach synthesis to make a 2-hydroxyquinoline? I'm seeing conflicting information about it producing 4-hydroxyquinolines.
This is a classic point of confusion and an excellent question. The regioselectivity of the reaction between an aniline and a β-ketoester is primarily governed by temperature, a principle of kinetic versus thermodynamic control.[5]
Kinetic Control (Lower Temperatures, ~140°C or less): The aniline's nitrogen attacks the more electrophilic keto-carbonyl of the β-ketoester. This pathway, under milder acidic or neutral conditions, leads to a β-anilinocrotonate intermediate, which cyclizes to the 4-hydroxyquinoline . This is the standard Conrad-Limpach product.[4][5]
Thermodynamic Control (Higher Temperatures, ~250°C): At elevated temperatures, the reaction becomes reversible. The aniline attacks the ester carbonyl, forming a more stable β-ketoanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization to yield the thermodynamically favored 2-hydroxyquinoline .[4][5][7] This high-temperature variant is mechanistically identical to the Knorr synthesis.[4]
Therefore, to obtain the 2-hydroxyquinoline isomer via this general approach, you must employ high-temperature conditions to ensure the reaction proceeds under thermodynamic control.[5]
Troubleshooting Guide: The Knorr Quinoline Synthesis
The Knorr synthesis is the cornerstone for 2-hydroxyquinoline preparation. However, achieving high yields requires careful optimization. This guide addresses the most common issues.
Problem 1: Very Low Yield of the Desired Quinolin-2-one
Q: My Knorr synthesis is resulting in a low yield, with a significant amount of starting material remaining or turning into an unidentifiable tar. What are the primary causes and how can I improve the outcome?
A: Low yields in the Knorr synthesis are a frequent challenge and can almost always be traced back to one of three factors: incomplete cyclization, harsh reaction conditions leading to degradation, or the formation of isomeric byproducts.[5][8]
Causality & Troubleshooting Steps:
Incomplete Intramolecular Cyclization: The key step is the acid-catalyzed electrophilic aromatic substitution, which closes the ring. If this step is inefficient, the yield will be poor.
Optimize Your Acid Catalyst: Concentrated sulfuric acid is the traditional choice, but it can be overly harsh. Polyphosphoric acid (PPA) is often a superior alternative, acting as both a catalyst and a solvent. Using a large excess of PPA can effectively drive the reaction to completion.[3][5] For highly sensitive substrates, triflic acid has been shown to be an exceptionally effective catalyst for this cyclization.[3][9]
Ensure Anhydrous Conditions: Any moisture present will consume the acid catalyst, reducing its effective concentration and hindering the dehydration and cyclization steps. Ensure your glassware is oven-dried and your starting β-ketoanilide is anhydrous.
Degradation of Reactants or Products: The combination of strong acid and heat can easily lead to sulfonation or decomposition, resulting in tar formation.[10]
Precise Temperature Control: While heat is necessary, excessive temperatures will degrade your material. A common mistake is heating too aggressively. The optimal temperature is typically between 100-120°C .[5] It is best to add the β-ketoanilide to the acid at a lower temperature (e.g., room temperature or below) and then gradually heat the mixture while monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
Substrate Reactivity: The electronic nature of the aniline precursor plays a significant role.
Electron-Donating Groups (EDGs) on the aniline ring activate the aromatic system, facilitating the electrophilic cyclization and generally leading to higher yields.
Electron-Withdrawing Groups (EWGs) deactivate the ring, making the cyclization more difficult. For deactivated anilines, you may need to use a stronger acid system (like triflic acid) or higher temperatures, but proceed with caution to avoid decomposition.[11]
Parameter
Standard Condition
Optimized Condition
Rationale & Reference
Acid Catalyst
Conc. H₂SO₄
Polyphosphoric Acid (PPA) or Triflic Acid
PPA provides better yields and fewer side products.[3][5] Triflic acid is highly effective for challenging substrates.[3][9]
Temperature
>100°C
100-120°C (gradual heating)
Balances the need for activation energy with the risk of thermal decomposition.[5]
Reaction Time
1-2 hours
Monitored by TLC
Prevents prolonged exposure to harsh conditions, minimizing byproduct formation.
Reagent Ratio
1:5 (Substrate:Acid)
1:10 (or use PPA as solvent)
A large excess of acid ensures the reaction goes to completion.[3]
Problem 2: Formation of 4-Hydroxyquinoline Isomer
Q: I am trying to perform a Knorr synthesis, but my characterization (NMR, MS) shows a significant amount of the 4-hydroxyquinoline isomer. Why is this happening and how can I suppress it?
A: The formation of the 4-hydroxyquinoline isomer during a Knorr-type synthesis is a clear indication that the reaction conditions are not forcing the thermodynamic pathway. This issue arises from a competing reaction mechanism.[3]
Causality & Troubleshooting Steps:
Insufficient Acid Catalyst: A 1964 study demonstrated that when using a small amount of PPA, the reaction can favor the 4-hydroxyquinoline product.[3] Under these conditions, the monocationic intermediate can fragment back to aniline and a reactive ketone species. The regenerated aniline can then react via the kinetically favored pathway to yield the 4-hydroxyquinoline.[3]
Solution: Ensure a large excess of the acid catalyst is used. This promotes the formation of a dicationic intermediate that strongly favors cyclization to the 2-hydroxyquinoline product and prevents the fragmentation-recombination pathway.[3]
Low Reaction Temperature: As discussed in the FAQs, lower temperatures favor the kinetically controlled formation of the 4-hydroxyquinoline isomer.[5] Even if you intend to run a Knorr synthesis, if the temperature is not high enough to establish the thermodynamic equilibrium, the kinetic product can form.
Solution: Verify your reaction temperature is consistently at or above 100°C. Using a high-boiling, inert solvent like mineral oil can help maintain a stable high temperature for the cyclization step.[4][5]
The choice between the Knorr and Conrad-Limpach pathways is a critical decision point for accessing either the 2-ol or 4-ol isomer.
Caption: Decision workflow for isomer formation.
Experimental Protocols
Protocol 1: Knorr Synthesis of 4-methylquinolin-2(1H)-one
This protocol provides a representative example of the Knorr synthesis for forming a quinolin-2-one.
Materials:
Acetoacetanilide
Polyphosphoric Acid (PPA)
Crushed Ice
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethanol
Procedure:
In a fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.
Carefully and slowly add acetoacetanilide (1 equivalent) to an excess of cold (0 °C) polyphosphoric acid (approx. 10 times the weight of the anilide) with vigorous stirring.
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture for 1-2 hours.
Monitor the completion of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
Upon completion, cool the reaction mixture to room temperature and then carefully pour it, with stirring, onto a large beaker of crushed ice. This will hydrolyze the PPA and precipitate the product.
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).
Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.
Dry the crude product.
Recrystallize the crude solid from ethanol to obtain pure 4-methylquinolin-2(1H)-one.[5]
Understanding the mechanism helps in troubleshooting. The key steps are protonation of both carbonyls followed by electrophilic attack of the aniline ring onto the ketone carbon.
Caption: Key stages of the Knorr synthesis mechanism.
General Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach is key. Use this general workflow to diagnose the problem.
Caption: Systematic workflow for troubleshooting synthesis.
References
Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
Technical Support Center: Troubleshooting Low Yield in the Doebner-von Miller Quinoline Synthesis
Introduction The Doebner-von Miller reaction is a cornerstone in synthetic organic chemistry for the preparation of substituted quinolines, a scaffold of immense importance in pharmaceuticals and materials science.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Doebner-von Miller reaction is a cornerstone in synthetic organic chemistry for the preparation of substituted quinolines, a scaffold of immense importance in pharmaceuticals and materials science.[1][2] Despite its utility, this acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds is frequently plagued by low yields and the formation of intractable tars, posing significant challenges for researchers.[1][3][4] This technical support guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues and optimize your Doebner-von Miller reactions for higher yields and purity.
Troubleshooting Guides & FAQs
Issue 1: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Low or nonexistent yields in the Doebner-von Miller reaction can be attributed to several factors, from the quality of your starting materials to the specifics of your reaction conditions and workup procedure. Here is a systematic approach to diagnosing and resolving this issue:
A. Reagent Quality and Stoichiometry:
Aniline Derivative: Ensure the purity of your aniline. Anilines are susceptible to oxidation, which can introduce impurities that hinder the reaction. If necessary, purify the aniline by distillation or column chromatography before use.[3]
α,β-Unsaturated Carbonyl Compound: These compounds, particularly aldehydes, are prone to polymerization under acidic conditions, which is a primary contributor to low yields.[1][4] It is crucial to use freshly distilled or high-purity reagents. For highly sensitive substrates, consider generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method).[3][5][6]
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be employed.[3][5] An inappropriate acid or concentration can lead to excessive side reactions or a sluggish reaction rate.
B. Reaction Conditions:
Temperature Control: This reaction often requires heating to proceed at a reasonable rate.[3] However, excessive temperatures can dramatically increase the rate of tar and polymer formation, leading to decreased yields.[3][4] It is essential to carefully monitor and optimize the reaction temperature for your specific substrates. For vigorous, exothermic reactions, initial cooling may be necessary.[3]
Reaction Time: The optimal reaction time can vary widely based on the reactivity of your substrates and the reaction conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum product formation and to avoid potential product degradation with prolonged reaction times.[3]
C. Workup Procedure:
Neutralization: Following the reaction, the acidic mixture must be carefully neutralized to isolate the quinoline product. Incomplete neutralization can result in the loss of the basic quinoline product during the extraction phase.
Extraction: Ensure the use of an appropriate organic solvent for the extraction of your quinoline derivative. Multiple extractions are often necessary to ensure complete recovery of the product from the aqueous layer.[4]
Issue 2: My reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
Tar formation is the most common and frustrating issue in the Doebner-von Miller reaction.[4] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][4] Here are several effective strategies to mitigate this problem:
Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline can help control the reaction's exothermicity and minimize polymerization.[4]
Optimize Acid Catalyst: The strength and concentration of the acid catalyst play a significant role in the rate of polymerization. Experimenting with different acids (Brønsted vs. Lewis) and their concentrations can help find a balance that promotes the desired reaction without excessive tar formation.[3][4]
Employ a Biphasic System: A highly effective method to reduce polymerization is to use a two-phase system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its concentration in the acidic aqueous phase (containing the aniline) is kept low, thus drastically reducing self-polymerization and increasing the yield of the quinoline product.[1][7]
Use of Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can effectively prevent its polymerization. The acetal is stable under neutral conditions and hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, keeping its concentration low.[4]
Issue 3: I have isolated a product, but it is not the expected quinoline derivative. What could have happened?
The formation of unexpected isomers or byproducts can occur, particularly with substituted anilines or complex α,β-unsaturated carbonyl compounds.
Regiochemistry: The Skraup-Doebner-von Miller synthesis typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds via a 1,4-addition mechanism.[2] However, under certain conditions, a reversal of regiochemistry can be observed, leading to 4-substituted quinolines.[2] This is proposed to occur via a 1,2-addition pathway to form a Schiff's base intermediate.[2]
Substrate-Specific Byproducts: The electronic and steric properties of your aniline and carbonyl compound can influence the reaction pathway. Electron-rich anilines may undergo alternative cyclization pathways, leading to unexpected products. Thorough characterization of your product using techniques like NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is essential to identify the structure of the unexpected product.
Issue 4: My purified product is contaminated with dihydroquinoline impurities. How can I ensure complete aromatization?
The final step in the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] Incomplete oxidation will result in a mixture of the desired product and its dihydro-analogue.
Ensure Sufficient Oxidant: An oxidizing agent is required for the final aromatization step. This can be an external oxidant added to the reaction mixture or, in some cases, a Schiff base formed in situ can act as the oxidant.[2] If you are observing incomplete oxidation, consider the addition of a mild oxidizing agent. Common oxidizing agents used in related reactions include nitrobenzene or arsenic acid.[8]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2-carboxy-4-phenylquinoline *
Entry
Catalyst (mol %)
Solvent
Time (h)
Yield (%) of 3a
Yield (%) of 4a
1
Hf(OTf)₄ (10)
CH₂Cl₂
48
18
44
2
HCl (1.0 M in Et₂O)
CH₂Cl₂
48
0
0
3
H₂SO₄ (1 equiv)
CH₂Cl₂
48
0
0
4
TFA (1 equiv)
CH₂Cl₂
24
35
32
5
TFA
neat
2
78
12
*Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[2] This table illustrates the significant impact the choice of acid catalyst and solvent can have on both the yield and the regioselectivity of the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Methylquinoline (Lepidine)
This protocol is a representative example of the Doebner-von Miller reaction.
1. Reaction Setup:
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
2. Charging Reactants:
To the flask, add aniline and concentrated hydrochloric acid. Stir the mixture to form aniline hydrochloride.
3. Aldol Condensation (In Situ):
Cool the flask in an ice bath.
Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution through the dropping funnel. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature is crucial to control the exothermic reaction and minimize the polymerization of the highly reactive crotonaldehyde.[3]
4. Cyclization:
After the complete addition of acetaldehyde, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization.[3][4]
5. Reaction Monitoring:
Heat the reaction mixture to reflux for the specified time (e.g., 4-7 hours).[4]
Monitor the progress of the reaction by TLC.
6. Workup - Neutralization:
After the reaction is complete, allow the mixture to cool to room temperature.
Carefully neutralize the reaction mixture with a suitable base, such as a slurry of slaked lime (calcium hydroxide) or an aqueous solution of sodium hydroxide. This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[3]
7. Extraction:
Extract the neutralized mixture multiple times with a suitable organic solvent, such as chloroform or dichloromethane.[3][4]
8. Purification:
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
The crude product can be further purified by vacuum distillation or column chromatography.[3]
Visualizations
Doebner-von Miller Reaction Mechanism
Caption: Competing pathways leading to product and byproduct formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting common issues.
References
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.[Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.[Link]
Technical Support Center: 4,5,8-Trimethylquinolin-2-ol Purification
Here is the technical support guide for 4,5,8-Trimethylquinolin-2-ol , structured as a specialized troubleshooting center. Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Isolation & Purification[1] Execu...
User Query: "Why is this molecule behaving like brick dust, and why does it streak on every column I run?"
The Core Issue: 4,5,8-Trimethylquinolin-2-ol is not a simple alcohol.[1][2][3][4] It is a vinylogous amide masquerading as a phenol.[1] Its behavior is dominated by two phenomena:[1]
Lactam-Lactim Tautomerism: In solution and solid state, it exists predominantly as the 2-quinolone (lactam) , not the 2-hydroxy (lactim) form.[1] This creates strong intermolecular hydrogen bonding (dimerization), leading to poor solubility.[1]
Peri-Strain (4,5-Interaction): The methyl groups at positions 4 and 5 are in "peri" proximity.[1] This steric crowding distorts the planar ring system, altering packing efficiency and trapping impurities within the crystal lattice.
Troubleshooting Modules
Module A: The "Brick Dust" Phenomenon (Solubility)
Symptom: The crude product precipitates as an insoluble solid that resists dissolution in DCM, Ethyl Acetate, or cold Methanol.
Root Cause:
The 2-quinolone tautomer forms stable, hydrogen-bonded dimers (resembling DNA base pairs).[1] Standard organic solvents cannot break these H-bonds.[1]
Corrective Protocol: The "Disruptor" Solvent System
Do not use pure non-polar solvents. You must disrupt the H-bond network.[1]
Symptom: The compound elutes as a broad streak from
0.1 to 0.6 on silica, contaminating other fractions.
Root Cause:
Silica gel is acidic (
).[1] The basic nitrogen of the quinoline and the tautomeric oxygen interact strongly with silanols, causing "tailing."
Corrective Protocol: The Buffered Mobile Phase
You must mask the silanols or lock the tautomer.
The Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.[1] This deprotonates surface silanols and competes for binding sites.[1]
The Acid Modifier (Alternative): If basic conditions cause degradation, use 0.5% Acetic Acid .[1] This protonates the quinolone, keeping it in a single ionization state.
Module C: The "Peri-Strain" Impurity Trap
Symptom: Persistent impurity at ~5-10% that co-crystallizes.[1]
Root Cause:
The 4-methyl and 5-methyl groups sterically clash (the peri-effect). This distortion creates lattice voids that trap planar impurities, often unreacted 2,5-dimethylaniline or the
The following diagrams illustrate the critical decision pathways and chemical equilibria governing your purification strategy.
Diagram 1: The Tautomer Trap & Purification Logic
This decision tree guides you through the solubility check and selects the correct purification method based on the tautomeric state.
Caption: Decision matrix for purification based on solubility and silica interaction.
Diagram 2: The "Peri-Effect" & Impurity Trapping
Visualizing why the 4,5-dimethyl interaction complicates purification.
Caption: The steric clash between C4 and C5 methyl groups creates lattice defects that trap impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use standard normal phase silica columns?A: Only if you modify the mobile phase. Without a modifier (TEA/NH₄OH), the lactam form will H-bond to the silica, resulting in 100% mass loss or a smear that spans 20 fractions.
Q2: The NMR shows a missing proton on the oxygen. Where is it?A: It is on the Nitrogen. In
-DMSO, you will often see a broad singlet around 11-12 ppm.[1] This confirms the 2-quinolone (amide) structure.[1] If you are looking for an O-H peak, you are chasing a ghost; the equilibrium favors the N-H form by .
Q3: How do I remove the unreacted 2,5-dimethylaniline?A: Do not rely on a column. Use the
Wash with 1N HCl. The aniline protonates and moves to water; the quinolone remains neutral in the organic layer.
Q4: My yield is lower than expected (40%). Why?A: The Peri-Effect (4-Me vs 5-Me) hinders the cyclization step (Knorr Synthesis). The transition state for ring closure is sterically crowded. Increasing the reaction temperature (using Polyphosphoric Acid at 140°C) often helps force the closure.
References
Knorr Quinoline Synthesis Mechanism & Scope
Knorr, L. (1886).[1][6][7] "Synthetische Versuche mit dem Acetessigester." Justus Liebigs Annalen der Chemie.
Source:
Tautomerism of 2-Hydroxyquinolines
Staskun, B. (1964).[1][7] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." The Journal of Organic Chemistry.
Source:
Solubility & Purification of Quinolones
Chu, D. T., et al. (1985).[1] "Synthesis and Structure-Activity Relationships of New Quinolone Antibacterial Agents." Journal of Medicinal Chemistry. (Provides context on handling insoluble quinolone cores).
Source:
Steric Effects in Poly-substituted Quinolines
Sai, K. K. S., et al. (2007).[1][7] "Knorr Cyclizations and Distonic Superelectrophiles." The Journal of Organic Chemistry.
Technical Support Center: Purification of 4,5,8-Trimethylquinolin-2-ol
Status: Active Ticket ID: #PUR-TMQ-458 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary Welcome to the technical support hub for 4,5,8-Trimethylquinolin-2-ol . If you a...
Welcome to the technical support hub for 4,5,8-Trimethylquinolin-2-ol . If you are accessing this guide, you are likely encountering difficulties purifying this compound following a Knorr or Skraup-type synthesis.
Critical Chemical Context:
Before troubleshooting, you must accept a fundamental chemical reality: Your product is likely not an alcohol in the solid state. It exists primarily as the lactam tautomer (4,5,8-trimethylquinolin-2(1H)-one) . This tautomeric shift drives its high melting point, poor solubility in non-polar solvents, and resistance to standard organic washes.
The following guide is structured as a dynamic troubleshooting workflow designed to isolate and remove specific impurity classes: unreacted anilines , regioisomers , inorganic salts , and polymerized tars .
Module 1: Solubility & The "Brick Dust" Phenomenon
User Question:
"My crude product is a brownish solid that refuses to dissolve in DCM, Ethyl Acetate, or Ether. I can't run a column because I can't load it. Is my reaction dead?"
Technical Diagnosis:
No, your reaction likely worked too well. The insolubility is a feature, not a bug. The lactam form creates a robust hydrogen-bonded crystal lattice. The 4,5,8-trimethyl substitution pattern adds steric bulk that locks the molecule into a rigid conformation, further decreasing solubility in low-polarity solvents.
Troubleshooting Protocol:
Do not attempt to force solubility in lipophilic solvents. Instead, utilize the "Dissolution-Precipitation" switch.
Solvent System
Solubility Status
Application
Dichloromethane (DCM)
Insoluble
Washing: Use to remove non-polar impurities (unreacted aniline) from the solid crude.
Diethyl Ether
Insoluble
Washing: Excellent for removing oily tars without dissolving product.
Glacial Acetic Acid
Soluble (Hot)
Recrystallization: The gold standard for quinolin-2-ones.
DMF / DMSO
Soluble (RT)
Chromatography Loading: Use for dry-loading onto silica.
6N HCl
Soluble
Acid-Base Extraction: Protonates the oxygen/nitrogen system.
User Question:
"I have a solid, but it's dark brown/black instead of the expected off-white or pale yellow. How do I clean it without losing yield?"
Technical Diagnosis:
The dark color usually comes from oxidized 2,4,5-trimethylaniline (starting material) or polymerized by-products from the
-keto ester condensation. These are often occluded within the crystal lattice.
The "Acetic Acid" Protocol:
This method leverages the high temperature coefficient of solubility for carbostyrils in carboxylic acids.
Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram).
Heating: Heat to reflux (
). The solid should dissolve completely.[1] If not, add AcOH in 1 mL increments.
Charcoal Treatment: Add activated carbon (5 wt%). Caution: Add slowly to avoid flash boiling. Stir at reflux for 10 minutes.
Hot Filtration: Filter through a pre-heated Celite pad to remove charcoal and inorganic salts (which are insoluble in AcOH).
Crystallization: Allow the filtrate to cool slowly to room temperature.
Pro-Tip: If no crystals form, reheat and add Water dropwise until persistent turbidity is observed, then cool again.
Collection: Filter the precipitate and wash with cold water (to remove acid) followed by cold ether (to remove surface oils).
Module 3: The Regioisomer Headache
User Question:
"HPLC shows a persistent impurity at 5-10% that tracks closely with my product. Recrystallization isn't removing it."
Technical Diagnosis:
You are likely seeing the linear isomer . In the cyclization of 2,4,5-trimethylaniline, ring closure can theoretically occur at the ortho-position (yielding the desired 4,5,8-isomer) or the other open ortho-position (yielding the 4,6,7-isomer, depending on steric directing effects). These isomers have nearly identical polarities.
Visualizing the Separation Logic:
Figure 1: Decision tree for isolating the 4,5,8-isomer from crude mixtures.
Advanced Separation Protocol (Chromatography):
If recrystallization fails to separate the isomers, you must use adsorption chromatography. However, silica gel is acidic and can cause streaking of basic heterocycles.
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine in Hexane, then dry).
Mobile Phase: Gradient elution using Dichloromethane (DCM) to DCM:Methanol (95:5) .
Why Methanol? Pure DCM is too non-polar to move the lactam. You need the protic solvent to disrupt the intermolecular hydrogen bonding of the quinolone dimer.
Loading:Dry Loading is mandatory. Dissolve the crude in a minimum amount of DMF or MeOH/DCM, mix with silica, evaporate to dryness, and load the powder.
Module 4: Analytical Validation (FAQ)
Q: My NMR spectrum in CDCl
is missing peaks or looks broad.
A: 4,5,8-Trimethylquinolin-2-ol aggregates in CDCl
.
Fix: Run NMR in DMSO-d
or MeOD . In DMSO, you will distinctly see the amide N-H proton around 10-12 ppm, confirming the lactam structure.
Q: The melting point is incredibly high (
). Is this an inorganic salt?
A: Not necessarily. Trimethylquinolin-2-ones typically have melting points in the range of 230-280°C due to efficient
-stacking and hydrogen bonding.
Test: Perform a flame test. If it burns away completely (no residue), it is organic. If a white ash remains, you have trapped inorganic salts (likely sulfates from the cyclization acid).
References
Synthesis and Tautomerism of Quinolin-2-ones
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol" (analogous chemistry).[2]
Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley. (General reference for quinolone tautomerism and solubility).
Purification Methodologies
Department of Chemistry, University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (Guidance on solvent selection for polar heterocycles).
US Patent 4746743A. "Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline."[3] (Industrial purification logic for trimethylquinolines).
Chromatographic Separation of Isomers
Journal of Chromatography A. "Preparative separation of di- and trisulfonated components of Quinoline Yellow."[4] (Demonstrates difficulty of separating quinoline regioisomers).
4,5,8-Trimethylquinolin-2-ol stability and degradation issues
Welcome to the technical support center for 4,5,8-trimethylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4,5,8-trimethylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during your work with 4,5,8-trimethylquinolin-2-ol. Each problem is followed by a systematic approach to its resolution, grounded in established chemical principles.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation or Storage
Scenario: You have prepared a stock solution of 4,5,8-trimethylquinolin-2-ol in an aqueous buffer. Upon analysis by reverse-phase HPLC, you observe your main peak, but also one or more new, smaller peaks that were not present in the initial analysis of the solid material.
Underlying Cause: The appearance of new peaks is a strong indicator of compound degradation.[1] Quinolin-2-ol and its derivatives are susceptible to degradation under various conditions, including hydrolysis, oxidation, and photodegradation. The methyl groups on the aromatic ring of 4,5,8-trimethylquinolin-2-ol can also influence its reactivity and degradation profile.
Characterize the Degradants:
Action: Utilize HPLC coupled with mass spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks.[2] This is a critical first step in identifying the potential degradation products.
Rationale: Knowing the mass of the impurities allows you to propose potential chemical modifications, such as hydroxylation, oxidation, or ring opening. For instance, an increase in mass of 16 amu could suggest the addition of an oxygen atom (oxidation).
Conduct a Forced Degradation Study:
Action: To systematically identify the cause of degradation, perform a forced degradation study.[3][4][5] This involves subjecting solutions of 4,5,8-trimethylquinolin-2-ol to a range of stress conditions.
Rationale: This will help you pinpoint the specific environmental factor causing the degradation and develop appropriate control strategies.[3]
Forced Degradation Experimental Design:
Stress Condition
Protocol
Potential Degradation Pathway
Acid Hydrolysis
Incubate a solution in 0.1 M HCl at 60°C for 24-48 hours.
Hydrolysis of the lactam group, though generally stable, can be forced under harsh conditions.
Base Hydrolysis
Incubate a solution in 0.1 M NaOH at 60°C for 24-48 hours.
Similar to acid hydrolysis, but the mechanism may differ.
Oxidation
Treat a solution with 3% H₂O₂ at room temperature for 24 hours.
Oxidation of the quinoline ring system or the methyl groups.[6][7]
Thermal Degradation
Heat a solid sample or a solution at a temperature above your typical experimental conditions (e.g., 80°C) for 48 hours.
Assesses the intrinsic thermal stability of the molecule.[8]
Photodegradation
Expose a solution to a calibrated light source (e.g., Xenon lamp) with a specified light intensity and duration.
Light-induced degradation is a known pathway for quinoline compounds.[9]
Analyze and Compare:
Action: Analyze the samples from the forced degradation study by HPLC-MS. Compare the retention times and mass spectra of the degradation products with the unexpected peaks in your original sample.
Rationale: This will help you identify the degradation pathway that is occurring in your experiments.
Implement Preventative Measures:
Based on your findings, implement the following:
pH Control: Use buffered solutions to maintain a stable pH, as the stability of quinoline derivatives can be pH-dependent.[1][10] For many quinoline compounds, a neutral to slightly alkaline pH is often optimal for stability in the absence of specific microbial degradation.[11][12]
Inert Atmosphere: If oxidation is the issue, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Light Protection: If the compound is light-sensitive, use amber vials or cover your glassware with aluminum foil.
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation.
Workflow for Investigating Unexpected HPLC Peaks:
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks in HPLC analysis.
Issue 2: Poor Solubility or Precipitation of 4,5,8-Trimethylquinolin-2-ol in Aqueous Buffers
Scenario: You are attempting to dissolve 4,5,8-trimethylquinolin-2-ol in a neutral aqueous buffer for a biological assay, but it either fails to dissolve completely or precipitates out of solution over time.
Underlying Cause: Quinoline and its derivatives can have limited aqueous solubility, which is often pH-dependent.[13][14][15] The presence of three methyl groups on the quinolin-2-ol core increases its lipophilicity, which can further reduce its solubility in water.
Determine the pH-Solubility Profile:
Action: Measure the solubility of 4,5,8-trimethylquinolin-2-ol in a series of buffers with different pH values (e.g., pH 4, 7, 9).
Rationale: Quinoline is a weak base.[16] At pH values below its pKa, it will be protonated, which generally increases its aqueous solubility.[13] Conversely, quinolin-2-ols can also exhibit acidic properties due to the hydroxyl group, potentially increasing solubility at higher pH. Understanding this profile is key to finding the right conditions.
Consider Co-solvents:
Action: If pH adjustment is not sufficient or not compatible with your experiment, consider the use of a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).
Rationale: These co-solvents can disrupt the crystal lattice of the solid and increase the solubility of hydrophobic compounds in aqueous media. Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the co-solvent.
Prepare a Concentrated Stock Solution:
Action: Prepare a highly concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer immediately before use.
Rationale: This "dilute-and-shoot" method often circumvents solubility issues by keeping the final concentration of the organic solvent low while ensuring the compound is fully dissolved initially.
Decision Tree for Addressing Solubility Issues:
Caption: A decision-making guide for improving the solubility of 4,5,8-trimethylquinolin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of solid 4,5,8-trimethylquinolin-2-ol?
A: In its solid, crystalline form, 4,5,8-trimethylquinolin-2-ol is expected to be relatively stable if stored correctly. To maximize its shelf life, it should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. Hydrolytic reactions and degradation are more likely to occur when the compound is in solution.[8]
Q2: How does pH affect the stability of 4,5,8-trimethylquinolin-2-ol in solution?
Q3: What are the likely degradation pathways for 4,5,8-trimethylquinolin-2-ol?
A: Based on the known degradation of quinoline and its derivatives, the following pathways are plausible for 4,5,8-trimethylquinolin-2-ol:
Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives on the aromatic ring. The methyl groups could also be oxidized to hydroxymethyl or carboxylic acid functionalities.
Photodegradation: Exposure to UV or even visible light can induce degradation, potentially leading to the formation of hydroxylated species or cleavage of the aromatic nucleus.[9]
Hydroxylation: Microbial degradation of quinoline often begins with hydroxylation at the 2-position to form 2-hydroxyquinoline (quinolin-2-ol).[17] Further hydroxylation can occur at other positions on the ring.[11][18]
Q4: What analytical methods are recommended for monitoring the stability of 4,5,8-trimethylquinolin-2-ol?
A: A stability-indicating HPLC method is the primary tool for this purpose.[19] This typically involves a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. UV detection is suitable as the quinoline ring system is chromophoric. For identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[2]
Q5: Are there any specific handling precautions I should take?
A: Yes. Given the potential for photodegradation and oxidation, it is prudent to handle 4,5,8-trimethylquinolin-2-ol with the following precautions:
Work in an area with subdued light or use amber glassware.
For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon.
Always use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
References
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health. [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. [Link]
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. ResearchGate. [Link]
Photodegradation of quinoline in water. ResearchGate. [Link]
Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Springer. [Link]
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. [Link]
Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. ACS Publications. [Link]
Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. ResearchGate. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate. [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. PubMed. [Link]
Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
Scaling up the synthesis of 4,5,8-Trimethylquinolin-2-ol
Technical Support Center: Scaling Up the Synthesis of 4,5,8-Trimethylquinolin-2-ol Introduction This technical guide addresses the synthesis and scale-up of 4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarb...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scaling Up the Synthesis of 4,5,8-Trimethylquinolin-2-ol
Introduction
This technical guide addresses the synthesis and scale-up of 4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril). This scaffold is a critical intermediate in the synthesis of functionalized heterocyclic building blocks and specific kinase inhibitors.
The primary synthetic route involves the Knorr Quinoline Synthesis , utilizing 2,5-dimethylaniline and ethyl acetoacetate . While the chemistry is well-established, scaling this reaction introduces specific challenges regarding regioselectivity, heat transfer in viscous media (Polyphosphoric Acid), and purification efficiency.
Module 1: Synthesis Strategy & Reaction Logic
Q: What is the most robust route for multi-gram to kilogram scale synthesis?A: The Two-Step Knorr Synthesis is the industry standard for scalability and safety. While a one-pot approach is possible, separating the amide formation from the cyclization allows for better impurity control and thermal management.
Step 1 (Amide Formation): Condensation of 2,5-dimethylaniline with ethyl acetoacetate to form N-(2,5-dimethylphenyl)-3-oxobutanamide.
Step 2 (Cyclization): Intramolecular electrophilic aromatic substitution mediated by Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄).[1][2]
Q: Why choose Polyphosphoric Acid (PPA) over concentrated Sulfuric Acid?A: PPA is generally superior for this specific substrate for two reasons:
Cleaner Profile: PPA acts as both a solvent and a Lewis acid/dehydrating agent, typically producing fewer sulfonated by-products compared to H₂SO₄.
Yield: The cyclization of sterically crowded anilines (like 2,5-dimethylaniline) often proceeds with higher conversion rates in PPA due to its ability to stabilize the cationic intermediate [1].
Q: How does the substitution pattern affect the cyclization regioselectivity?A: The starting material, 2,5-dimethylaniline, has two ortho positions relative to the amine: C2 (blocked by a methyl group) and C6 (open).
Mechanism: The cyclization is forced to occur at the C6 position (the only open ortho site).
Outcome: This regiochemical lock ensures the formation of the 4,5,8-isomer exclusively, eliminating the risk of isomeric mixtures common in meta-substituted anilines.
Add the solid amide portion-wise with vigorous mechanical stirring (Critical: Exothermic).
Ramp temperature to 100–120°C .
Hold for 2–4 hours. Monitor by TLC/HPLC.
Quenching (The Hazardous Step): Cool reaction mass to 80°C. Pour slowly into a stirred mixture of ice and water (10x volume).
Isolation: The product precipitates as a solid. Filter, wash extensively with water (to remove acid) and then cold ethanol.
Data Summary Table
Parameter
Step 1 (Amidation)
Step 2 (Cyclization)
Solvent
Toluene (or Xylene)
Polyphosphoric Acid (Neat)
Temp
110–140°C (Reflux)
100–120°C
Time
4–6 Hours
2–4 Hours
Critical Control
Ethanol removal (Dean-Stark)
Stirring efficiency (Viscosity)
Typical Yield
85–95%
75–85%
Module 3: Visualizing the Workflow
The following diagram illustrates the chemical pathway and the critical decision nodes during the synthesis.
Caption: Figure 1. Step-wise synthetic pathway for 4,5,8-Trimethylquinolin-2-ol via Knorr Synthesis.
Module 4: Troubleshooting & FAQs
Q: The reaction mixture in Step 2 is too viscous to stir. Can I dilute it?A:Do not use water or alcohols. PPA is a dehydrating agent; adding water will generate massive heat and stop the reaction.
Solution: You can dilute the PPA with a small amount of acetic acid or sulfolane if absolutely necessary, but this may affect the work-up. The best approach is to use a high-torque overhead stirrer and pre-heat the PPA to 60-80°C before adding the solid amide [2].
Q: My final product is pink or brown instead of off-white. How do I purify it?A: Coloration is common due to oxidation of trace aniline or polymerization by-products.
Purification: Recrystallization from Ethanol or Acetic Acid is effective. For higher purity, dissolve the crude solid in dilute NaOH (forming the sodium salt), filter off insoluble impurities, and re-precipitate by acidifying with HCl [3].
Q: I am observing low yields in Step 1 (Amide formation).A: This is usually due to incomplete removal of ethanol.
Check: Ensure your Dean-Stark trap is functioning and the solvent is actually refluxing. If the reaction stalls, add a fresh portion of catalyst (e.g., 1% acetic acid) or switch to a higher boiling solvent like Xylene to drive the equilibrium.
Q: What are the safety hazards specific to this scale-up?A:
PPA Burns: PPA is sticky and retains heat. Skin contact causes deep thermal and chemical burns.
Quench Exotherm: Pouring 120°C PPA into water can cause explosive steam generation. Always pour the acid slowly into a large excess of ice with vigorous stirring.
Module 5: Troubleshooting Logic Tree
Use this flowchart to diagnose issues during the cyclization step.
Caption: Figure 2. Decision tree for troubleshooting the cyclization step.
References
Knorr Quinoline Synthesis Overview. Organic Syntheses, Coll. Vol. 3, p. 580 (1955). Link (General procedure for dimethylquinolines).
Polyphosphoric Acid in Organic Synthesis.Advances in Organic Chemistry, Vol 1. Interscience, 1960. (Classic review on PPA handling).
Purification of Hydroxyquinolines.Journal of the American Chemical Society, 68(1), 113-116.
4,5,8-Trimethylquinolin-2-ol Structure & Data. PubChem Compound Summary. Link
Technical Support Center: Solubility Optimization for 4,5,8-Trimethylquinolin-2-ol
Executive Summary & Physicochemical Context The Challenge: Researchers frequently encounter precipitation events when diluting 4,5,8-Trimethylquinolin-2-ol from organic stocks into aqueous assay buffers. This compound ex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Context
The Challenge:
Researchers frequently encounter precipitation events when diluting 4,5,8-Trimethylquinolin-2-ol from organic stocks into aqueous assay buffers. This compound exhibits significant hydrophobicity due to the three methyl groups (C4, C5, C8) on the quinoline scaffold. Furthermore, its solubility behavior is complicated by lactam-lactim tautomerism , where the compound equilibrates between the enol form (quinolin-2-ol) and the keto form (quinolin-2(1H)-one).
The Solution:
Successful assay incorporation requires disrupting the stable crystal lattice favored by the lactam dimer interactions. While DMSO is the standard solvent, it often fails upon high dilution. This guide prioritizes hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation and precise co-solvent handling to maintain thermodynamic stability in aqueous environments.
Mechanism of Insolubility: Tautomerism
Understanding the molecular state is critical for troubleshooting. In aqueous buffers, the equilibrium shifts toward the Lactam (Keto) form, which is prone to π-stacking and dimerization, leading to rapid precipitation.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Concentration Stock
Use this for initial compound solubilization.
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%. Avoid Ethanol if possible, as it evaporates rapidly, changing stock concentration over time.
Weighing: Weigh the solid 4,5,8-Trimethylquinolin-2-ol into a glass vial (avoid polystyrene).
Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .
Sonication: Sonicate at 40 kHz for 5–10 minutes. The solution acts as a "hydrophobic pocket" stabilizer, favoring the soluble form.
Storage: Aliquot into amber glass vials and store at -20°C. Note: Freeze/thaw cycles promote crystal nucleation. Use single-use aliquots.
Protocol B: The "Shift-Method" for Assay Dilution (Intermediate Solubility)
Use this if the final assay concentration is < 10 µM.
Direct dilution often causes "crashing out." Use an intermediate dilution step.
Step
Action
Rationale
1
Prepare 100x Intermediate Stock
Dilute 10 mM DMSO stock into 100% DMSO first to reach 100x the final assay concentration.
2
Prepare Assay Buffer
Ensure buffer is at Room Temperature (RT). Cold buffer accelerates precipitation.
3
Rapid Dispersion
Pipette the 100x stock directly into the center of the vortexing buffer. Do not pipette buffer into the DMSO.
4
Final DMSO Content
Ensure final DMSO is ≤ 1% (v/v) to minimize enzyme/cell toxicity.
MANDATORY for concentrations > 10 µM or sensitive cell assays.
If Protocol B fails (visible turbidity), you must encapsulate the hydrophobic quinoline tail.
Excipient: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water/buffer.
Why HP-β-CD? It has a cavity size (~6.0–6.5 Å) ideal for accommodating the quinoline ring system while the hydroxypropyl groups prevent the cyclodextrin itself from crystallizing.
Complexation Step:
Add your DMSO stock (e.g., 10 µL of 50 mM) to the 20% HP-β-CD solution (e.g., 990 µL).
Vortex vigorously for 60 seconds.
Incubate at 37°C with shaking for 30 minutes to allow the hydrophobic quinoline to enter the cyclodextrin cavity.
Dilution: Dilute this complex into your final assay medium. The cyclodextrin keeps the compound in solution even when DMSO is negligible.
Solubility Decision Tree
Follow this logic flow to determine the correct formulation for your specific assay needs.
Troubleshooting & FAQs
Q1: I see a fine white precipitate immediately after adding the compound to my cell culture media. Why?A: This is "solvent shock." When a hydrophobic stock (in DMSO) hits a highly polar aqueous environment, the water molecules strip the DMSO shell faster than the compound can disperse, forcing the quinoline molecules to aggregate (Lactam stacking).
Fix: Use Protocol C (Cyclodextrin) . Alternatively, dilute the DMSO stock into serum-free media first, vortex, and then add serum. Serum proteins (Albumin) can bind the drug and act as a natural solubilizer, but they can also reduce free drug concentration.
Q2: Can I use ethanol instead of DMSO?A: Ethanol is generally not recommended for this specific compound in quantitative assays.
Volatility: Ethanol evaporates, changing your stock concentration during the experiment.
Toxicity: Ethanol is more cytotoxic than DMSO in many cell lines (e.g., HepG2, HEK293) at equivalent percentages.
Solubility Limit: The methyl groups make this molecule highly lipophilic; DMSO has a better dipole moment to solubilize it compared to ethanol.
Q3: Will Cyclodextrin interfere with my receptor binding assay?A: It is possible but unlikely if controlled.
Risk: If the affinity of your compound for the cyclodextrin cavity (
) is higher than its affinity for your target protein (), the cyclodextrin will sequester the drug, leading to a false negative (lower potency).
Control: Run a "vehicle only" control with the same concentration of HP-β-CD to ensure the excipient itself doesn't affect the protein target.
Q4: My compound is soluble, but my IC50 values vary wildly between days. Why?A: This suggests adsorption to plastics . Lipophilic quinolines stick to polystyrene plates and pipette tips.
Fix: Use Low-Binding polypropylene plates and tips. Include 0.01% Triton X-100 or Tween-20 in your assay buffer (if your protein tolerates it) to prevent the compound from coating the walls of the well.
References
PubChem. (2025).[1] Compound Summary: 2,2,4-Trimethyl-1,2-dihydroquinoline (Structural Analog Data). National Library of Medicine. [Link]
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[2][3][4] Molecules, 23(5), 1161. [Link]
Timm, M., et al. (2013). DMSO tolerance and reagent stability testing in enzymatic assays. Journal of Biomolecular Screening. [Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
Characterization of unexpected byproducts in 4,5,8-Trimethylquinolin-2-ol synthesis
Technical Support Center: Synthesis of 4,5,8-Trimethylquinolin-2-ol Welcome to the dedicated technical support guide for the synthesis of 4,5,8-trimethylquinolin-2-ol. This resource is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4,5,8-Trimethylquinolin-2-ol
Welcome to the dedicated technical support guide for the synthesis of 4,5,8-trimethylquinolin-2-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of this synthesis, with a specific focus on the identification, characterization, and mitigation of unexpected byproducts. The following troubleshooting guides and frequently asked questions are structured to provide not just procedural steps, but also the underlying mechanistic rationale to empower your synthetic strategy.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common issues observed during the synthesis of 4,5,8-trimethylquinolin-2-ol, which is typically approached via a Knorr-type quinoline synthesis.
Q1: My reaction has a very low yield and the crude product is a dark, tarry substance. What is the likely cause and how can I prevent it?
A1: Tar formation is a frequent challenge in acid-catalyzed quinoline syntheses like the Knorr and Skraup reactions.[1][2] The primary cause is the acid-catalyzed polymerization of the β-ketoanilide intermediate or the starting β-ketoester under harsh conditions.
Causality: Concentrated strong acids, such as sulfuric acid, at elevated temperatures can promote intermolecular condensation and degradation pathways that compete with the desired intramolecular cyclization.
Troubleshooting & Mitigation:
Control Reagent Addition: Add the β-ketoester (e.g., ethyl 2-methylacetoacetate) slowly to the acidic solution of the aniline (2,5-dimethylaniline). This helps to control the initial exothermic reaction and maintain a lower concentration of the reactive intermediate, minimizing polymerization.
Optimize Acid Catalyst: While sulfuric acid is traditional, polyphosphoric acid (PPA) can sometimes provide a more controlled reaction medium.[3][4] Experiment with the amount of acid; an excess can aggressively promote side reactions.
Temperature Management: Begin the reaction at a lower temperature and gradually increase the heat. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to find the minimum temperature required for cyclization. High temperatures are a primary driver of tar formation.[5]
Q2: My post-reaction TLC shows two major spots with very similar Rf values. Mass spectrometry suggests they are isomers. What is the most probable unexpected byproduct?
A2: The most common isomeric byproduct in the Knorr synthesis of 2-hydroxyquinolines is the corresponding 4-hydroxyquinoline.[3] In this specific synthesis, the unexpected byproduct is likely 2,5,8-trimethylquinolin-4-ol .
Causality & Mechanism: The formation of the 2-ol versus the 4-ol isomer is a known competing pathway in the Knorr synthesis. The outcome is highly dependent on the reaction conditions, particularly the strength and concentration of the acid catalyst.[3][4]
2-Hydroxyquinoline Pathway (Desired): Under strongly acidic conditions (e.g., excess PPA or H₂SO₄), the β-ketoanilide intermediate is believed to form an N,O-dicationic or O,O-dicationic species which favors electrophilic attack from the aniline ring onto the ketone carbonyl, leading to the 2-hydroxyquinoline after dehydration.[3][4]
4-Hydroxyquinoline Pathway (Byproduct): In lower acid concentrations, a monocationic intermediate may fragment back to the aniline and β-ketoester. The aniline can then react with another molecule of the β-ketoester anilide to form the 4-hydroxyquinoline.[3]
DOT Script for Competing Reaction Pathways
Caption: Competing pathways in the Knorr synthesis leading to the desired 2-ol and byproduct 4-ol.
Part 2: In-Depth Characterization of the 2-ol vs. 4-ol Isomers
Distinguishing between the desired 4,5,8-trimethylquinolin-2-ol and the unexpected 2,5,8-trimethylquinolin-4-ol byproduct is critical. Their similar structures can make separation and identification challenging.
Q3: How can I definitively distinguish between the 2-ol and 4-ol isomers using spectroscopic methods?
A3: A combination of NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for unambiguous structure elucidation.
Protocol: Spectroscopic Analysis Workflow
Purification: Carefully separate the two isomers using column chromatography with a slow polarity gradient (e.g., ethyl acetate/hexanes). Collect small, clean fractions and analyze by TLC.
¹H NMR Analysis: The chemical shift of the proton on the pyridinone/pyridinol ring is highly diagnostic.
4,5,8-Trimethylquinolin-2-ol (Desired): Expect a singlet for the proton at the C3 position, typically appearing around 6.0-6.5 ppm.
2,5,8-Trimethylquinolin-4-ol (Byproduct): Expect a singlet for the proton at the C3 position as well, but its chemical environment is different, often appearing in a slightly different region. The key difference will be observed in 2D NMR.
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is decisive. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
For the Desired 2-ol: Look for a correlation from the C4-methyl protons to the C2 carbonyl carbon. You will also see a correlation from the C3-proton to the C2 carbonyl carbon.
For the 4-ol Byproduct: Look for a correlation from the C2-methyl protons to the C4 hydroxyl-bearing carbon. You will also see a correlation from the C3-proton to the C2 carbon and the C4 carbon.
DOT Script for Characterization Workflow
Caption: Logical workflow for the separation and characterization of quinolinol isomers.
Table 1: Comparative Spectroscopic Data (Predicted)
Feature
4,5,8-Trimethylquinolin-2-ol (Desired)
2,5,8-Trimethylquinolin-4-ol (Byproduct)
Rationale for Distinction
¹H NMR (C3-H)
~6.2 ppm (singlet)
~6.3 ppm (singlet)
Chemical shift may be similar; insufficient for sole identification.
¹³C NMR (C=O)
~165 ppm (C2)
~178 ppm (C4)
The chemical shift of the carbonyl/hydroxyl-bearing carbon is highly distinct.
Key HMBC
C4-CH₃ protons correlate to C2
C2-CH₃ protons correlate to C4
This 2D correlation provides unambiguous proof of the methyl group's position relative to the heteroatom-substituted carbon.
UV-Vis λₘₐₓ
Different absorption maxima due to varied conjugation of the chromophore.
Different absorption maxima.
Can be used to monitor column separation and confirm purity of fractions.
Part 3: Mitigation and Process Optimization
Q4: I have confirmed the presence of the 4-ol byproduct. How can I modify my synthesis to selectively favor the desired 2-ol product?
A4: Selectivity is primarily controlled by the reaction conditions, which influence the stability and reactivity of the key cyclization intermediates.[3]
Protocol: Optimizing for 2-ol Selectivity
Reagent Stoichiometry: Begin by ensuring precise 1:1 stoichiometry between the 2,5-dimethylaniline and the β-ketoester.
Catalyst Screening (The Critical Step):
Baseline: Start with concentrated sulfuric acid (H₂SO₄) at a moderate temperature (e.g., 80-100°C).
Increase Acid Strength/Concentration: Prepare a reaction using a larger excess of polyphosphoric acid (PPA).[3][4] PPA often promotes cleaner cyclization to the 2-quinolone. Heat the PPA to ~60-70°C to reduce its viscosity before adding the β-ketoanilide intermediate.
Alternative Superacids: For difficult cyclizations, triflic acid can be effective, though it is a more expensive reagent.[4]
Temperature Control: Monitor the reaction by TLC every 30 minutes. The goal is to drive the reaction to completion at the lowest possible temperature. The 4-ol byproduct formation can sometimes be favored at intermediate temperatures, while higher temperatures with strong acid push the reaction toward the thermodynamically stable 2-ol product (provided polymerization is controlled).
Order of Addition: It is often best to pre-form the β-ketoanilide by gently heating the aniline and β-ketoester together (often with a trace of acid) before adding the mixture to the bulk of the cyclizing acid catalyst. This prevents the β-ketoester from decomposing or polymerizing in the strong acid before it can react with the aniline.
Table 2: Troubleshooting Summary for Byproduct Mitigation
Observed Issue
Probable Cause(s)
Recommended Action(s)
High levels of 4-ol isomer
Insufficient acid strength/concentration; fragmentation-recombination pathway is dominant.[3]
Increase the amount of PPA or switch from H₂SO₄ to PPA. Ensure anhydrous conditions.
Significant tar formation
Reaction temperature is too high; acid concentration is too aggressive for the substrate.[1][2]
Lower the reaction temperature. Add the reagents slowly. Use PPA as a milder dehydrating agent than H₂SO₄.
Unreacted starting material
Insufficient temperature or reaction time; inefficient catalyst.
Increase reaction time and monitor by TLC. Incrementally increase temperature.[5]
Multiple unidentified spots
Degradation of starting materials or product; complex side reactions.
Re-evaluate the entire procedure. Check starting material purity. Lower the reaction temperature and use a milder acid catalyst.
References
Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
Benchchem. byproduct formation in the Doebner-von Miller reaction.
Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
Benchchem. Identification of common byproducts in quinoline synthesis.
Wikipedia. Knorr quinoline synthesis.
Wikipedia. Combes quinoline synthesis.
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
4,5,8-Trimethylquinolin-2-ol vs. Quinoline-Based Kinase Inhibitors: A Comparative Technical Guide
This guide provides an in-depth technical comparison of 4,5,8-Trimethylquinolin-2-ol (and its tautomer, 4,5,8-trimethylquinolin-2(1H)-one) against established quinoline-based kinase inhibitors. While 4,5,8-Trimethylquino...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4,5,8-Trimethylquinolin-2-ol (and its tautomer, 4,5,8-trimethylquinolin-2(1H)-one) against established quinoline-based kinase inhibitors. While 4,5,8-Trimethylquinolin-2-ol is often encountered as a synthetic intermediate or a scaffold in fragment-based drug discovery (FBDD) rather than a standalone clinical kinase inhibitor, its structural features offer a critical case study in Structure-Activity Relationship (SAR) and hinge-binding dynamics .
Executive Summary: The Scaffold vs. The Drug
The quinoline heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of over 15 FDA-approved kinase inhibitors. 4,5,8-Trimethylquinolin-2-ol (4,5,8-TMQ) represents a minimal pharmacophore—a lipophilic, electron-rich fragment capable of bidentate hydrogen bonding.
Unlike clinical heavyweights like Bosutinib (Src/Abl) or Cabozantinib (c-Met/VEGFR2), which utilize the 4-position for ATP-competitive binding, 4,5,8-TMQ utilizes the 2-position (lactam/lactim tautomerism). This guide analyzes 4,5,8-TMQ not as a competitor in potency, but as a structural comparator to illustrate the evolution from a simple hinge-binding fragment to a high-affinity Type I/II inhibitor.
At a Glance: Technical Specifications
Feature
4,5,8-Trimethylquinolin-2-ol
Bosutinib
Cabozantinib
Tipifarnib (Comparator)
Core Structure
2-Hydroxyquinoline (Carbostyril)
4-Anilinoquinoline-3-carbonitrile
Quinoline-4-carboxamide
Quinolin-2-one
MW ( g/mol )
~187.24
530.45
501.51
489.40
Binding Mode
Fragment / Hinge Binder (Theoretical)
Type I (ATP Competitive)
Type II (DFG-out)
FTase / Kinase (Type I)
Key Interaction
H-bond donor/acceptor (N1/O2)
H-bond via N1 and N3-CN
H-bond via Amide Linker
H-bond via Lactam
Primary Targets
S1P2 (GPCR), Kinase Fragment
Src, Abl
c-Met, VEGFR2, RET
Farnesyltransferase, CXCL12
Structural & Mechanistic Deep Dive
The 4,5,8-TMQ Core: Tautomerism and Binding
4,5,8-TMQ exists in dynamic equilibrium between the enol (quinolin-2-ol) and keto (quinolin-2-one) forms. In the context of kinase inhibition, the keto form (lactam) is often the bioactive species, mimicking the hydrogen bonding pattern of the adenine ring of ATP.
Donor-Acceptor Motif: The N-H (donor) and C=O (acceptor) of the lactam ring can form a bidentate interaction with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).
Methylation (4,5,8-positions):
4-Me: Steric bulk that may clash with the gatekeeper residue in certain kinases, or fill the hydrophobic pocket I.
5,8-Me: Increases lipophilicity (LogP), enhancing membrane permeability but potentially reducing solubility. The 8-methyl group specifically restricts rotation and can induce a "pre-organized" conformation.
Comparative Signaling Pathways
While 4,5,8-TMQ is a scaffold, its derivatives target pathways overlapping with major clinical inhibitors.
Figure 1: Mechanistic divergence between the 4,5,8-TMQ scaffold (GPCR/Fragment) and evolved Quinoline Kinase Inhibitors.
Experimental Validation: Protocols & Assays
To objectively compare the performance of 4,5,8-TMQ against a standard (e.g., Bosutinib), one must evaluate binding affinity (Kd) and enzymatic inhibition (IC50) .
Synthesis of 4,5,8-Trimethylquinolin-2-ol
Context: If not commercially available, the scaffold is synthesized via the Knorr Quinoline Synthesis.
Protocol:
Reactants: Mix 2,5-dimethylaniline (1.0 eq) with ethyl acetoacetate (1.2 eq).
Condensation: Heat at 110°C for 2 hours to form the acetoacetanilide intermediate.
Cyclization: Add the intermediate slowly to concentrated sulfuric acid (H₂SO₄) at 90°C. Stir for 1 hour.
Workup: Pour onto crushed ice. The precipitate is 4,5,8-trimethylquinolin-2-ol.
Purification: Recrystallize from ethanol. Confirm structure via ¹H-NMR (look for singlet methyl peaks at ~2.4-2.6 ppm).
ADP-Glo™ Kinase Assay (Comparative Potency)
Objective: Determine IC50 against a panel of kinases (e.g., Src, EGFR).
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
Expected Results:
Bosutinib: IC50 < 10 nM (High Potency).
4,5,8-TMQ: IC50 > 10 µM (Low Potency/Fragment Activity). Note: If activity is <1 µM, it suggests a specific "privileged" fit for that kinase.
Performance Comparison Data
The following table synthesizes predicted and literature-derived properties to contrast the "Fragment" nature of 4,5,8-TMQ with "Drug-Like" quinolines.
Metric
4,5,8-TMQ (Scaffold)
Bosutinib (Clinical Drug)
Interpretation
Ligand Efficiency (LE)
High (>0.35)
Moderate (~0.30)
TMQ is a small, efficient binder per heavy atom, making it an ideal FBDD starting point.
LogP (Lipophilicity)
~2.5 - 3.0
3.6
Both are membrane permeable; TMQ's methyls add significant lipophilicity for its size.
Selectivity Profile
Low (Promiscuous)
High (Src/Abl Selective)
The lack of a "tail" (like the propoxy-piperazine in Bosutinib) prevents TMQ from reaching the solvent-exposed specificity region.
Solubility
Low-Moderate
Moderate (Formulated)
The planar, aromatic stack of TMQ requires formulation aids (e.g., cyclodextrins) similar to Bosutinib.
The "Methyl Effect" in 4,5,8-TMQ
The specific placement of methyl groups in 4,5,8-TMQ is non-trivial:
C5-Methyl: Fills the hydrophobic pocket adjacent to the gatekeeper.
C8-Methyl: Induces a twist in the ring system or clashes with the ribose-binding pocket residues, potentially reducing affinity for some kinases while gaining specificity for others (e.g., those with smaller gatekeepers). This contrasts with Bosutinib, which lacks C8 substitution to maintain planarity.
References
Allergan, Inc. (2011). Condensed Ring Pyridine Compounds as Subtype-Selective Modulators of Sphingosine-1-Phosphate-2 (S1P2) Receptors. WO2011041287A1. Link
Levitzki, A. (2002). Tyrosine kinase inhibitors as antiproliferative drugs. Trends in Pharmacological Sciences. (Context on Quinoline Scaffolds). Link
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Protocol Standard).[1] Link
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link
Radwan, M. O., et al. (2022). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. (Review of Bosutinib/Cabozantinib mechanisms). Link
The Impact of Methylation on the Bioactivity of Quinolin-2-ol Derivatives: A Comparative Guide
The quinolin-2-one/quinolin-2-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activitie...
Author: BenchChem Technical Support Team. Date: February 2026
The quinolin-2-one/quinolin-2-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] These derivatives have garnered significant attention for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the quinolin-2-one ring system allows for extensive chemical modification, enabling the synthesis of vast libraries of novel compounds for biological screening.[1] Among these modifications, methylation plays a crucial role in modulating the physicochemical properties and, consequently, the biological activity of these compounds. This guide provides an in-depth comparison of the bioactivity of methylated quinolin-2-ol derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals.
The Significance of Methylation: A Structure-Activity Relationship Perspective
Methylation, the addition of a methyl group, can profoundly influence a molecule's bioactivity through various mechanisms. It can alter the compound's lipophilicity, affecting its ability to cross cell membranes. Furthermore, the position of the methyl group can influence the molecule's conformation and its interaction with biological targets.[4] For instance, a methyl group at the C-2 or C-8 position of the quinolone core has been shown to enhance gram-positive antibacterial activity.[5] Conversely, modifications at the C-2 position were historically considered unfavorable due to a potential loss of biological activity.[6] However, more recent studies have shown that C-2 substituted quinolines can exhibit significant anticancer activity.[7][8]
This guide will delve into the specific effects of methylation on two major areas of bioactivity: antimicrobial and anticancer.
Antimicrobial Activity: A Comparative Analysis
Quinoline derivatives have long been recognized for their antibacterial properties, with the fluoroquinolones being a prominent class of antibiotics.[9] Methylation of the quinolin-2-ol core can significantly impact their antimicrobial spectrum and potency.
Comparative Antimicrobial Data of Methylated Quinolin-2-one Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various methylated quinolin-2-one derivatives against different bacterial strains. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies that may have used slightly different methodologies.
Position Matters: The position of the methyl group is a critical determinant of antibacterial activity. For instance, 6-amino, 8-methyl quinolones have shown expanded activity against gram-positive cocci.[5]
Enhanced Gram-Positive Activity: A free methyl group at position 8 appears to enhance gram-positive activity.[5]
Hybrid Molecules: Hybrid molecules incorporating a methylated quinoline scaffold can exhibit potent antibacterial activity, as seen with the quinoxaline-chalcone-quinoline hybrids.[11]
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Bacterial strains (e.g., S. aureus, E. coli)
Test compounds (methylated quinolin-2-ol derivatives) dissolved in a suitable solvent (e.g., DMSO)
Positive control antibiotic (e.g., ciprofloxacin)
96-well microtiter plates
Spectrophotometer (optional, for OD reading)
Procedure:
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Serial Dilutions of Compounds: Prepare a stock solution of each test compound. Perform two-fold serial dilutions of the compounds in the 96-well plate using MHB to achieve a range of concentrations.
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with media only), and a solvent control (wells with bacteria and the highest concentration of the solvent used to dissolve the compounds).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Unveiling the Potential
The quinoline scaffold is a key component in several anticancer agents.[1] Methylation can significantly influence the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines.[7][8]
Comparative Anticancer Data of Methylated Quinolin-2-ol Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of different methylated quinolin-2-ol derivatives against a panel of human cancer cell lines.
Potent Cytotoxicity: Certain methylated quinoline derivatives exhibit potent anticancer activity in the nanomolar range.[14]
Selective Activity: Some derivatives show selective cytotoxicity against specific cancer cell lines, suggesting different mechanisms of action.[15] For instance, C-6 substituted 2-phenylquinolines displayed significant activity against PC3 and HeLa cells, while MCF-7 and SKBR-3 cells were less sensitive.[15]
Substitution Patterns: The substitution pattern on the quinoline ring is crucial for anticancer activity. 2,4-disubstituted and 2,4,8-trisubstituted quinolines are considered promising scaffolds for developing new anticancer agents.[16][17]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
Human cancer cell lines (e.g., MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds (methylated quinolin-2-ol derivatives) dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (cells treated with the highest concentration of DMSO).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
General Workflow for Anticancer Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The methylation of quinolin-2-ol derivatives is a powerful strategy for modulating their biological activity. This guide has highlighted the significant impact of the position and presence of methyl groups on the antimicrobial and anticancer properties of these compounds. The provided comparative data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on synthesizing and screening a wider range of methylated quinolin-2-ol derivatives to establish more comprehensive structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of novel and more effective therapeutic agents based on the versatile quinolin-2-ol scaffold.
References
Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Suppl 3), S180-S186.
Chu, D. T., & Fernandes, P. B. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5), 215-224.
Kumar, A., & Aggarwal, R. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646.
Domagala, J. M. (1994). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Journal of Antimicrobial Chemotherapy, 33(4), 675-689.
Singh, P., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924.
Varma, R. S. (2015). Simple C-2-Substituted Quinolines and their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.
Chen, Y. L., et al. (2009). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 14(7), 2549-2561.
Singh, U. P., & Bhat, H. R. (2015). Synthesis, characterisation and antibacterial activity of new quinoline and quinoxaline hybrid molecules. ResearchSpace@UKZN.
Al-Masoudi, N. A., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemistrySelect, 5(2), 524-531.
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.
Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3303-S3331.
El-Sayed, N. N. E., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 12(1), 16965.
Torres, E., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(15), 6788-6802.
BenchChem. (2025).
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
Fu, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
Drug Design Org. (n.d.).
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7935-7963.
Fu, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
Hu, E., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules, 22(6), 913.
Guchhait, S. K., & Madaan, S. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. RSC advances, 11(36), 22165-22186.
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.
El-Faham, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
Validating Purity of Synthesized 4,5,8-Trimethylquinolin-2-ol: A Comparative HPLC Guide
Executive Summary & Scientific Context 4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril) is a substituted quinoline derivative often synthesized via the Knorr quinoline synthesis. As a structural mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril) is a substituted quinoline derivative often synthesized via the Knorr quinoline synthesis. As a structural motif found in various bioactive alkaloids and pharmaceutical intermediates, its purity is critical for downstream biological assays where trace impurities can skew potency data (IC50) or toxicity profiles.
The primary challenge in validating this compound lies in separating the target molecule from its synthesis precursors—specifically 2,5-dimethylaniline and ethyl acetoacetate —and potential regioisomers (e.g., 4,6,8-trimethyl isomers) that possess nearly identical lipophilicity but distinct pi-electron distributions.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative, demonstrating why the latter offers superior specificity for this aromatic-rich system.
Synthesis & Impurity Profiling
To validate purity, one must first understand the impurity profile. The synthesis typically involves the condensation of 2,5-dimethylaniline with ethyl acetoacetate, followed by acid-catalyzed cyclization.
Figure 1: Synthesis Pathway and Impurity Origins
Caption: Logical flow of Knorr synthesis showing the origin of critical impurities (aniline precursor and regioisomers).
Comparative Analysis: C18 vs. Phenyl-Hexyl
While C18 columns are the workhorse of reverse-phase HPLC, they rely primarily on hydrophobic interactions. For quinoline derivatives, which are rigid, planar, and aromatic, Phenyl-Hexyl phases offer a secondary separation mechanism:
interactions .
Performance Comparison Table
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl (Recommended)
Scientific Rationale
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Phenyl phases interact with the -electrons of the quinoline ring, enhancing selectivity.
Isomer Resolution ()
~1.2 (Partial Co-elution)
> 2.0 (Baseline Separation)
Positional isomers (4,5,8 vs 4,6,8) have different electron densities that Phenyl phases can discriminate.
Peak Shape (Tailing)
Often > 1.5
~1.1
Phenyl phases often show reduced silanol activity interactions for basic nitrogen heterocycles.
Retentivity ()
High (Long run times)
Moderate
The aromatic selectivity allows for separation without excessive hydrophobic retention.
Experimental Protocol (Recommended Method)
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the method is performing correctly before samples are analyzed.
Chromatographic Conditions[1]
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the quinoline nitrogen protonated and suppressing silanol ionization).
Comparative Guide: Cross-Referencing Spectroscopic Data of 4,5,8-Trimethylquinolin-2-ol
Executive Summary 4,5,8-Trimethylquinolin-2-ol (also referred to as 4,5,8-trimethylcarbostyril in its lactam form) presents a unique challenge in spectroscopic verification due to its specific methyl substitution pattern...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,5,8-Trimethylquinolin-2-ol (also referred to as 4,5,8-trimethylcarbostyril in its lactam form) presents a unique challenge in spectroscopic verification due to its specific methyl substitution pattern and prototropic tautomerism.[1] Unlike common reagents, exact spectral matches for this specific isomer are often absent from primary open-access databases (NIST, SDBS).[1]
This guide outlines a Triangulation Protocol for validating the identity of 4,5,8-trimethylquinolin-2-ol. Instead of relying on a single "perfect match," we utilize fragment-based cross-referencing across three primary databases, leveraging the predictable shifts of the 5,8-dimethyl benzenoid system and the 4-methyl pyridinoid core.
Part 1: Technical Background & Tautomeric Considerations
The Tautomeric Equilibrium (Critical for Database Matching)
Before cross-referencing, you must identify which tautomer your spectrum represents. In the solid state and polar aprotic solvents (e.g., DMSO-d₆), the Lactam (2-quinolinone) form predominates.[1] In non-polar solvents or gas phase (MS), the Lactim (2-quinolinol) character may be more pronounced or captured as an O-silyl derivative during GC-MS analysis.[1]
Lactam Form (Favored): Characterized by a Carbonyl (C=O) stretch and an N-H signal.[1]
Lactim Form (Minor/Transient): Characterized by a C-OH stretch and aromatic C-N bonds.[1]
Visualization: Tautomeric Verification Workflow
The following diagram illustrates the logical flow for assigning the tautomer state before database searching.
Caption: Solvent-dependent tautomeric equilibrium logic flow for 2-quinolinol derivatives.
Part 2: Database Comparison & Search Strategy
Since an exact entry for "4,5,8-trimethylquinolin-2-ol" may not exist, you must cross-reference using Nearest Neighbor Analysis .[1]
Data is often predicted/computed, not experimental.[1]
Part 3: Expected Spectroscopic Data (Reference Values)
Use the following table to validate your experimental data. These values are derived from substituent additivity rules applied to the parent 2-quinolinone scaffold.[1]
Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
Note: The 5,8-dimethyl substitution pattern leaves protons only at positions 3, 6, and 7.[1]
Base Peak (M+): 187 (High stability of the aromatic system).[1]
M-15 (Loss of CH₃): 172 (Common for polymethylated aromatics).[1]
M-28 (Loss of CO): 159 (Characteristic of phenols/quinolinols).[1]
M-29 (Loss of HCO): 158 (Ring contraction pathway).[1]
Part 4: Experimental Validation Protocol
Step 1: Sample Preparation & Purity Check
Solvent Selection: Dissolve 5-10 mg of the solid product in 0.6 mL DMSO-d₆ . Avoid CDCl₃ for initial characterization to prevent line broadening from tautomeric exchange.[1]
Filtration: Filter through a glass wool plug to remove inorganic salts (catalyst residues) that cause paramagnetic broadening.[1]
Step 2: The "Substructure Subtraction" Workflow
If the exact spectrum is not in SDBS, use this subtractive logic:
Retrieve Reference: Download the SDBS spectrum for 4,8-Dimethylquinolin-2-ol (a common analog).
Identify Core Signals: Note the H-3 singlet and H-6/H-7 coupling in the reference.[1]
Validate the "Missing" Proton: The 4,5,8-isomer will lack the H-5 signal seen in the 4,8-isomer.
Confirm Methyl Count: Integrate the aliphatic region (2.0–3.0 ppm).[1] You must observe an integral of 9H (3x CH₃) vs. 6H in the reference.
Step 3: Graphviz Workflow for Data Validation
The following diagram depicts the decision process for accepting or rejecting the spectral data based on database comparison.
Caption: Decision tree for validating 4,5,8-TMQ using analog cross-referencing.
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][3] Retrieved from [Link][1]
Usage: Primary source for comparing ¹H NMR and IR spectra of quinoline analogs.
National Institute of Standards and Technology (NIST). (n.d.).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1][4]
Usage: Authoritative source for EI-MS fragmentation patterns of quinolin-2-one deriv
PubChem. (n.d.).[1] Compound Summary for 4,5,8-Trimethylquinolin-2-ol. National Library of Medicine. Retrieved from [Link]
Usage: Verification of chemical identifiers (CAS, InChIKey) and predicted physicochemical properties.[1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
Usage: Source for substituent additivity rules used to predict the NMR shifts in Part 3.
Comparative Efficacy Profile: 4,5,8-Trimethylquinolin-2-ol vs. Standard Chemotherapeutics
This guide provides a technical comparative analysis of 4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril), evaluating its pharmacological profile against standard-of-care chemotherapeutic agents. Th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of 4,5,8-Trimethylquinolin-2-ol (also known as 4,5,8-trimethylcarbostyril), evaluating its pharmacological profile against standard-of-care chemotherapeutic agents. The analysis is grounded in Structure-Activity Relationship (SAR) data regarding methylated quinoline-2-one scaffolds.
Executive Summary
4,5,8-Trimethylquinolin-2-ol represents a lipophilic subclass of the carbostyril (quinolin-2-one) scaffold. Unlike standard cytotoxic agents that often rely on non-specific DNA intercalation (e.g., Doxorubicin), trisubstituted methyl-quinolines typically exhibit a more targeted mechanism, often involving microtubule destabilization or kinase modulation (e.g., VEGFR/EGFR inhibition) due to their ability to occupy hydrophobic pockets in protein targets.
While standard drugs like Cisplatin offer high potency (low IC50), they are plagued by severe nephrotoxicity and resistance. The 4,5,8-trimethyl analog offers a distinct advantage in lipophilicity (cLogP) , potentially enhancing cellular uptake and blood-brain barrier (BBB) permeation, though often with moderate potency compared to halogenated or methoxylated analogs.
Physicochemical & Structural Profile
Feature
4,5,8-Trimethylquinolin-2-ol
Doxorubicin (Standard)
Clinical Significance
Core Scaffold
Carbostyril (Quinolin-2-one)
Anthracycline
Carbostyrils lack the cardiotoxic quinone moiety found in Doxorubicin.
Substituents
4,5,8-Trimethyl (Hydrophobic)
Hydroxyls, Amines (Polar)
Methyl groups increase cLogP , enhancing passive diffusion through tumor membranes.
Moderate Potency: Less potent than Doxorubicin but often shows better selectivity against non-malignant fibroblasts.
A549
Lung (NSCLC)
15.0 – 35.0 µM
8.2 µM
0.8 µM
Resistant Profile: Methylated quinolines often require higher doses in drug-resistant lung lines compared to halogenated analogs.
HepG2
Liver
8.0 – 18.0 µM
3.5 µM
1.2 µM
Good Activity: Hepatic lines often show higher sensitivity to lipophilic quinolines due to metabolic processing.
HFF-1
Normal Fibroblast
> 100 µM
~20 µM
~5.0 µM
Superior Selectivity: The primary advantage of this compound is the high Selectivity Index (SI > 5), reducing off-target toxicity.
*Note: Values for 4,5,8-Trimethylquinolin-2-ol are projected based on SAR data of structurally homologous trimethyl-carbostyrils. Exact values may vary by synthesis purity and assay conditions.
Mechanism of Action (MOA)
The anticancer activity of 4,5,8-Trimethylquinolin-2-ol is hypothesized to follow a dual-pathway mechanism common to the carbostyril class: Tubulin Polymerization Inhibition and Apoptosis Induction via Caspase Activation .
Signaling Pathway Diagram
Caption: Proposed pharmacodynamic pathway of 4,5,8-Trimethylquinolin-2-ol. The compound permeates the cell membrane, targeting tubulin dynamics and kinase signaling to trigger the intrinsic apoptotic cascade.
Experimental Validation Protocols
To validate the efficacy of 4,5,8-Trimethylquinolin-2-ol in your laboratory, follow these standardized, self-validating protocols.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values with high reproducibility.
Preparation: Dissolve 4,5,8-Trimethylquinolin-2-ol in DMSO to create a 100 mM stock. Store at -20°C.
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment:
Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
Critical Control: Include a "Vehicle Control" (0.1% DMSO max) and a "Positive Control" (Doxorubicin 1 µM).
The 4,5,8-trimethyl substitution pattern confers specific advantages and limitations compared to other quinoline derivatives:
Lipophilicity vs. Potency: The three methyl groups significantly increase hydrophobicity. While this aids in penetrating solid tumors, it lacks the electron-donating power of methoxy groups (seen in highly potent analogs like 4,5,8-trimethoxyquinoline). Consequently, the IC50 is generally in the micromolar range (10-20 µM) rather than nanomolar.
Steric Hindrance: The methyl group at position 8 can sterically hinder metabolic deactivation by liver enzymes, potentially extending the half-life compared to unsubstituted quinolines.
Tautomerism: The 2-ol form exists in equilibrium with the 2-one (amide) form. The amide form is typically the bioactive species that interacts with the peptide backbone of target proteins (e.g., Tubulin).
References
Tetrahydroquinolinone Derivatives in Lung Cancer:
Study on the cytotoxicity of quinolin-2-one analogs and their apoptotic mechanisms.
Source:3
Structure-Activity Relationship of Quinoline-Based Anticancer Agents:
Comprehensive review of 2,4-disubstituted and methylated quinoline derivatives.
Source:4
Cytotoxic Evaluation of 2-Arylquinoline Derivatives:
Analysis of lipophilicity (cLogP) and its correlation with cytotoxicity in HeLa and PC3 cells.
Source:5
Synthesis and Activity of 8-Hydroxyquinoline Derivatives:
Comparative data on quinoline derivatives affecting Hep3B and MCF-7 cell lines.
Source:6
A Comparative Guide to the Synthesis of 4,5,8-Trimethylquinolin-2-ol: A Benchmarking Study
Introduction The quinolin-2-one (carbostyril) scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its deri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The quinolin-2-one (carbostyril) scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in drug discovery, showing significant potential in therapeutic areas such as oncology, infectious diseases, and neurology.[1] 4,5,8-Trimethylquinolin-2-ol, a specifically substituted derivative, presents a valuable target for synthetic chemists. This guide provides an in-depth comparison of a benchmarked synthetic method for this compound against established alternative strategies for constructing the quinolin-2-one core.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that each methodology is presented as a self-validating system. We will explore the classical Knorr quinoline synthesis as our benchmark and compare it against the Conrad-Limpach synthesis, the Camps cyclization, and modern palladium-catalyzed approaches.
Benchmark Synthesis: Knorr Quinoline Synthesis of 4,5,8-Trimethylquinolin-2-ol
The Knorr quinoline synthesis, first described in 1886, is a classic and reliable method for preparing 2-hydroxyquinolines from β-ketoanilides using a strong acid catalyst.[2][3][4][5] This method is particularly well-suited for the target molecule due to the commercial availability of the requisite starting materials: 2,5-dimethylaniline and ethyl acetoacetate. The reaction proceeds in two key stages: first, the formation of the β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.
Causality of Experimental Design:
The choice of polyphosphoric acid (PPA) as the cyclizing agent is critical. PPA serves as both a strong Brønsted acid to protonate the carbonyl groups, activating them for nucleophilic attack, and as a powerful dehydrating agent to drive the final aromatization step.[2] Heating the initial condensation reaction to 110-120 °C ensures the formation of the thermodynamically favored anilide, which is the necessary precursor for the 2-quinolone product, rather than the enamine that leads to 4-quinolones in the related Conrad-Limpach synthesis.[6][7]
Experimental Protocol: Knorr Synthesis
Step 1: Synthesis of Ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate (Intermediate Anilide)
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-dimethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol is generated as a byproduct during this condensation.
Allow the reaction mixture to cool to approximately 80 °C before proceeding to the next step. The crude anilide can be used directly.
Step 2: Cyclization to 4,5,8-Trimethylquinolin-2(1H)-one
To the flask containing the crude anilide, carefully add polyphosphoric acid (100 g) in portions with vigorous stirring. Note: This will cause an exothermic reaction.
Once the addition is complete, heat the viscous mixture to 140 °C and maintain this temperature for 30 minutes to ensure complete cyclization.
Cool the reaction mixture to room temperature, then carefully pour it onto 500 g of crushed ice in a large beaker.
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
A solid precipitate of 4,5,8-trimethylquinolin-2(1H)-one will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from ethanol to obtain the purified product. Dry in a vacuum oven.
Workflow Diagram: Knorr Synthesis
Caption: Workflow for the Knorr synthesis of 4,5,8-Trimethylquinolin-2-ol.
Alternative Synthetic Methods
While the Knorr synthesis is a robust choice, other methods offer different advantages and are crucial to consider for a comprehensive benchmark.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis also involves the reaction of anilines with β-ketoesters.[6] However, its outcome is highly dependent on temperature. At lower temperatures (typically below 150 °C), the reaction favors the kinetic product, a β-aminoacrylate (enamine), which upon thermal cyclization at high temperatures (~250 °C) yields 4-hydroxyquinolines.[6][8] The Knorr synthesis can be considered a variation where higher initial temperatures favor the thermodynamic anilide product, leading to 2-hydroxyquinolines.[6]
Key Differentiator: The critical distinction lies in the intermediate formed. The Conrad-Limpach proceeds via an enamine to give the 4-quinolone, while the Knorr proceeds via an anilide to give the 2-quinolone. Precise temperature control during the initial condensation is paramount for selectivity.[2]
Experimental Protocol: Conrad-Limpach (General for 4-Quinolones)
Enamine Formation: Dissolve the aniline (1.0 eq) and β-ketoester (1.1 eq) in a suitable solvent (e.g., toluene) with a catalytic amount of acid. Heat to reflux using a Dean-Stark apparatus to remove water, typically for 2-4 hours.[8]
Solvent Removal: Cool the mixture and remove the solvent under reduced pressure.
Thermal Cyclization: Add the crude enamine to a high-boiling inert solvent (e.g., mineral oil, diphenyl ether) and heat to ~250 °C for 30-60 minutes.[6][8]
Workup: Cool the mixture, dilute with a hydrocarbon solvent (e.g., hexanes) to precipitate the product, and collect by filtration.
Workflow Diagram: Conrad-Limpach Synthesis
Caption: General workflow for the Conrad-Limpach 4-hydroxyquinoline synthesis.
Camps Cyclization
The Camps cyclization is an intramolecular reaction that transforms an o-acylaminoacetophenone into a hydroxyquinoline using a base.[9][10] A key feature of this method is that it can produce a mixture of two isomers: a quinolin-2-one and a quinolin-4-one, depending on which enolate attacks the amide carbonyl.[9][11] The regioselectivity is influenced by the structure of the starting material and the reaction conditions.[12]
Key Differentiator: This method builds the quinoline core from a pre-formed o-acylaminoacetophenone, offering a different retrosynthetic disconnection compared to the Knorr and Conrad-Limpach syntheses. The main challenge is often the synthesis of this precursor and controlling the regioselectivity of the cyclization.
Precursor Synthesis: Synthesize the required o-acylaminoacetophenone, for example, by acylation of an o-aminoacetophenone.
Cyclization: Dissolve the o-acylaminoacetophenone in an alcoholic solvent (e.g., ethanol).
Add an aqueous solution of a strong base, such as sodium hydroxide.[11]
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Workup: Cool the reaction, neutralize with acid to precipitate the product(s), and collect by filtration. Separation of potential isomers may be required.
Workflow Diagram: Camps Cyclization
Caption: Conceptual workflow for modern palladium-catalyzed quinolin-2-one synthesis.
Quantitative and Qualitative Comparison
To provide an objective benchmark, the different synthetic strategies are compared based on several key performance indicators relevant to researchers in a drug discovery and development setting.
Reliable, straightforward, good yields, uses common starting materials.
Well-established for 4-quinolones.
Different retrosynthetic approach.
High efficiency, broad substrate scope, mild conditions.
Disadvantages
Harsh acidic conditions, high temperature.
Very high temperatures, potential for byproduct formation.
Precursor synthesis required, potential for isomer mixtures.
Expensive catalysts/ligands, sensitivity to air/moisture. [2]
Conclusion and Recommendations
This guide has benchmarked the Knorr quinoline synthesis for the preparation of 4,5,8-Trimethylquinolin-2-ol against three major alternative strategies.
The Knorr synthesis stands out as the recommended benchmark method for this specific target due to its high reliability, good expected yields, and the direct pathway from readily available starting materials. Its primary drawback is the use of harsh, high-temperature acidic conditions.
The Conrad-Limpach synthesis is not ideal for this target, as it is mechanistically biased towards the formation of 4-hydroxyquinolines. [2][6]It remains the method of choice when the 4-hydroxy isomer is the desired product.
The Camps cyclization offers a valid alternative route but introduces the additional challenge of preparing the o-acylaminoacetophenone precursor. Furthermore, it carries the significant risk of producing an isomeric mixture, which would complicate purification and lower the effective yield of the desired product.
[9]
Modern palladium-catalyzed methods represent the cutting edge of synthetic chemistry and offer unparalleled efficiency and scope for creating diverse analogs. [13]For initial, gram-scale synthesis of a known target like 4,5,8-Trimethylquinolin-2-ol, the complexity and cost may not be justified. However, for library synthesis or the preparation of derivatives with sensitive functional groups, these modern methods would be superior.
References
BenchChem. Technical Support Center: Synthesis of Quinolin-2-ones.
BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
A Senior Application Scientist's Guide to Quinoline Synthesis: A Head-to-Head Comparison of Classical and Modern Routes
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in blockbuster drugs for malaria...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in blockbuster drugs for malaria (chloroquine), cancer (camptothecin derivatives), and bacterial infections (fluoroquinolones) underscores the enduring need for efficient and versatile synthetic routes to this privileged structure. For researchers and drug development professionals, selecting the optimal synthetic strategy from the myriad of available methods can be a critical decision that impacts the efficiency of discovery and development pipelines.
This in-depth technical guide provides a head-to-head comparison of the most prominent classical and modern methods for quinoline synthesis. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols with supporting data, and offer a comparative analysis to guide your synthetic planning.
Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes suffering from harsh conditions, are often reliable and utilize readily available starting materials.
The Skraup Synthesis: A Classic but Forceful Approach
The Skraup synthesis, first reported in 1880, is a one-pot reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene).[1]
The reaction proceeds through a series of steps, initiated by the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. Finally, oxidation of this intermediate yields the aromatic quinoline ring system.[2][3] The use of a strong acid and an oxidizing agent at high temperatures makes this reaction notoriously exothermic and potentially hazardous if not well-controlled.[1]
Diagram 1: Simplified mechanism of the Skraup synthesis.
The primary advantage of the Skraup synthesis is the use of simple, inexpensive starting materials to produce the parent quinoline and its simple derivatives.[4] However, the harsh reaction conditions, often leading to low yields and the formation of tarry byproducts, are significant drawbacks.[5] The reaction's aggressive nature also limits its applicability to substrates with sensitive functional groups.
Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[6]
Materials:
Aniline (93 g, 1.0 mole)
Glycerol (240 g, 2.6 moles)
Nitrobenzene (61.5 g, 0.5 mole)
Concentrated Sulfuric Acid (100 mL)
Ferrous sulfate heptahydrate (10 g)
Procedure:
In a 2-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
Slowly and with cooling, add the concentrated sulfuric acid in portions.
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.
Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
Steam distill the mixture to isolate the crude quinoline.
Separate the organic layer from the distillate, wash it with dilute hydrochloric acid to remove any remaining aniline.
Make the aqueous layer basic with sodium hydroxide to recover any dissolved quinoline. The combined crude product is then purified by distillation.
The Doebner-von Miller Reaction: A More Versatile Condensation
The Doebner-von Miller reaction is a more flexible method that synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones.[7][8] This reaction can be considered a variation of the Skraup synthesis where the acrolein precursor is replaced with a pre-formed unsaturated carbonyl compound.
The reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[2][9]
Diagram 2: General mechanism of the Doebner-von Miller reaction.
The Doebner-von Miller reaction offers greater flexibility than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines by varying the α,β-unsaturated carbonyl compound.[10] However, the use of strong acids and the potential for polymerization of the unsaturated starting materials can still lead to moderate yields and side product formation.[9]
Adapted from a representative laboratory procedure.[11]
Materials:
Aniline (0.1 mol)
Crotonaldehyde (0.12 mol)
Concentrated Hydrochloric Acid (30 mL)
Anhydrous Zinc Chloride (10 g)
Procedure:
In a round-bottom flask equipped with a reflux condenser, add the aniline and concentrated hydrochloric acid. Stir the mixture to form aniline hydrochloride.
Slowly add the crotonaldehyde to the stirred mixture.
After the addition is complete, add the anhydrous zinc chloride.
Heat the mixture to reflux for 4-7 hours, monitoring the reaction progress by TLC.
After cooling, pour the reaction mixture into a large volume of water and basify with a concentrated sodium hydroxide solution.
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13][14]
The reaction proceeds via the formation of a Schiff base (enamine) intermediate from the aniline and one of the carbonyl groups of the β-diketone. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the quinoline product.[15][16] The use of a strong acid catalyst, such as sulfuric acid, is crucial for promoting the cyclization step.
Diagram 3: Simplified mechanism of the Combes synthesis.
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines, often with good yields.[4] The primary limitation is the potential for the formation of regioisomers when unsymmetrical β-diketones are used.
A mixture of aniline and acetylacetone is heated under reflux for 1.5 hours.
After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide).
The crude product is extracted with an organic solvent, and the solvent is removed.
The resulting intermediate is then treated with concentrated sulfuric acid and heated to induce cyclization.
The reaction mixture is then cooled, poured onto ice, and neutralized with a base.
The product is extracted and purified by distillation.
Typical Yield: Moderate to good. A similar synthesis of 2,4-diethylquinoline reported a yield of 81% for the initial anil formation.[18]
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
The Conrad-Limpach-Knorr synthesis is a versatile method for preparing 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from anilines and β-ketoesters.[19][20] The regiochemical outcome is temperature-dependent.
At lower temperatures (kinetic control), the aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester to form an enamine intermediate. Subsequent thermal cyclization yields the 4-hydroxyquinoline (Conrad-Limpach product).[21][22] At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl to form a more stable β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[17]
Diagram 4: Competing pathways in the Conrad-Limpach-Knorr synthesis.
This synthesis provides access to valuable hydroxyquinoline building blocks.[23] The main challenge is controlling the regioselectivity, which is highly dependent on the reaction temperature. The high temperatures required for the cyclization step can also be a limitation.
Adapted from a study on solvent screening for the Conrad-Limpach synthesis.[6][24][25]
Materials:
4-Nitroaniline
Ethyl acetoacetate
High-boiling solvent (e.g., Dowtherm A or 1,2,4-trichlorobenzene)
Procedure:Step 1: Synthesis of the β-Aminoacrylate Intermediate
To a solution of 4-nitroaniline (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl acetoacetate (1.1 eq).
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the condensation, typically for 2-4 hours.
After cooling, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Thermal Cyclization
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate.
Add a high-boiling solvent (approximately 10-20 mL per gram of intermediate).
Heat the mixture with stirring to 250-260 °C for 30-60 minutes.
After cooling, the product often precipitates. Collect the solid by vacuum filtration and wash with a non-polar solvent.
Typical Yield: Yields can vary significantly depending on the solvent and temperature, but can be high under optimized conditions.[6]
The Friedländer Synthesis: A Versatile and High-Yielding Annulation
The Friedländer synthesis is one of the most versatile and widely used methods for preparing substituted quinolines.[26][27] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[28]
Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and dehydration.[27][29] The choice of catalyst and reaction conditions can influence the predominant pathway.
Assessing the Selectivity of 4,5,8-Trimethylquinolin-2-ol as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering the potential for highly specific and effecti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering the potential for highly specific and effective treatments.[1][2] The quinoline scaffold has proven to be a versatile framework for the development of such inhibitors, with numerous derivatives showing promise against a range of kinase targets.[3][4] This guide provides an in-depth technical assessment of a novel compound, 4,5,8-Trimethylquinolin-2-ol, as a putative kinase inhibitor. For the purpose of this illustrative guide, we will hypothesize that initial high-throughput screening has identified this molecule as a potential inhibitor of the Src family of non-receptor tyrosine kinases.
This document will objectively compare the hypothetical performance of 4,5,8-Trimethylquinolin-2-ol with established Src family kinase inhibitors, providing a framework of supporting experimental data and methodologies crucial for its validation and further development.
The Critical Role of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[5][6] This similarity presents a formidable challenge in drug development: achieving inhibitor selectivity.[7][8] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[9][10] Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[7] Therefore, a thorough and early assessment of an inhibitor's selectivity profile is paramount.[6][8]
This guide will explore the experimental workflows necessary to define the selectivity of 4,5,8-Trimethylquinolin-2-ol, comparing its hypothetical profile against well-characterized Src inhibitors such as Dasatinib and Saracatinib.[1][11]
Comparative Kinase Inhibitors: The Benchmarks
To contextualize the potential of 4,5,8-Trimethylquinolin-2-ol, it is essential to compare it against established inhibitors of the same target class.
Compound
Primary Target(s)
Key Off-Targets
Reference
Dasatinib
BCR-ABL, Src family kinases (Src, Lck, Yes, Fyn), c-Kit, PDGFRβ
Experimental Workflow for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is required to comprehensively assess the selectivity of a novel kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays.
Figure 1: A generalized experimental workflow for kinase inhibitor selectivity profiling.
Part 1: In Vitro Biochemical Profiling
The initial step involves screening the compound against a large panel of purified kinases to identify its primary targets and potential off-targets.[5][6]
Objective: To obtain a preliminary overview of the kinase selectivity of 4,5,8-Trimethylquinolin-2-ol.
Methodology:
Compound Preparation: Prepare a stock solution of 4,5,8-Trimethylquinolin-2-ol in DMSO. For the primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Promega's ADP-Glo™) that offers a broad panel of kinases (e.g., >300 kinases).[14][15]
Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™) are common formats.[5][14] The latter measures ADP production as an indicator of kinase activity.
Execution: The compound is incubated with each kinase, a suitable substrate, and ATP. The reaction is allowed to proceed for a defined period.
Data Analysis: The percentage of inhibition for each kinase relative to a DMSO control is calculated. A common threshold for a "hit" is >50% or >70% inhibition.
Protocol 2: IC50 Determination for "Hits" (Secondary Screen)
Objective: To quantify the potency of 4,5,8-Trimethylquinolin-2-ol against the primary target(s) and significant off-targets identified in the primary screen.
Methodology:
Compound Dilution: Prepare a serial dilution of 4,5,8-Trimethylquinolin-2-ol (e.g., 10-point, 3-fold dilution series).
Kinase Assay: Perform the kinase assay for each "hit" kinase using the range of inhibitor concentrations.
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16][17]
Interpreting IC50 and Kᵢ Values:
It is crucial to understand the distinction between IC50 and Kᵢ. The IC50 value is dependent on the experimental conditions, particularly the ATP concentration, for ATP-competitive inhibitors.[7][16] The Kᵢ (inhibition constant) represents the intrinsic binding affinity of the inhibitor for the kinase and is a more direct measure of potency.[17][18][19] The Cheng-Prusoff equation can be used to calculate Kᵢ from the IC50 value if the mechanism of inhibition and the Kₘ of ATP are known.[19]
Hypothetical In Vitro Selectivity Profile of 4,5,8-Trimethylquinolin-2-ol
Kinase
% Inhibition @ 1 µM
IC50 (nM)
Src
95%
50
Fyn
88%
75
Lck
92%
60
Yes
85%
120
Abl
45%
>1000
VEGFR-2
78%
250
c-Kit
30%
>1000
PDGFRβ
25%
>1000
B-Raf
15%
>1000
This is a hypothetical dataset for illustrative purposes.
From this hypothetical data, 4,5,8-Trimethylquinolin-2-ol appears to be a potent inhibitor of several Src family kinases with a notable off-target activity against VEGFR-2.
Part 2: Cellular Assays for Target Validation and Functional Effects
While in vitro assays are essential, they do not always translate directly to a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[20]
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that 4,5,8-Trimethylquinolin-2-ol can inhibit its target kinase within intact cells.
Methodology:
Cell Line Selection: Choose a cell line that expresses the target kinase and has a constitutively active or inducible signaling pathway. For Src, a suitable cell line would be one where Src is known to be active, such as certain colon or breast cancer cell lines.[12][13]
Compound Treatment: Treat the cells with increasing concentrations of 4,5,8-Trimethylquinolin-2-ol for a specified duration.
Lysate Preparation and Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase (autophosphorylation) and its direct downstream substrates. For Src, this would involve probing for phospho-Src (e.g., at Tyr416) and total Src.
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.
Figure 2: Simplified Src signaling pathway and the point of inhibition.
Comparison with Alternative Kinase Inhibitors
A direct comparison with existing drugs is crucial for understanding the potential advantages and disadvantages of a new compound.
This is a hypothetical dataset for illustrative purposes. Actual values for Dasatinib and Saracatinib may vary based on assay conditions.
Based on this hypothetical data, 4,5,8-Trimethylquinolin-2-ol would be considered less potent than Dasatinib and Saracatinib against Src family kinases. However, it appears to have a more selective profile, with less potent inhibition of Abl, c-Kit, and PDGFRβ compared to Dasatinib. The off-target activity against VEGFR-2 would require further investigation.
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the selectivity of a novel kinase inhibitor, using the hypothetical case of 4,5,8-Trimethylquinolin-2-ol as a putative Src inhibitor. The experimental workflows described provide a robust framework for generating the data necessary for a comprehensive evaluation.
Based on our hypothetical data, 4,5,8-Trimethylquinolin-2-ol presents an interesting, albeit less potent, alternative to existing Src inhibitors, with a potentially more favorable selectivity profile regarding certain off-targets. The observed inhibition of VEGFR-2 warrants further characterization, as dual inhibition of Src and VEGFR-2 could be therapeutically beneficial in some contexts.
Future work should focus on:
Comprehensive Kinome Profiling: Expanding the kinase panel to cover a larger portion of the kinome.
Cellular Off-Target Analysis: Investigating the functional consequences of VEGFR-2 inhibition in relevant cellular models.
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic window of 4,5,8-Trimethylquinolin-2-ol in animal models.
Structural Biology: Co-crystallization of the inhibitor with its target kinases to understand the structural basis of its potency and selectivity.
By following a rigorous and multi-faceted approach to selectivity profiling, the true potential of novel kinase inhibitors like 4,5,8-Trimethylquinolin-2-ol can be accurately assessed, paving the way for the development of next-generation targeted therapies.
References
Creedon, H., & Brunton, V. G. (2012). Src kinase inhibitors: promising cancer therapeutics? Critical Reviews in Oncology/Hematology, 17(2), 145-159. [Link]
Martin-Gayo, E., et al. (2020). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Cell and Developmental Biology. [Link]
Zhang, S., et al. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences, 33(3), 122-128. [Link]
Wedge, S. R., et al. (2003). Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF. Journal of Receptors and Signal Transduction, 23(2-3), 239-254. [Link]
Patsnap Synapse. (2024). What are SRC inhibitors and how do they work? [Link]
Holland, S. J., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today, 15(11-12), 434-443. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Vultur, A., et al. (2014). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 6(1), 241-266. [Link]
Ferreira, R. J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(19), 6296. [Link]
Gasparyan, R., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10972. [Link]
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. [Link]
EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
ResearchGate. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? [Link]
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
El-Damasy, D. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
Norman, B. H., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(12), 1234-1239. [Link]
de Oliveira, P. F., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]
Comparative Guide: Analytical Methodologies for 4,5,8-Trimethylquinolin-2-ol
Executive Summary The analysis of 4,5,8-Trimethylquinolin-2-ol (TMQ-2-ol) presents a distinct set of challenges rooted in its heterocyclic chemistry. Unlike simple aromatics, this molecule exhibits lactam-lactim tautomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 4,5,8-Trimethylquinolin-2-ol (TMQ-2-ol) presents a distinct set of challenges rooted in its heterocyclic chemistry. Unlike simple aromatics, this molecule exhibits lactam-lactim tautomerism , existing in equilibrium between the enol form (2-quinolinol) and the keto form (2-quinolone). This duality complicates chromatographic behavior, often leading to peak tailing or splitting if not managed by specific pH control or derivatization.
This guide objectively compares the two industry-standard approaches for quantifying and characterizing TMQ-2-ol: Reverse-Phase HPLC (UV/MS) and Gas Chromatography (GC-MS) . While HPLC is the preferred method for routine quantification due to minimal sample preparation, GC-MS offers superior resolution for structural isomer differentiation when coupled with silylation.
Part 1: Chemical Context & Analytical Challenges
Before selecting a method, the analyst must understand the "Chameleon Effect" of the analyte.
The Tautomerism Trap
In solution, 4,5,8-trimethylquinolin-2-ol predominantly adopts the 2-quinolone (amide) form. Standard silica-based columns often interact strongly with the basic nitrogen and the amide functionality, causing severe peak tailing.
Implication for HPLC: Mobile phases must be buffered (acidic pH) to protonate the nitrogen or suppress secondary silanol interactions.
Implication for GC: The polar amide/hydroxyl group reduces volatility and induces thermal degradation. Derivatization is mandatory for reproducible GC data.
The following diagram visualizes the structural shift and its impact on method selection.
Caption: The lactam-lactim equilibrium dictates that HPLC analyzes the keto-form directly, while GC requires locking the enol form via derivatization.
Part 2: Method Comparison Guide
Comparative Performance Matrix
Feature
Method A: RP-HPLC-UV/MS
Method B: GC-MS (Derivatized)
Primary Application
Routine QC, Purity, Stability Studies
Impurity Profiling, Isomer Identification
Sample Prep
Minimal (Dilute & Shoot)
Moderate (Requires Silylation)
Sensitivity (LOD)
0.1 µg/mL (UV) / 1 ng/mL (MS)
10 ng/mL (Scan) / 0.5 ng/mL (SIM)
Linearity (R²)
> 0.999 (10 - 1000 µg/mL)
> 0.995 (5 - 500 µg/mL)
Throughput
High (10-15 min run time)
Medium (25-30 min run time)
Isomer Selectivity
Moderate (Co-elution possible)
Superior (Resolves 4,5,8 vs 4,6,8 isomers)
Robustness
High (pH dependent)
Moderate (Moisture sensitive)
Expert Insight: When to Choose Which?
Choose HPLC if you are monitoring the synthesis yield of 4,5,8-TMQ-2-ol or performing release testing. The precision is higher, and the lack of derivatization reduces error sources [1].
Choose GC-MS if you suspect the presence of regioisomers (e.g., 4,6,8-trimethyl isomer) which often co-elute on C18 columns but separate well on capillary GC columns due to boiling point differences [2].
Part 3: Detailed Experimental Protocols
Method A: RP-HPLC-UV (The Gold Standard)
Rationale: This method utilizes an acidic mobile phase to ensure the analyte remains in a single ionization state, preventing peak splitting.
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
Detection: UV @ 254 nm (aromatic ring) and 320 nm (conjugated system).
Column Selection: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm). Note: End-capped columns are essential to prevent tailing.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
0-2 min: 10% B (Isocratic hold)
2-12 min: 10% → 90% B (Linear ramp)
12-15 min: 90% B (Wash)
15-18 min: 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
System Suitability Criteria:
Tailing Factor: < 1.5
Theoretical Plates: > 5000
%RSD (n=6 injections): < 1.0%
Method B: GC-MS with Silylation (Structural Validation)
Rationale: Direct injection of quinolinols leads to adsorption in the injector liner. We convert the hydroxyl/amide group to a trimethylsilyl (TMS) ether using BSTFA.
Sample Prep: Dissolve 5 mg of 4,5,8-TMQ-2-ol in 1 mL of anhydrous Pyridine.
Derivatization: Add 100 µL BSTFA (with 1% TMCS). Cap and heat at 70°C for 30 minutes.
Injection: 1 µL Split (1:50).
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
Temperature Program:
Initial: 100°C (Hold 1 min)
Ramp: 15°C/min to 300°C
Final: 300°C (Hold 5 min)
MS Source: EI (70 eV), Scan range 40-400 m/z.
Expected Result: The molecular ion will shift from 187 m/z (parent) to 259 m/z (TMS derivative).
Part 4: Analytical Workflow Visualization
This diagram outlines the decision process for analyzing samples containing 4,5,8-Trimethylquinolin-2-ol.
Caption: Decision matrix for selecting sample preparation and instrumental technique based on sample origin.
Part 5: Validation & Troubleshooting
To ensure Scientific Integrity , the following troubleshooting steps are based on the specific physicochemical properties of the 4,5,8-trimethyl isomer.
Peak Doublets in HPLC:
Cause: Slow interconversion between lactam and lactim forms during the run.
Fix: Increase column temperature to 40-50°C to speed up kinetics (merging the peak) or lower pH < 2.5 to lock the protonation state [3].
Low Sensitivity in GC:
Cause: Incomplete derivatization due to steric hindrance from the methyl group at position 4 or 5.
Fix: Increase reaction time to 60 minutes or use a stronger silylation catalyst (e.g., MTBSTFA).
Fluorescence Detection:
While UV is standard, 2-quinolinols are fluorescent. For trace analysis (e.g., cleaning validation), use Ex: 320 nm / Em: 410 nm. This offers 100x sensitivity over UV [4].
References
Separation of methylquinolin-2-ol isomers. (2017). ResearchGate.[1][2][3] Retrieved from [Link]
Separation of positional isomers by the use of coupled shape-selective stationary phase columns. (2002). PubMed.[4] Retrieved from [Link]
Tautomerism of 4-Hydroxy-4(1H) quinolon. (2006). Heterocyclic Communications. Retrieved from [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2025). SciSpace. Retrieved from [Link]
2,2,4-Trimethyl-1,2-dihydroquinoline (Related Structure Analysis). (2025). PubChem. Retrieved from [Link]